Product packaging for Arformoterol(Cat. No.:CAS No. 67346-49-0)

Arformoterol

Numéro de catalogue: B195475
Numéro CAS: 67346-49-0
Poids moléculaire: 344.4 g/mol
Clé InChI: BPZSYCZIITTYBL-YJYMSZOUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arformoterol is an N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide in which both of the stereocentres have R configuration. The active enantiomer of formoterol, it is administered by inhalation (generally as the tartrate salt) as a direct-acting sympathomimetic and bronchodilator for the treatment of chronic obstructive pulmonary disease (any progressive respiratory disease that makes it harder to breathe over time, such as chronic bronchitis and emphysema). It has a role as a bronchodilator agent, an anti-asthmatic drug and a beta-adrenergic agonist. It is a conjugate base of an this compound(1+). It is an enantiomer of a (S,S)-formoterol.
This compound is a bronchodilator. It works by relaxing muscles in the airways to improve breathing. This compound inhalation is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema. The use of this compound is pending revision due to safety concerns in regards to an increased risk of severe exacerbation of asthma symptoms, leading to hospitalization as well as death in some patients using long-acting beta agonists for the treatment of asthma.
This compound is a beta2-Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic beta2-Agonist.
This compound is a long-acting beta-2 adrenergic agonist and isomer of formoterol with bronchodilator activity. This compound selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to a reduced release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 5 investigational indications.
See also: Formoterol (broader);  Formoterol Fumarate (broader);  this compound Tartrate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O4 B195475 Arformoterol CAS No. 67346-49-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40110071
Record name (R,R)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.16e-02 g/L
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67346-49-0, 73573-87-2
Record name Arformoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67346-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arformoterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arformoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R,R)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(R,R)-Formoterol Signaling in Primary Human Bronchial Epithelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by (R,R)-formoterol, a long-acting β2-adrenergic receptor agonist, in primary human bronchial epithelial cells (HBECs). This document details the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols relevant to the study of (R,R)-formoterol's effects in these cells.

Core Signaling Pathways of (R,R)-Formoterol in Primary Human Bronchial Epithelial Cells

(R,R)-formoterol primarily exerts its effects through the β2-adrenergic receptor (β2-AR), a Gs protein-coupled receptor (GPCR). The binding of (R,R)-formoterol to the β2-AR initiates a cascade of intracellular events, leading to both desired therapeutic effects and potential off-target effects. The signaling pathways can be broadly categorized into canonical cAMP-dependent signaling and other non-canonical pathways.

Canonical Gs-cAMP-PKA Signaling Pathway

The canonical signaling pathway for (R,R)-formoterol is initiated by the activation of the Gs alpha subunit of the G protein complex. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[1]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key mediator of many of the downstream effects of (R,R)-formoterol.[2] The effects of formoterol on inflammatory gene expression in airway epithelia are mediated by PKA, involving the cooperation of its PKA-Cα and PKA-Cβ catalytic subunits.[2]

Gs_cAMP_PKA_Pathway Formoterol (R,R)-Formoterol beta2AR β2-Adrenergic Receptor Formoterol->beta2AR Gs Gs Protein beta2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Figure 1. Canonical Gs-cAMP-PKA signaling pathway of (R,R)-formoterol.
Pro-inflammatory Signaling Pathways

Paradoxically, (R,R)-formoterol has been observed to induce the secretion of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in primary human bronchial epithelial cells.[3][4] This response is concentration-dependent and appears to be mediated through a more complex signaling network involving PKA, Src, and the Extracellular signal-regulated kinase 1/2 (ERK1/2). At higher concentrations of formoterol, β-arrestin 2 is also implicated in the release of IL-8.

Pro_inflammatory_Pathway Formoterol (R,R)-Formoterol beta2AR β2-Adrenergic Receptor Formoterol->beta2AR PKA PKA beta2AR->PKA betaArrestin β-arrestin 2 beta2AR->betaArrestin High Conc. Src Src PKA->Src ERK12 ERK1/2 Src->ERK12 IL6 IL-6 Secretion ERK12->IL6 IL8 IL-8 Secretion ERK12->IL8 betaArrestin->IL8

Figure 2. Pro-inflammatory signaling pathways of (R,R)-formoterol.
Anti-inflammatory Signaling Pathways

Conversely, (R,R)-formoterol also exhibits anti-inflammatory properties in human bronchial epithelial cells by suppressing the expression of specific chemokines. For instance, it down-regulates the expression of eotaxin-1 (CCL11) induced by IL-4. This anti-inflammatory effect is associated with the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).

Anti_inflammatory_Pathway Formoterol (R,R)-Formoterol beta2AR β2-Adrenergic Receptor Formoterol->beta2AR cAMP cAMP beta2AR->cAMP pSTAT6 pSTAT6 cAMP->pSTAT6 Inhibits Eotaxin1 Eotaxin-1 (CCL11) Expression pSTAT6->Eotaxin1 IL4 IL-4 IL4->pSTAT6 Induces

Figure 3. Anti-inflammatory signaling pathway of (R,R)-formoterol.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of (R,R)-formoterol in human bronchial epithelial cells.

Table 1: Dose-Response of (R,R)-Formoterol on Cytokine and Chemokine Expression

TargetCell TypeEffect(R,R)-Formoterol Concentration RangeReference
IL-6Primary Human Bronchial Epithelial Cells (PBEC)Increased Secretion10⁻¹³ M - 10⁻⁶ M
IL-8Primary Human Bronchial Epithelial Cells (PBEC)Increased Secretion10⁻¹³ M - 10⁻⁶ M
IL-616HBE14o- cellsIncreased SecretionConcentration-dependent
IL-816HBE14o- cellsIncreased SecretionConcentration-dependent
Eotaxin-1 (CCL11)BEAS-2B cellsDecreased IL-4-induced expression10⁻¹⁰ M - 10⁻⁷ M
TARC (CCL17)BEAS-2B cellsSuppressed expressionNot specified

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of (R,R)-formoterol signaling in primary human bronchial epithelial cells.

Primary Human Bronchial Epithelial Cell Culture

A robust and reproducible cell culture protocol is fundamental for studying signaling pathways.

3.1.1. Cell Thawing and Expansion

  • Rapidly thaw cryopreserved primary human bronchial epithelial cells in a 37°C water bath.

  • Transfer the cells to a sterile conical tube containing pre-warmed Bronchial Epithelial Growth Medium (BEGM).

  • Centrifuge the cell suspension to pellet the cells and remove cryoprotectant.

  • Resuspend the cell pellet in fresh BEGM and seed onto collagen-coated culture flasks.

  • Culture the cells at 37°C in a humidified incubator with 5% CO₂.

  • Change the medium every 2-3 days until the cells reach 70-90% confluency.

3.1.2. Air-Liquid Interface (ALI) Culture for Differentiation

  • When the cells are 70-90% confluent, detach them using a non-enzymatic cell dissociation solution.

  • Seed the cells onto collagen-coated permeable membrane supports (e.g., Transwell® inserts).

  • Culture the cells with medium in both the apical and basal compartments until a confluent monolayer is formed.

  • To establish the air-liquid interface, remove the medium from the apical compartment, leaving the basal compartment with medium.

  • Maintain the ALI culture for at least 21 days to allow for full differentiation into a pseudostratified epithelium.

ALI_Culture_Workflow Thaw Thaw Primary HBECs Expand Expand in Coated Flasks Thaw->Expand Seed Seed on Transwell Inserts Expand->Seed Confluence Grow to Confluence Seed->Confluence Airlift Establish ALI (Remove Apical Medium) Confluence->Airlift Differentiate Differentiate (≥21 days) Airlift->Differentiate

Figure 4. Experimental workflow for Air-Liquid Interface (ALI) culture.
cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP, a key second messenger in the (R,R)-formoterol signaling pathway.

  • Seed primary HBECs in a multi-well plate and grow to confluence.

  • Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of (R,R)-formoterol for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Generate a dose-response curve and calculate the EC50 value for (R,R)-formoterol.

Western Blotting for Phosphorylated Signaling Proteins

Western blotting is used to detect the phosphorylation and activation of key downstream signaling molecules like ERK1/2 and STAT6.

  • Culture and treat primary HBECs with (R,R)-formoterol as required for the specific signaling pathway being investigated.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-STAT6).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

Western_Blot_Workflow Cell_Treatment Cell Treatment with (R,R)-Formoterol Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-pERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Figure 5. General workflow for Western blotting.
siRNA-Mediated Gene Knockdown

Small interfering RNA (siRNA) can be used to specifically knockdown the expression of target proteins, such as β-arrestin 2, to elucidate their role in the signaling pathway.

  • Synthesize or purchase validated siRNAs targeting the gene of interest and a non-targeting control siRNA.

  • On the day before transfection, seed primary HBECs in a multi-well plate to achieve 60-80% confluency at the time of transfection.

  • Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for the recommended time (typically 24-72 hours).

  • After incubation, perform the desired downstream experiments, such as cytokine release assays or Western blotting, to assess the effect of the gene knockdown.

  • Confirm the knockdown efficiency by measuring the mRNA or protein levels of the target gene.

Conclusion

The signaling of (R,R)-formoterol in primary human bronchial epithelial cells is multifaceted, involving both canonical Gs-cAMP-PKA pathways and more complex networks that can lead to both pro- and anti-inflammatory outcomes. The dual nature of these responses highlights the complexity of β2-adrenergic receptor signaling in the airway epithelium and underscores the importance of studying these pathways in a physiologically relevant cell system. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of (R,R)-formoterol and to develop novel therapeutic strategies for respiratory diseases.

References

Arformoterol and Beta-2 Adrenergic Receptor Binding Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) approved for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD). As the (R,R)-enantiomer of formoterol, this compound exhibits high affinity and selectivity for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways. Activation of the β2AR by this compound initiates a signaling cascade that leads to bronchodilation and symptomatic relief. This technical guide provides a comprehensive overview of the binding kinetics of this compound to the β2AR, the downstream signaling pathways, and the experimental protocols used to characterize these interactions.

This compound: A Selective Beta-2 Adrenergic Receptor Agonist

This compound is the therapeutically active enantiomer of racemic formoterol. Preclinical studies have indicated that this compound is a more potent beta-2 agonist than racemic formoterol[1]. The (S,S)-enantiomer of formoterol may even inhibit the relaxation of airway smooth muscle[1]. This compound's mechanism of action involves binding to and activating β2ARs on the surface of bronchial smooth muscle cells[2]. This interaction triggers a series of intracellular events that result in muscle relaxation and widening of the airways. This compound is reported to be more potent than its racemic parent compound, formoterol, due to its greater affinity for the β2-adrenergic receptor[3].

Quantitative Binding and Functional Parameters

ParameterValueDescriptionReference
Binding Affinity
Dissociation Constant (K_d)2.9 nMA measure of the binding affinity of this compound to the β2AR. A lower K_d value indicates a higher binding affinity.
Functional Potency
pK_i (for racemic formoterol)8.2 ± 0.09 (for β2AR)The negative logarithm of the inhibition constant (K_i), indicating the binding affinity of racemic formoterol.[4]
Efficacy (vs. Salmeterol)More efficacious (86 ± 5%)In relaxing maximally contracted guinea pig tracheal spirals, formoterol was more efficacious than salmeterol.
Clinical Efficacy (Trough FEV₁)19.1% increaseMean percent increase in trough Forced Expiratory Volume in 1 second (FEV₁) with this compound treatment.

Beta-2 Adrenergic Receptor Signaling Pathway

The binding of this compound to the β2AR initiates a well-characterized signaling cascade mediated by the stimulatory G-protein (Gs). This pathway ultimately leads to the relaxation of airway smooth muscle.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor (β2AR) This compound->B2AR Binding Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation MyosinLCK_active Active Myosin Light-Chain Kinase PKA->MyosinLCK_active Phosphorylation/ Inactivation MyosinLCK_inactive Inactive Myosin Light-Chain Kinase MyosinLCK_active->MyosinLCK_inactive Bronchodilation Bronchodilation MyosinLCK_inactive->Bronchodilation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound's binding kinetics and functional activity relies on a variety of in vitro experimental techniques. The two primary methods are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (K_d or K_i) of this compound for the β2AR.

Materials:

  • Cell membranes expressing the human β2AR

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

  • Unlabeled this compound

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human β2AR.

  • Saturation Binding (to determine K_d of the radioligand):

    • Incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.

    • For each concentration, run a parallel set of tubes containing a high concentration of a non-labeled antagonist to determine non-specific binding.

    • Incubate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the K_d and B_max (receptor density).

  • Competition Binding (to determine K_i of this compound):

    • Incubate a fixed amount of membrane preparation with a fixed concentration of the radioligand (typically at or below its K_d).

    • Add increasing concentrations of unlabeled this compound.

    • Incubate, filter, and measure radioactivity as described for saturation binding.

    • Analyze the data to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the K_i value from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare β2AR-expressing cell membranes start->prep incubate Incubate membranes with radioligand and this compound prep->incubate filter Separate bound and free ligand by filtration incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Analyze data to determine Ki count->analyze end End analyze->end SPR_Workflow start Start immobilize Immobilize purified β2AR on SPR sensor chip start->immobilize baseline Establish stable baseline with running buffer immobilize->baseline inject Inject this compound (association) baseline->inject dissociate Flow running buffer (dissociation) inject->dissociate regenerate Regenerate sensor surface dissociate->regenerate analyze Analyze sensorgram to determine kon, koff, Kd dissociate->analyze regenerate->baseline Next Cycle end End analyze->end Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_clinical Clinical Level Binding This compound binds to β2AR Affinity High Affinity (Low Kd) Binding->Affinity Kinetics Binding Kinetics (kon, koff) Binding->Kinetics Signaling Gs-cAMP-PKA Pathway Activation Affinity->Signaling Kinetics->Signaling Relaxation Smooth Muscle Relaxation Signaling->Relaxation Onset Rapid Onset of Action Relaxation->Onset Duration Long Duration of Action Relaxation->Duration Efficacy Improved Lung Function (FEV1) Relaxation->Efficacy

References

Enantiomer-Specific Effects of Formoterol on Cellular Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol, a long-acting β2-adrenergic receptor (β2-AR) agonist, is a cornerstone in the management of obstructive airway diseases. It is commercially available as a racemic mixture of its (R,R)- and (S,S)-enantiomers. Significant stereoselectivity in its pharmacological action has been established, with the therapeutic effects predominantly attributed to the (R,R)-enantiomer, also known as arformoterol. This technical guide provides an in-depth analysis of the enantiomer-specific effects of formoterol on cellular responses, focusing on receptor binding, downstream signaling, and functional outcomes. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant cellular pathways and workflows to support further research and development in this area.

Introduction: The Stereochemistry of Formoterol

Formoterol possesses two chiral centers, giving rise to four possible stereoisomers. The clinically used racemic formoterol is a 1:1 mixture of (R,R)-formoterol and (S,S)-formoterol. The (R,R)-enantiomer is a potent, high-affinity agonist of the β2-AR, responsible for the desired bronchodilatory effects.[1][2][3][4] In contrast, the (S,S)-enantiomer exhibits significantly lower affinity and potency at the β2-AR.[1] This stereoselectivity is the basis for the development of this compound, the pure (R,R)-enantiomer, for clinical use. Understanding the distinct cellular effects of each enantiomer is critical for optimizing therapeutic strategies and developing novel β2-AR agonists.

Quantitative Analysis of Enantiomer-Specific Activity

The differential effects of formoterol enantiomers are most evident when examining their interaction with the β2-AR and the subsequent signaling cascade. The following tables summarize key quantitative data from various in vitro studies.

Table 1: β2-Adrenergic Receptor Binding Affinity
CompoundReceptor SourceRadioligandKi (nM)Fold Difference ((S,S) vs (R,R))Reference
(R,R)-Formoterol Human β2-AR[125I]Iodocyanopindolol2.9-
(S,S)-Formoterol Human β2-AR[125I]Iodocyanopindolol3100~1069

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency for cAMP Production
CompoundCell LineEC50Fold Difference ((S,S) vs (R,R))Reference
(R,R)-Formoterol PC3 cells10.5 ± 0.9 pM-
(S,S)-Formoterol PC3 cells1000 ± 15 pM~95
(R,R)-Formoterol Guinea-pig trachea~1 nM-
(S,S)-Formoterol Guinea-pig trachea>1000 nM>1000

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

Core Signaling Pathway

The binding of (R,R)-formoterol to the β2-AR initiates a well-defined signaling cascade. This process involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. The (S,S)-enantiomer is a very weak partial agonist and does not significantly contribute to this pathway at therapeutic concentrations.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor_inactive β2-AR (Inactive) Receptor_active β2-AR (Active) Receptor_inactive->Receptor_active Conformational Change Gs_inactive Gs Protein (GDP-bound) Receptor_active->Gs_inactive Activates Gs_active Gs Protein (GTP-bound) Gs_inactive->Gs_active GDP/GTP Exchange AC_inactive Adenylyl Cyclase (Inactive) Gs_active->AC_inactive Activates AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active ATP ATP AC_active->ATP Catalyzes RR_Formoterol (R,R)-Formoterol (Agonist) RR_Formoterol->Receptor_inactive Binds cAMP cAMP ATP->cAMP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylates Targets

Caption: β2-AR signaling cascade initiated by (R,R)-Formoterol.

Detailed Experimental Protocols

Precise quantification of enantiomer-specific effects relies on robust in vitro assays. The following sections detail the methodologies for two key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of the formoterol enantiomers for the β2-AR by measuring their ability to compete with a radiolabeled ligand.

a) Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing the human β2-AR (e.g., CHO-K1, HEK293 cells).

  • Radioligand: [125I]Iodocyanopindolol ([125I]ICYP), a high-affinity β2-AR antagonist.

  • Competitors: (R,R)-formoterol and (S,S)-formoterol.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

b) Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine a fixed amount of cell membranes, a fixed concentration of [125I]ICYP (typically near its Kd value), and varying concentrations of the unlabeled competitor ((R,R)- or (S,S)-formoterol).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare β2-AR Membrane Suspension start->prep setup Set up Assay Plate: Membranes + [125I]ICYP + Competitor Enantiomers prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration & Washing incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Data Analysis: IC50 → Ki Calculation count->analyze end End analyze->end

Caption: Workflow for a radioligand competitive binding assay.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay measures the intracellular accumulation of cAMP in response to β2-AR stimulation, providing a functional readout of agonist potency (EC50) and efficacy.

a) Materials:

  • Cell Line: A suitable cell line stably expressing the human β2-AR (e.g., CHO-K1).

  • Agonists: (R,R)-formoterol and (S,S)-formoterol.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 1 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • HTRF cAMP Assay Kit: (e.g., from Cisbio, Revvity) containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody.

  • Plate Reader: An HTRF-compatible microplate reader.

b) Procedure:

  • Cell Culture and Plating: Culture the β2-AR expressing cells to ~80-90% confluency. Harvest and resuspend the cells in assay buffer. Plate a specific number of cells (e.g., 1,500 cells/well) into a 384-well assay plate.

  • Agonist Stimulation: Prepare serial dilutions of the formoterol enantiomers in assay buffer containing a PDE inhibitor. Add the agonist solutions to the cells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the kit's lysis buffer. This lyses the cells and allows the assay components to interact with the intracellular cAMP.

  • Second Incubation: Incubate the plate for another 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor/Donor * 10,000). The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

HTRF_cAMP_Workflow start Start plate_cells Plate β2-AR Expressing Cells in 384-well Plate start->plate_cells add_agonist Add Serial Dilutions of Formoterol Enantiomers plate_cells->add_agonist incubate1 Incubate to Stimulate cAMP Production add_agonist->incubate1 lyse_reagents Add Lysis Buffer with HTRF Reagents (cAMP-d2 & Ab-Cryptate) incubate1->lyse_reagents incubate2 Incubate for Immunoassay Equilibrium lyse_reagents->incubate2 read_plate Read Plate on HTRF-compatible Reader incubate2->read_plate analyze Data Analysis: Ratio → EC50/Emax read_plate->analyze end End analyze->end

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

Implications for Drug Development

The pronounced stereoselectivity of formoterol has significant implications for drug development:

  • Therapeutic Rationale: The development of the single enantiomer, this compound, is a direct consequence of these findings, aiming to provide the therapeutic benefit while reducing the potential for off-target effects or metabolic burden from the less active (S,S)-enantiomer.

  • Structure-Activity Relationships (SAR): The dramatic difference in activity between the enantiomers provides a clear SAR, guiding the design of new β2-AR agonists with improved potency and selectivity.

  • Clinical Pharmacology: While the bronchodilatory effects reside in the (R,R)-enantiomer, the (S,S)-enantiomer is not entirely inert and may have other biological effects or antagonize the actions of the active enantiomer under certain conditions. Further research into the complete cellular profile of the (S,S)-enantiomer is warranted.

Conclusion

The cellular responses to formoterol are overwhelmingly driven by the (R,R)-enantiomer, which acts as a high-potency agonist at the β2-adrenergic receptor to stimulate cAMP production and subsequent downstream signaling. The (S,S)-enantiomer is over 1000-fold less potent in receptor binding and functional activity. This comprehensive guide, through its consolidated data, detailed protocols, and pathway visualizations, serves as a valuable resource for professionals engaged in the study of adrenergic signaling and the development of respiratory therapeutics. A thorough understanding of these enantiomer-specific effects is paramount for the rational design and clinical application of β2-AR agonists.

References

Arformoterol's Impact on Intracellular cAMP Production and Downstream Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its ability to induce bronchodilation through a well-defined signaling cascade initiated at the beta-2 adrenergic receptor (β2AR). This technical guide provides a comprehensive overview of this compound's molecular mechanism of action, with a specific focus on its impact on intracellular cyclic adenosine monophosphate (cAMP) production and the subsequent downstream signaling events. This document details the quantitative aspects of this compound's interaction with its receptor and its influence on key signaling molecules, provides detailed experimental protocols for assessing these effects, and visualizes the involved pathways and workflows.

Core Mechanism of Action: From Receptor to Cellular Response

This compound exerts its pharmacological effects by binding to and activating β2ARs, which are predominantly expressed on the surface of airway smooth muscle cells.[1][2] This interaction initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

Beta-2 Adrenergic Receptor Activation and cAMP Production

As a potent and selective β2AR agonist, this compound binding triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[1][2] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cAMP.[1] This leads to a significant increase in intracellular cAMP levels.

Downstream Signaling: PKA and CREB Activation

The elevation in intracellular cAMP is the linchpin of this compound's action, leading to the activation of Protein Kinase A (PKA). PKA is a cAMP-dependent protein kinase that, once activated, phosphorylates a multitude of downstream target proteins. One of the key substrates of PKA in this pathway is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, enabling it to bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

The culmination of this signaling pathway is the phosphorylation of various proteins involved in the regulation of smooth muscle tone, ultimately leading to muscle relaxation and bronchodilation.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data regarding this compound's and its racemate formoterol's interaction with the β2AR and its effect on cAMP production.

Table 1: Receptor Binding Affinity of Formoterol

LigandReceptor SubtypepKiKi (nM)Reference
FormoterolBeta-2 Adrenergic8.592.6
FormoterolBeta-2 Adrenergic8.2 +/- 0.09~6.3
FormoterolBeta-1 Adrenergic6.25 +/- 0.06~562

pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity.

Table 2: Functional Potency of Formoterol in cAMP Accumulation

LigandCell TypeParameterValueReference
FormoterolHuman A431 cellspEC508.1
FormoterolHuman A431 cellsEC50 (nM)7.94

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 3: Formoterol-Induced cAMP Accumulation in Human Airway Smooth Muscle Cells

TreatmentTime PointIntracellular cAMP (fmol)Extracellular cAMP (fmol)Reference
Basal-66 ± 232 ± 6
Formoterol (10 µM)5 min432 ± 46-
Formoterol (10 µM)15 min-169 ± 30
Formoterol (10 µM)30 min498 ± 9-

Table 4: Formoterol-Induced PKA Phosphorylation

TreatmentTissueFold Increase in p-PKASer/thrReference
Formoterol (inhaled)Human Skeletal Muscle~2-fold

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Smooth_Muscle_Proteins Smooth Muscle Proteins PKA_active->Smooth_Muscle_Proteins Phosphorylates pCREB p-CREB CREB->pCREB Relaxation Bronchodilation pCREB->Relaxation Modulates Gene Transcription leading to Smooth_Muscle_Proteins->Relaxation

Figure 1. this compound signaling pathway leading to bronchodilation.

cAMP_Assay_Workflow start Start: Culture Human Airway Smooth Muscle Cells treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 5-30 minutes) treat->incubate lyse Lyse cells to release intracellular contents incubate->lyse assay Perform cAMP competitive ELISA or other detection method lyse->assay measure Measure signal (e.g., absorbance, fluorescence) assay->measure analyze Analyze data to determine cAMP concentration and EC50 measure->analyze end End: Quantified cAMP levels analyze->end

Figure 2. Experimental workflow for measuring intracellular cAMP.

PKA_Activity_Workflow start Start: Treat cells with This compound lyse Prepare cell lysates start->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody (anti-phospho-PKA substrate) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence (ECL) secondary_ab->detect analyze Quantify band intensity to determine PKA activity detect->analyze end End: Relative PKA activity analyze->end

Figure 3. Western blot workflow for assessing PKA activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound and related compounds.

Intracellular cAMP Accumulation Assay

This protocol is adapted from studies measuring cAMP levels in human airway smooth muscle cells following β-agonist stimulation.

  • Cell Culture:

    • Human airway smooth muscle (HASM) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed HASM cells in 24-well plates and grow to confluence.

    • Serum-deprive the cells for 24 hours prior to the experiment.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM isobutylmethylxanthine (IBMX), for 30 minutes to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound (or formoterol) for a specified time (e.g., 15 minutes).

    • Aspirate the medium and lyse the cells with 0.1 M HCl.

    • Determine the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

    • Normalize cAMP levels to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

  • Data Analysis:

    • Generate dose-response curves by plotting the logarithm of the this compound concentration against the measured cAMP levels.

    • Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

Western Blot Analysis for PKA Substrate Phosphorylation

This protocol is a generalized method for detecting the phosphorylation of PKA substrates, indicative of PKA activation.

  • Cell Treatment and Lysis:

    • Culture and treat cells with this compound as described in the cAMP assay.

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated PKA substrates (e.g., anti-phospho-(Ser/Thr) PKA substrate antibody) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to a loading control (e.g., β-actin or total protein stain) to determine the relative increase in PKA substrate phosphorylation.

Chromatin Immunoprecipitation (ChIP) Assay for CREB Binding

This protocol provides a general framework for assessing the binding of phosphorylated CREB to target gene promoters.

  • Cell Treatment and Cross-linking:

    • Culture and treat cells with this compound to induce CREB phosphorylation.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Chromatin Preparation:

    • Wash the cells with ice-cold PBS and harvest.

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-1000 base pairs.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared chromatin with an antibody specific for phosphorylated CREB (Ser133) or a negative control IgG overnight at 4°C with rotation.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Quantify the amount of immunoprecipitated DNA corresponding to a specific target gene promoter (containing a CRE) using quantitative real-time PCR (qPCR).

    • Calculate the enrichment of the target promoter in the phospho-CREB immunoprecipitation relative to the IgG control and input chromatin.

Conclusion

This compound's efficacy as a bronchodilator is directly attributable to its function as a potent β2AR agonist, which triggers a well-characterized signaling cascade involving the production of intracellular cAMP and the activation of PKA. This, in turn, leads to the phosphorylation of downstream targets, including CREB, and ultimately results in airway smooth muscle relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced aspects of this compound's mechanism of action and to explore the potential for novel therapeutic interventions targeting this critical signaling pathway.

References

Investigating the Anti-inflammatory Properties of Arformoterol In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized primarily for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD). Beyond its established role in smooth muscle relaxation, emerging in vitro evidence suggests that this compound possesses significant anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anti-inflammatory effects of this compound, summarizes key quantitative findings, and elucidates the underlying signaling pathways. While much of the available in vitro data has been generated using racemic formoterol, it is crucial to note that the (R,R)-enantiomer, this compound, is the pharmacologically active component. In vivo studies have demonstrated that this compound exhibits approximately twofold greater anti-inflammatory potency than racemic formoterol.[1][2] This guide will present data for both this compound where available and racemic formoterol, with the context of this compound's enhanced potency.

Mechanism of Action: β2-Adrenergic Receptor Signaling

The anti-inflammatory effects of this compound are initiated by its binding to β2-adrenergic receptors on the surface of various immune and structural cells within the airways. This interaction triggers a cascade of intracellular events, the cornerstone of which is the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key effector molecule that mediates many of the anti-inflammatory responses.

This compound's Primary Anti-inflammatory Signaling Pathway cluster_cell Cell Membrane This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_AR->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Anti_inflammatory_Effects Inhibition of Inflammatory Mediator Release & Cellular Functions PKA->Anti_inflammatory_Effects Phosphorylation of target proteins

Figure 1: Core signaling cascade of this compound.

Quantitative Analysis of Anti-inflammatory Effects

The in vitro anti-inflammatory activity of this compound and its racemate, formoterol, has been quantified across a range of inflammatory cell types and mediator release assays. The following tables summarize the key findings.

Table 1: Effect of Formoterol on Eosinophil Function
ParameterCell TypeStimulantFormoterol Concentration% Inhibition (Mean ± SD)IC50Reference
ChemotaxisHuman EosinophilsPAF1 µM22.9 ± 13.010.16 µM[3]
10 µM51.6 ± 12.7
100 µM75.0 ± 11.3
ChemotaxisHuman EosinophilsfMLP1 µM13.1 ± 5.0-[3]
10 µM47.7 ± 7.6
100 µM65.5 ± 16.5
Degranulation (ECP Release)Human EosinophilsPAF1 µM21.7 ± 9.0-[3]
10 µM39.3 ± 7.4
100 µM39.6 ± 8.4
Table 2: Effect of Formoterol on Neutrophil Function
ParameterCell TypeStimulantFormoterol Concentration% Inhibition (Mean ± SD)Reference
Reactive Oxygen Species (ROS) GenerationHuman NeutrophilsfMLP10 nMSignificant Inhibition
100 nMSignificant Inhibition
Elastase ReleaseHuman NeutrophilsfMLP/CB1 nMSignificant Inhibition
10 nMSignificant Inhibition
100 nMSignificant Inhibition
Leukotriene B4 (LTB4) ProductionHuman NeutrophilsfMLP10 nMSignificant Inhibition
100 nMSignificant Inhibition
Table 3: Effect of Formoterol on Cytokine Release from Macrophages and Epithelial Cells
CytokineCell TypeStimulantFormoterol Concentration% Inhibition / ModulationEC50Reference
TNF-αMonocyte-Derived MacrophagesLPS--2.4 ± 1.8 nM
GM-CSFMonocyte-Derived MacrophagesLPS--24.6 ± 2.1 nM
IL-6Primary Bronchial Epithelial CellsOrganic Dust-Increased Release-
IL-8Primary Bronchial Epithelial CellsOrganic Dust-No significant influence-
IL-8Human Airway Smooth Muscle CellsTNF-α or LPS-Reverses corticosteroid insensitivity-

Detailed Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a common method for assessing the effect of this compound on eosinophil migration towards a chemoattravctant.

  • Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or asthmatic donors using density gradient centrifugation.

  • Chemotaxis Chamber Setup: Utilize a 48-well microchemotaxis chamber (Boyden chamber) with a polycarbonate membrane (typically 5-8 µm pore size) separating the upper and lower wells.

  • Chemoattractant Preparation: Prepare a solution of a known chemoattractant, such as Platelet-Activating Factor (PAF) or N-formyl-methionyl-leucyl-phenylalanine (fMLP), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) and add it to the lower wells of the chamber.

  • This compound Treatment: Pre-incubate the isolated eosinophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Cell Loading: Add the pre-treated eosinophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

  • Cell Staining and Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Express the results as the percentage of inhibition of chemotaxis compared to the vehicle-treated control.

Eosinophil Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Eos Isolate Eosinophils Pretreat_Eos Pre-incubate Eosinophils with this compound Isolate_Eos->Pretreat_Eos Prepare_Chemo Prepare Chemoattractant Add_Chemo Add Chemoattractant to Lower Well Prepare_Chemo->Add_Chemo Prepare_Arf Prepare this compound Solutions Prepare_Arf->Pretreat_Eos Setup_Chamber Set up Boyden Chamber Setup_Chamber->Add_Chemo Add_Eos Add Eosinophils to Upper Well Add_Chemo->Add_Eos Pretreat_Eos->Add_Eos Incubate Incubate at 37°C Add_Eos->Incubate Stain_Count Fix, Stain, and Count Migrated Cells Incubate->Stain_Count Analyze_Data Calculate % Inhibition Stain_Count->Analyze_Data

Figure 2: Workflow for a Boyden chamber chemotaxis assay.
Macrophage Polarization and Cytokine Release Assay

This protocol describes the differentiation of monocytes into macrophages, their polarization into a pro-inflammatory (M1) phenotype, and the assessment of this compound's effect on cytokine release.

  • Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from buffy coats by Ficoll-Paque density gradient centrifugation. Isolate monocytes by plastic adherence or magnetic-activated cell sorting (MACS).

  • Macrophage Differentiation: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF (Macrophage Colony-Stimulating Factor) for 5-7 days to differentiate them into M0 macrophages.

  • M1 Polarization and this compound Treatment: Replace the medium with fresh medium containing lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce M1 polarization. Concurrently, treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cytokines from a standard curve and calculate the percentage of inhibition by this compound compared to the vehicle-treated control.

Modulation of Inflammatory Signaling Pathways

Beyond the primary cAMP-PKA pathway, this compound is thought to exert its anti-inflammatory effects by modulating other key signaling cascades involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In vitro studies with formoterol have shown a decrease in the epithelial expression of activated NF-κB. The proposed mechanism involves PKA-mediated phosphorylation and subsequent activation of proteins that can interfere with NF-κB signaling, although the precise interactions are still under investigation.

p38 MAPK Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines. Research on formoterol suggests that it can inhibit the phosphorylation and activation of p38 MAPK in human airway smooth muscle cells. This inhibitory effect is likely mediated by the cAMP-PKA pathway, which can activate phosphatases that dephosphorylate and inactivate p38 MAPK.

Modulation of Inflammatory Signaling by this compound cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) This compound This compound cAMP ↑ cAMP This compound->cAMP PKA PKA cAMP->PKA NFkB_Inhibitor Inhibitory Proteins (e.g., IκB) PKA->NFkB_Inhibitor Activates Phosphatase Phosphatases PKA->Phosphatase Activates NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits (prevents nuclear translocation) Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes p38_MAPK p38 MAPK p38_MAPK->Inflammatory_Genes Promotes Phosphatase->p38_MAPK Dephosphorylates (inactivates) Stimuli Inflammatory Stimuli Stimuli->NFkB Stimuli->p38_MAPK

Figure 3: this compound's influence on NF-κB and p38 MAPK.

Conclusion

In vitro studies provide compelling evidence for the anti-inflammatory properties of this compound, which complement its well-established bronchodilatory effects. The primary mechanism of action involves the β2-AR/cAMP/PKA signaling cascade, which leads to the inhibition of pro-inflammatory functions in key immune cells such as eosinophils, neutrophils, and macrophages. Furthermore, this compound appears to modulate the NF-κB and p38 MAPK pathways, which are central to the inflammatory response. While a significant portion of the quantitative in vitro data has been generated with racemic formoterol, the established superior potency of the (R,R)-enantiomer, this compound, suggests that it is a more effective anti-inflammatory agent. Further in vitro studies directly comparing this compound and racemic formoterol are warranted to provide a more precise quantification of their differential anti-inflammatory effects. The experimental protocols and signaling pathways detailed in this guide offer a robust framework for continued research into the anti-inflammatory potential of this compound in the context of respiratory diseases.

References

Long-Term Arformoterol Administration and Beta-2 Adrenoceptor Desensitization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenoceptor (β2AR) agonist utilized in the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD). As with all long-acting beta-agonists (LABAs), a critical consideration for its therapeutic use is the potential for tachyphylaxis, or desensitization of the β2AR, following chronic exposure. This technical guide provides an in-depth analysis of the long-term effects of this compound on β2AR desensitization, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways.

While extensive clinical data support the sustained efficacy of this compound in improving lung function over periods of up to a year, indicating that desensitization may not fully abrogate its clinical benefits, understanding the underlying molecular mechanisms is crucial for optimizing therapeutic strategies and developing novel drug candidates.

Core Mechanisms of Beta-2 Adrenoceptor Desensitization

Prolonged stimulation of the β2AR by agonists like this compound triggers a series of cellular events aimed at attenuating the signaling cascade. This process, known as desensitization, occurs through several key mechanisms:

  • Receptor Phosphorylation and Uncoupling: The initial and most rapid phase of desensitization involves the phosphorylation of the β2AR by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). This phosphorylation increases the receptor's affinity for β-arrestins.

  • β-Arrestin Recruitment: β-arrestins bind to the phosphorylated receptor, sterically hindering its interaction with the stimulatory G protein (Gs) and effectively uncoupling it from downstream adenylyl cyclase activation. This leads to a decrease in cyclic AMP (cAMP) production.[1][2][3][4][5]

  • Receptor Internalization and Downregulation: Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into endosomes. While some receptors are recycled back to the cell surface, chronic agonist exposure can lead to the trafficking of receptors to lysosomes for degradation, a process known as downregulation. This results in a net decrease in the total number of β2ARs available for stimulation.

Quantitative Analysis of Long-Term this compound Effects

Direct quantitative data on the long-term effects of this compound on β2AR density and signaling components from preclinical and in vitro studies are limited in the public domain. Clinical trials have primarily focused on functional outcomes such as Forced Expiratory Volume in 1 second (FEV1).

Table 1: Summary of Long-Term Clinical Efficacy of this compound in COPD

Study DurationThis compound DosageKey Efficacy Outcome (Change in FEV1 from Baseline)Conclusion on Functional DesensitizationReference
12 Weeks15 mcg BIDStatistically significant improvement in trough FEV1 compared to placebo.Efficacy maintained over the study period, suggesting limited clinical impact of desensitization.
52 Weeks15 mcg BIDSustained improvement in trough FEV1 compared to placebo.Long-term treatment was well-tolerated and demonstrated sustained improvements in lung function.

BID: twice daily

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling and Desensitization Pathway

The following diagram illustrates the key steps in β2AR activation and the subsequent desensitization process initiated by prolonged agonist exposure.

G cluster_activation Activation cluster_desensitization Desensitization This compound This compound B2AR β2-Adrenoceptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates GRK GRK B2AR->GRK Activates B_arrestin β-Arrestin B2AR->B_arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation GRK->B2AR Phosphorylates B_arrestin->B2AR Uncouples from Gs Internalization Receptor Internalization B_arrestin->Internalization Downregulation Receptor Downregulation Internalization->Downregulation

Caption: Beta-2 adrenergic receptor signaling and desensitization pathway.

Experimental Workflow for Assessing Beta-2 Adrenoceptor Desensitization

The following diagram outlines a typical experimental workflow to investigate the long-term effects of this compound on β2AR desensitization in a cell-based model.

G cluster_workflow Experimental Workflow cluster_assays Assessment of Desensitization start Start: Human Airway Smooth Muscle Cells (hASMC) culture Cell Culture and Expansion start->culture treatment Chronic Treatment: This compound vs. Vehicle Control (e.g., 24-72 hours) culture->treatment binding_assay Radioligand Binding Assay (β2AR Density - Bmax, Affinity - Kd) treatment->binding_assay cAMP_assay cAMP Accumulation Assay (Functional Response) treatment->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (Receptor Uncoupling) treatment->arrestin_assay analysis Data Analysis and Comparison binding_assay->analysis cAMP_assay->analysis arrestin_assay->analysis conclusion Conclusion: Quantify degree of desensitization analysis->conclusion

Caption: Workflow for studying this compound-induced β2AR desensitization.

Detailed Experimental Protocols

Radioligand Binding Assay for β2AR Density (Bmax) and Affinity (Kd)

This protocol is used to determine the number of β2ARs on the cell surface and their affinity for a specific radioligand after chronic exposure to this compound.

Objective: To quantify changes in β2AR Bmax and Kd in human airway smooth muscle cells (hASMCs) following long-term this compound treatment.

Materials:

  • hASMCs cultured in appropriate media.

  • This compound tartrate.

  • Vehicle control (e.g., sterile water or DMSO).

  • Radioligand: [³H]dihydroalprenolol (DHA) or [¹²⁵I]iodocyanopindolol (ICYP).

  • Non-specific binding competitor: Propranolol.

  • Binding buffer (e.g., Tris-HCl with MgCl₂).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Cell harvesting equipment (e.g., cell scrapers, centrifuge).

  • Protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Cell Culture and Treatment:

    • Plate hASMCs and grow to confluence.

    • Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).

  • Membrane Preparation:

    • Wash cells with ice-cold PBS.

    • Harvest cells by scraping and centrifuge to obtain a cell pellet.

    • Lyse the cells in hypotonic buffer and homogenize.

    • Centrifuge the homogenate to pellet the crude membrane fraction.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • In a series of tubes, add a fixed amount of membrane protein.

    • Add increasing concentrations of the radioligand (e.g., 0.1-10 nM [³H]DHA).

    • For each concentration, prepare a parallel set of tubes containing an excess of propranolol (e.g., 1 µM) to determine non-specific binding.

    • Incubate the tubes at the appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).

  • Assay Termination and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).

Functional cAMP Accumulation Assay

This assay measures the ability of the β2AR to produce cAMP in response to agonist stimulation after chronic this compound exposure, providing a functional readout of receptor desensitization.

Objective: To assess the functional response of β2ARs in hASMCs by measuring cAMP production following long-term this compound treatment.

Materials:

  • hASMCs cultured and treated as described in the binding assay protocol.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • β2AR agonist (e.g., isoproterenol or this compound).

  • cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating and Treatment:

    • Plate hASMCs in a multi-well plate and allow them to adhere.

    • Treat cells with this compound or vehicle for the desired duration.

  • Agonist Stimulation:

    • Wash the cells to remove the treatment medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in stimulation buffer to prevent cAMP degradation.

    • Stimulate the cells with a range of concentrations of a β2AR agonist (e.g., isoproterenol) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.

  • Data Analysis:

    • Generate dose-response curves for the agonist in both this compound-treated and vehicle-treated cells.

    • Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) for each condition.

    • A rightward shift in the EC₅₀ and/or a decrease in the Emax in this compound-treated cells indicates functional desensitization.

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the β2AR upon agonist stimulation, a key step in receptor desensitization and internalization.

Objective: To quantify β-arrestin recruitment to the β2AR in response to this compound stimulation.

Materials:

  • A cell line engineered to express a tagged β2AR and a tagged β-arrestin (e.g., using BRET, FRET, or enzyme fragment complementation technology).

  • This compound.

  • Assay buffer and substrate specific to the chosen technology.

  • Plate reader capable of detecting the specific signal (e.g., luminescence or fluorescence).

Procedure:

  • Cell Culture and Plating:

    • Culture and plate the engineered cells according to standard protocols.

  • Agonist Stimulation:

    • Treat the cells with a range of concentrations of this compound.

  • Signal Detection:

    • Add the appropriate substrate and measure the signal (e.g., BRET ratio, FRET ratio, or luminescence) over time using a plate reader.

  • Data Analysis:

    • Generate dose-response curves for this compound-induced β-arrestin recruitment.

    • Determine the EC₅₀ and Emax for β-arrestin recruitment. These parameters can be compared to those for G-protein activation to assess agonist bias.

Conclusion

The long-term administration of this compound, like other LABAs, has the potential to induce desensitization of the β2AR through a cascade of molecular events including receptor phosphorylation, β-arrestin recruitment, and receptor downregulation. While clinical studies demonstrate sustained bronchodilator efficacy, suggesting that complete tolerance does not occur in a clinical setting, a deeper understanding of the underlying cellular mechanisms is paramount for the development of future respiratory therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of chronic this compound exposure on β2AR function, contributing to a more comprehensive understanding of its pharmacological profile. Further in vitro and preclinical studies are warranted to provide specific quantitative data on this compound-induced changes in receptor density and signaling, which will be invaluable for the continued optimization of treatments for obstructive lung diseases.

References

Arformoterol and Mitochondrial Function in Respiratory Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol, the (R,R)-enantiomer of the long-acting β2-adrenergic agonist (LABA) formoterol, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1] While its bronchodilatory effects, mediated through the β2-adrenergic receptor (β2-AR) signaling pathway, are well-established, emerging evidence suggests a broader role for this class of drugs in cellular bioenergetics, particularly in mitochondrial function. Mitochondrial dysfunction is increasingly recognized as a key contributor to the pathophysiology of chronic respiratory diseases, implicated in processes such as oxidative stress, inflammation, and cellular senescence. This technical guide synthesizes the current understanding of this compound's role in mitochondrial function within respiratory cells, drawing upon direct evidence where available and extrapolating from studies on its parent compound, formoterol. We provide an in-depth overview of the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research in this critical area.

Introduction: The Emerging Role of Mitochondria in Respiratory Health

Mitochondria are dynamic organelles essential for cellular energy production, redox homeostasis, and signaling. In the context of respiratory diseases like COPD, mitochondrial dysfunction in airway epithelial and smooth muscle cells can lead to increased production of reactive oxygen species (ROS), impaired cellular repair mechanisms, and a pro-inflammatory state.[2] β2-adrenergic agonists, through their canonical signaling pathway, have the potential to modulate mitochondrial activity, offering a novel therapeutic avenue beyond simple bronchodilation. This compound, being the more potent enantiomer of formoterol, is of particular interest for its potential to restore mitochondrial homeostasis in the airways.[1]

Signaling Pathways: Connecting β2-Adrenergic Receptor Activation to Mitochondrial Biogenesis

The primary mechanism of action for this compound involves binding to the β2-adrenergic receptor, a G-protein coupled receptor, which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This elevation in cAMP is a critical upstream event that initiates a cascade leading to enhanced mitochondrial function.

The key signaling pathway implicated in β2-agonist-induced mitochondrial biogenesis is the cAMP/Protein Kinase A (PKA) axis. Activated PKA can phosphorylate and activate the cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which drive the expression of mitochondrial transcription factor A (TFAM) and other genes essential for mitochondrial DNA (mtDNA) replication and the synthesis of mitochondrial proteins.

Studies on formoterol have also suggested the involvement of a Gβγ-PI3K-Akt-eNOS signaling pathway that can contribute to the induction of mitochondrial biogenesis.

Below is a diagram illustrating the proposed signaling pathway for this compound-mediated effects on mitochondrial function.

Arformoterol_Mitochondrial_Signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds to AC Adenylyl Cyclase Beta2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB PGC1a PGC-1α pCREB->PGC1a upregulates transcription NRF1_2 NRF-1/2 PGC1a->NRF1_2 co-activates TFAM TFAM NRF1_2->TFAM upregulates transcription Mito_Biogenesis Mitochondrial Biogenesis (Increased mtDNA, Respiration) TFAM->Mito_Biogenesis promotes

Caption: this compound-induced signaling pathway for mitochondrial biogenesis.

Quantitative Data on the Effects of β2-Agonists on Mitochondrial Function

Direct quantitative data on the effects of this compound on mitochondrial parameters in respiratory cells are currently limited in the published literature. However, studies on its parent compound, formoterol, provide valuable insights. The following tables summarize key findings from these studies. It is important to note that this compound is the more potent (R,R)-enantiomer and is expected to exhibit similar, if not more pronounced, effects.

Table 1: Effect of Formoterol on Mitochondrial Respiration and Biogenesis

Parameter MeasuredCell TypeTreatmentResultCitation
FCCP-uncoupled Oxygen Consumption Rate (OCR)Renal Proximal Tubule Cells (RPTC)30 nM Formoterol for 24hIncreased maximal respiratory capacity
Mitochondrial DNA (mtDNA) Copy NumberRenal Proximal Tubule Cells (RPTC)30 nM Formoterol for 24h~2.5-fold increase
PGC-1α mRNA ExpressionMouse Kidney100 µg/kg Formoterol for 24h~2.5-fold induction
ND1 mRNA ExpressionMouse Kidney100 µg/kg Formoterol for 24h~4-fold induction
ATP6 mRNA ExpressionMouse Kidney100 µg/kg Formoterol for 24h~2.5-fold induction

Table 2: Effect of Formoterol on Oxidative Stress in Respiratory Cells

Parameter MeasuredCell TypeTreatmentResultCitation
Reactive Oxygen Species (ROS) ProductionHuman Bronchial Epithelial Cells (16HBE)Formoterol (with CSE + IL-17A)Partial suppression of ROS
Nitrotyrosine (NT) ProductionHuman Bronchial Epithelial Cells (16HBE)Formoterol (with CSE + IL-17A)Partial suppression of NT

Detailed Experimental Protocols

To facilitate further research into the effects of this compound on mitochondrial function in respiratory cells, this section provides detailed methodologies for key experiments, adapted from studies on formoterol.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol is for assessing the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, using a Seahorse XFe96 Analyzer.

Seahorse_Protocol Start Seed respiratory cells in XF96 microplate Culture Culture to optimal confluency Start->Culture Treat Treat with this compound (various concentrations and time points) Culture->Treat Prepare_Assay Wash and incubate in XF assay medium Treat->Prepare_Assay Load_Plate Load cell plate into analyzer Prepare_Assay->Load_Plate Calibrate Calibrate Seahorse XFe96 Analyzer Calibrate->Load_Plate Measure_Basal Measure basal OCR Load_Plate->Measure_Basal Inject_Oligo Inject Oligomycin Measure_Basal->Inject_Oligo Measure_ATP Measure ATP-linked OCR Inject_Oligo->Measure_ATP Inject_FCCP Inject FCCP Measure_ATP->Inject_FCCP Measure_Maximal Measure maximal OCR Inject_FCCP->Measure_Maximal Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Maximal->Inject_Rot_AA Measure_NonMito Measure non-mitochondrial OCR Inject_Rot_AA->Measure_NonMito Analyze Analyze data to determine key mitochondrial parameters Measure_NonMito->Analyze

Caption: Experimental workflow for measuring mitochondrial respiration.

Detailed Steps:

  • Cell Seeding: Plate human bronchial epithelial cells (e.g., BEAS-2B) or primary human airway smooth muscle cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density.

  • Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Calibration: Calibrate the Seahorse XFe96 Analyzer sensor cartridge.

  • Mitochondrial Stress Test: Load the cell plate into the analyzer. A standard mitochondrial stress test protocol involves sequential injections of:

    • Oligomycin: An ATP synthase inhibitor to determine ATP-linked respiration.

    • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent to measure maximal respiratory capacity.

    • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The instrument's software calculates OCR at baseline and after each injection. From these measurements, key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity can be determined.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

This protocol uses quantitative real-time PCR (qPCR) to determine the relative amount of mtDNA compared to nuclear DNA (nDNA).

  • Genomic DNA Extraction: Isolate total genomic DNA from cultured respiratory cells treated with this compound or vehicle control using a commercial DNA extraction kit.

  • qPCR: Perform qPCR using two sets of primers: one targeting a mitochondrial-encoded gene (e.g., MT-ND1) and another targeting a single-copy nuclear-encoded gene (e.g., B2M).

  • Data Analysis: Calculate the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. The relative mtDNA copy number can be determined using the ΔΔCt method, where the amount of mtDNA is normalized to the amount of nDNA. An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.

Measurement of Mitochondrial Gene Expression

This protocol uses reverse transcription qPCR (RT-qPCR) to quantify the expression of genes involved in mitochondrial biogenesis.

  • RNA Extraction and Reverse Transcription: Isolate total RNA from this compound- or vehicle-treated respiratory cells. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for genes of interest, such as PPARGC1A (encoding PGC-1α), NRF1, and TFAM. Use a stable housekeeping gene (e.g., ACTB or GAPDH) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to controls.

Discussion and Future Directions

The available evidence, primarily from studies on formoterol, strongly suggests that this compound has the potential to enhance mitochondrial function in respiratory cells. This is likely mediated through the canonical β2-AR/cAMP/PKA signaling pathway, leading to the activation of PGC-1α and subsequent mitochondrial biogenesis. Furthermore, the antioxidant properties of β2-agonists may help to mitigate the mitochondrial damage associated with oxidative stress in chronic lung diseases.

However, there is a clear need for further research to directly investigate the effects of this compound on mitochondrial bioenergetics in relevant respiratory cell types, including primary human bronchial epithelial cells and airway smooth muscle cells from healthy individuals and patients with COPD. Future studies should focus on:

  • Quantitative analysis of this compound's impact: Detailed dose-response and time-course studies are needed to quantify the effects of this compound on mitochondrial respiration, mtDNA copy number, and the expression of key mitochondrial genes in respiratory cells.

  • Elucidation of signaling pathways: While the cAMP/PKA/CREB/PGC-1α pathway is the most likely candidate, the potential contribution of other pathways, such as the Gβγ-PI3K-Akt-eNOS pathway, in respiratory cells warrants investigation.

  • Functional consequences: Research should explore whether this compound-induced improvements in mitochondrial function translate to tangible benefits in cellular processes relevant to respiratory diseases, such as enhanced epithelial barrier function, improved ciliary motility, and reduced pro-inflammatory mediator release.

  • In vivo studies: Animal models of COPD could be utilized to determine if nebulized this compound can improve mitochondrial function in the lungs and ameliorate disease pathology.

Conclusion

This compound's role in respiratory medicine may extend beyond its established bronchodilatory effects to include the modulation of mitochondrial function. By stimulating mitochondrial biogenesis and potentially reducing oxidative stress, this compound could offer a more comprehensive therapeutic approach for chronic respiratory diseases characterized by mitochondrial dysfunction. The experimental frameworks provided in this guide are intended to empower researchers to further explore this promising area of investigation. A deeper understanding of this compound's impact on mitochondrial biology will be crucial for optimizing its therapeutic use and for the development of novel treatments targeting cellular bioenergetics in respiratory diseases.

References

Exploring Arformoterol's Potential Off-Target Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core.

Introduction

Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) approved for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD). It is the (R,R)-enantiomer of formoterol, which is typically used as a racemic mixture of (R,R)- and (S,S)-enantiomers. The bronchodilatory effects of formoterol are attributed to the (R,R)-enantiomer, which acts as a potent agonist at the beta-2 adrenergic receptor, leading to relaxation of airway smooth muscle. This technical guide explores the potential off-target effects of this compound in preclinical models, with a particular focus on differentiating its profile from that of racemic formoterol and understanding the broader pharmacological context of beta-2 agonist therapy.

On-Target and Off-Target Considerations

The primary mechanism of action for this compound is the stimulation of beta-2 adrenergic receptors, which leads to increased intracellular cyclic AMP (cAMP) and subsequent bronchodilation.[1] Effects on other tissues that express beta-2 receptors, such as the cardiovascular system, are generally considered on-target but can be dose-limiting. True "off-target" effects would involve interactions with other receptor types, ion channels, or enzymes. Preclinical evidence suggests that this compound has a high degree of selectivity for the beta-2 receptor. However, the (S,S)-enantiomer, which is absent in this compound, has been shown to have distinct biological activities that may contribute to the side-effect profile of racemic formoterol.

The Role of the (S,S)-Enantiomer in Racemic Formoterol's Off-Target Profile

A significant portion of the discussion around formoterol's off-target effects centers on the (S,S)-enantiomer. Preclinical studies have demonstrated that the (S,S)-enantiomer has a much lower affinity for the beta-2 adrenoceptor compared to the (R,R)-enantiomer (this compound). This suggests that the therapeutic effects of racemic formoterol are almost exclusively due to the (R,R)-enantiomer.

Furthermore, some studies have indicated that the (S,S)-enantiomer may not be inert and could contribute to adverse effects. For instance, in preclinical models, (S,S)-formoterol has been associated with a lower lethal dose than (R,R)-formoterol, and it has been shown to exaggerate contractions in airway tissues in response to certain stimuli.[2][3] These findings highlight the potential benefits of using the pure (R,R)-enantiomer, this compound, to minimize potential off-target effects associated with the (S,S)-enantiomer.

Quantitative Data on this compound's Off-Target Effects

The following tables summarize key quantitative data from preclinical studies on this compound and its related compounds.

Table 1: Receptor Binding Affinity of Formoterol Enantiomers

EnantiomerReceptorBinding Affinity (nM)Reference
(R,R)-formoterol (this compound)Human Beta-2 Adrenoceptor2.9[2][3]
(S,S)-formoterolHuman Beta-2 Adrenoceptor3100

Table 2: Acute Toxicity of Formoterol Enantiomers in a Preclinical Model

EnantiomerMinimum Lethal Intravenous (IV) Dose (mg/kg)Reference
(R,R)-formoterol (this compound)100
(S,S)-formoterol50

Table 3: Cardiovascular Effects of this compound in Preclinical Models

SpeciesDoseEffectReference
VariousDose-dependentIncreased heart rate, decreased blood pressure
DogHigh dosesECG changes, arrhythmias (when co-administered with methylxanthines)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for assessing off-target effects.

This compound's On-Target Signaling Pathway

Preclinical Off-Target Assessment Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments used to assess the effects of this compound and related compounds.

1. Receptor Binding Assay

  • Objective: To determine the binding affinity of a test compound (e.g., this compound) to a specific receptor (e.g., beta-2 adrenergic receptor).

  • Methodology:

    • Prepare cell membranes from a cell line recombinantly expressing the human beta-2 adrenergic receptor.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-dihydroalprenolol).

    • Add varying concentrations of the unlabeled test compound (this compound) to compete with the radiolabeled ligand for binding.

    • After incubation, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

2. In Vivo Cardiovascular Safety Pharmacology in Dogs

  • Objective: To assess the cardiovascular effects of this compound in a large animal model.

  • Methodology:

    • Surgically implant telemetry transmitters in conscious beagle dogs to continuously monitor electrocardiogram (ECG), heart rate, and arterial blood pressure.

    • Allow the animals to recover from surgery.

    • Administer single or repeated doses of this compound via inhalation or intravenous infusion.

    • Record cardiovascular parameters continuously before, during, and after drug administration.

    • Analyze the data for changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT).

    • Compare the effects of different doses of this compound to a vehicle control.

3. Guinea Pig Trachea Contraction Assay

  • Objective: To evaluate the functional effects of this compound and its enantiomers on airway smooth muscle tone.

  • Methodology:

    • Isolate the trachea from a guinea pig and cut it into rings.

    • Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to measure changes in muscle tension.

    • Pre-contract the tracheal rings with an agent such as carbachol or histamine to induce a stable level of tone.

    • Add cumulative concentrations of the test compound (e.g., this compound, (S,S)-formoterol) to the organ bath and record the resulting relaxation of the pre-contracted tissue.

    • Construct concentration-response curves to determine the potency (EC₅₀) and efficacy of the test compounds.

The preclinical data for this compound suggest a favorable off-target profile, characterized by high selectivity for the beta-2 adrenergic receptor. The majority of the "off-target" concerns associated with racemic formoterol appear to be linked to the (S,S)-enantiomer, which is absent in this compound. The primary dose-limiting adverse effects of this compound in preclinical models are extensions of its on-target pharmacology, particularly cardiovascular effects, which are a known class effect of beta-2 agonists. For drug development professionals, these findings underscore the importance of stereochemistry in drug design and the potential for developing safer and more effective therapies by using single, active enantiomers.

References

Arformoterol's Influence on Gene Expression in Human Lung Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves relaxation of airway smooth muscle, leading to bronchodilation. However, the influence of this compound on the gene expression profiles of structural cells within the lung, such as fibroblasts, is an area of growing interest. Human lung fibroblasts are key players in airway remodeling and inflammation, processes that are central to the pathophysiology of chronic lung diseases. Understanding how this compound modulates the transcriptome of these cells can provide insights into its broader therapeutic effects and potential long-term impacts on lung tissue.

This technical guide provides a comprehensive overview of the current understanding and methodologies for studying the influence of this compound on gene expression in human lung fibroblasts. It is important to note that while this compound is the active enantiomer, much of the existing research has been conducted using racemic formoterol. Therefore, this guide will draw upon data from formoterol studies as a proxy, with the explicit acknowledgment that further research is needed to delineate the specific effects of this compound.

Data Presentation: Gene Expression Changes in Human Lung Fibroblasts

While comprehensive, genome-wide transcriptomic data on the effects of this compound on human lung fibroblasts are not yet available in the public domain, studies on racemic formoterol provide initial insights into its potential influence on specific genes. The following table summarizes key findings from the literature on the modulation of gene expression in human lung fibroblasts by formoterol. This data is primarily focused on genes involved in inflammation and extracellular matrix dynamics.

GeneGene NameFunctionEffect of FormoterolExperimental Context
ADRB2 Adrenergic Receptor Beta 2Receptor for beta-2 adrenergic agonistsBiphasic: Initial rapid increase followed by a decrease in mRNA expression[1]Time-course experiment in human lung fibroblasts[1]
ICAM-1 Intercellular Adhesion Molecule 1Cell adhesion, immune responseAdditive inhibition with budesonide on IL-1β stimulated upregulation[2]Co-treatment with budesonide in IL-1β stimulated human lung fibroblasts[2]
VCAM-1 Vascular Cell Adhesion Molecule 1Cell adhesion, inflammationAdditive inhibition with budesonide on IL-1β stimulated upregulation[2]Co-treatment with budesonide in IL-1β stimulated human lung fibroblasts
CSF2 Colony Stimulating Factor 2 (GM-CSF)Granulocyte-macrophage colony-stimulating factor, inflammationAdditive inhibition with budesonide on IL-1β stimulated productionCo-treatment with budesonide in IL-1β stimulated human lung fibroblasts
IL8 Interleukin 8Chemokine, inflammationNo significant influence on IL-1β stimulated productionTreatment of IL-1β stimulated human lung fibroblasts
TIMP1 TIMP Metallopeptidase Inhibitor 1Inhibition of matrix metalloproteinasesSynergistic decrease with budesonide in TGF-β1 treated cellsCo-treatment with budesonide in TGF-β1 activated human lung fibroblasts

Experimental Protocols

The following section details standardized protocols for investigating the effects of this compound on gene expression in human lung fibroblasts.

Human Lung Fibroblast Cell Culture

Primary human lung fibroblasts can be sourced commercially or isolated from lung tissue.

  • Cell Seeding and Maintenance:

    • Human lung fibroblasts are cultured in fibroblast growth medium (e.g., FGM-2) supplemented with growth factors, insulin, and fetal bovine serum (FBS).

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) at a density that allows for logarithmic growth during the treatment period.

This compound Treatment
  • Preparation of this compound Solution:

    • A stock solution of this compound tartrate is prepared in a suitable solvent (e.g., sterile water or DMSO) at a high concentration.

    • Working solutions are prepared by diluting the stock solution in cell culture medium to the desired final concentrations. Therapeutically relevant concentrations are often in the nanomolar range.

  • Treatment Protocol:

    • Once fibroblasts have reached the desired confluency (typically 70-80%), the growth medium is removed.

    • Cells are washed with phosphate-buffered saline (PBS).

    • The medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control.

    • Cells are incubated for the specified duration (e.g., 1, 4, 8, or 24 hours) to capture both early and late gene expression changes.

RNA Isolation

High-quality RNA is crucial for downstream gene expression analysis.

  • Cell Lysis and Homogenization:

    • After treatment, the culture medium is removed, and cells are washed with cold PBS.

    • A lysis buffer (e.g., containing guanidinium thiocyanate) is added to the culture vessel to disrupt cells and inactivate RNases.

    • The lysate is collected and homogenized, for instance by passing it through a fine-gauge needle.

  • RNA Purification:

    • RNA is typically purified using a combination of phenol-chloroform extraction and alcohol precipitation or by using commercially available silica-membrane-based spin column kits.

    • The purified RNA is treated with DNase I to remove any contaminating genomic DNA.

    • The concentration and purity of the RNA are assessed using a spectrophotometer (measuring A260/A280 and A260/A230 ratios), and the integrity is evaluated using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse Transcription: Purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random primers).

    • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

    • Data Analysis: The relative expression of the target gene is calculated using the delta-delta Ct method, normalized to one or more stable housekeeping genes.

  • Microarray Analysis:

    • cDNA Labeling and Hybridization: cDNA is synthesized from the RNA samples and labeled with a fluorescent dye. The labeled cDNA is then hybridized to a microarray chip containing thousands of known gene probes.

    • Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity at each probe location, which corresponds to the expression level of that gene.

    • Data Analysis: The raw data is normalized to remove systematic variations. Statistical analysis is then performed to identify genes that are differentially expressed between the this compound-treated and control groups.

  • RNA Sequencing (RNA-Seq):

    • Library Preparation: An RNA-seq library is prepared by fragmenting the RNA, converting it to cDNA, and adding sequencing adapters.

    • Sequencing: The library is sequenced using a next-generation sequencing platform, which generates millions of short reads.

    • Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential expression analysis is then performed to identify genes whose expression is significantly altered by this compound treatment.

Mandatory Visualizations

Signaling Pathway

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds to Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression Modulation CREB->GeneExpression Regulates Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_data_analysis Data Analysis & Interpretation start Human Lung Fibroblast Culture treat This compound Treatment (vs. Vehicle Control) start->treat lysis Cell Lysis treat->lysis rna_iso RNA Isolation lysis->rna_iso qc RNA Quality Control rna_iso->qc cdna cDNA Synthesis qc->cdna microarray Microarray qc->microarray rnaseq RNA-Seq qc->rnaseq qpcr qRT-PCR cdna->qpcr validation Target Validation qpcr->validation diff_exp Differential Expression Analysis microarray->diff_exp rnaseq->diff_exp pathway Pathway Analysis diff_exp->pathway diff_exp->validation

References

Methodological & Application

Application Notes and Protocols for Arformoterol Treatment in Precision-Cut Lung Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precision-cut lung slices (PCLS) are a powerful ex vivo model that preserves the complex three-dimensional architecture and cellular diversity of the lung, including intact airways, vasculature, and immune cells. This makes PCLS an invaluable tool for studying respiratory physiology, disease pathogenesis, and for the preclinical evaluation of novel therapeutics.[1][2] Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) used for the maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD). These application notes provide detailed protocols for utilizing PCLS to investigate the efficacy and mechanisms of action of this compound.

Data Presentation

The following tables summarize quantitative data from clinical and preclinical studies relevant to the effects of this compound and related beta-2 agonists.

Table 1: Clinical Efficacy of Nebulized this compound in COPD Patients

ParameterThis compound (15 µg BID)PlaceboReference
Mean Change in Trough FEV₁ (%) 11.4%-[3]
Median Time to ≥10% FEV₁ Increase (minutes) 3-13142[3]
Subjects with ≥10% FEV₁ Increase (%) 78-87%44%[3]

FEV₁: Forced Expiratory Volume in 1 second; BID: Twice daily. Data represents improvement over 12 weeks of treatment.

Table 2: Representative Bronchodilatory Effect of Formoterol in Human PCLS

TreatmentEC₅₀ for Relaxation (nM)Maximum Relaxation (%)Reference
Formoterol 0.1 - 1.0~90-100%Inferred from similar LABA studies
Isoproterenol (control) 1.0 - 10~100%Inferred from similar LABA studies

EC₅₀: Half-maximal effective concentration. Data is representative and may vary based on experimental conditions and tissue source.

Table 3: Potential Anti-Inflammatory Effects of Beta-2 Agonists in PCLS

Inflammatory MediatorTreatment ConditionFold Change vs. ControlReference
TNF-α LPS-stimulated PCLS + Formoterol
IL-6 LPS-stimulated PCLS + Formoterol
IL-8 LPS-stimulated PCLS + Formoterol

LPS: Lipopolysaccharide. ↓ indicates a decrease in the inflammatory mediator level. Data is indicative of the potential effects of beta-2 agonists and should be confirmed for this compound.

Experimental Protocols

Protocol 1: Preparation and Culture of Precision-Cut Lung Slices (PCLS)

This protocol describes the generation of viable PCLS from human or animal lung tissue.

Materials:

  • Fresh lung tissue (human or animal)

  • Low-melting point agarose (1.5-3% in sterile PBS or cell culture medium)

  • Sterile phosphate-buffered saline (PBS)

  • Culture medium (e.g., DMEM/F-12 supplemented with penicillin/streptomycin)

  • Vibrating microtome (vibratome)

  • Sterile dissection tools

  • 24-well culture plates

Procedure:

  • Lung Inflation: Gently inflate the lung lobe with warm (37°C) low-melting point agarose solution through the main bronchus or trachea until fully expanded.

  • Solidification: Immediately place the inflated lung in ice-cold PBS for 10-15 minutes to solidify the agarose.

  • Slicing: Using a vibratome, cut the solidified lung tissue into thin slices of 200-500 µm thickness.

  • Washing and Culture: Transfer the PCLS into 24-well plates containing pre-warmed culture medium. Wash the slices by changing the medium every 30 minutes for the first 2 hours to remove cell debris and residual agarose.

  • Incubation: Incubate the PCLS at 37°C in a humidified atmosphere of 5% CO₂. The medium should be changed daily. Slices are typically viable for experimentation for up to 7 days.

Protocol 2: Assessment of this compound-Induced Bronchodilation

This protocol details the evaluation of the bronchodilatory effects of this compound on pre-constricted airways in PCLS.

Materials:

  • Viable PCLS in culture

  • Methacholine (MCh) or other contractile agonists (e.g., histamine)

  • This compound tartrate solutions of varying concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M)

  • Imaging setup (inverted microscope with a camera)

  • Image analysis software

Procedure:

  • Baseline Imaging: Place a single PCLS in a well of a 24-well plate with fresh, pre-warmed medium. Capture baseline images of a selected airway.

  • Bronchoconstriction: Induce airway contraction by adding a concentration of MCh that produces approximately 80% of the maximal contraction (EC₈₀, typically 10⁻⁶ M to 10⁻⁵ M). Capture images of the constricted airway.

  • This compound Treatment: Add increasing concentrations of this compound to the well, incubating for 15-30 minutes at each concentration. Capture images after each incubation period.

  • Image Analysis: Measure the airway lumen area in the captured images using image analysis software. Calculate the percentage of relaxation relative to the MCh-induced contraction.

  • Data Analysis: Plot the concentration-response curve for this compound to determine its EC₅₀ and maximal relaxation effect.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol outlines a method to quantify changes in intracellular cyclic adenosine monophosphate (cAMP) levels in PCLS following this compound treatment.

Materials:

  • Viable PCLS in culture

  • This compound tartrate

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer

Procedure:

  • Pre-incubation: Incubate PCLS with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • This compound Stimulation: Treat the PCLS with different concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the PCLS tissue using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in the cell lysates.

  • Data Normalization: Normalize the cAMP levels to the total protein concentration of the PCLS lysate.

Protocol 4: Evaluation of Anti-Inflammatory Effects

This protocol describes a method to assess the potential anti-inflammatory properties of this compound in PCLS.

Materials:

  • Viable PCLS in culture

  • Lipopolysaccharide (LPS) or other inflammatory stimuli

  • This compound tartrate

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)

Procedure:

  • Pre-treatment: Incubate PCLS with or without this compound for 1-2 hours.

  • Inflammatory Challenge: Add an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to the culture medium and incubate for a designated period (e.g., 24 hours).

  • Supernatant Collection: Collect the culture supernatants from each well.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the anti-inflammatory effect.

Mandatory Visualizations

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Inflammation_Inhibition Inhibition of Inflammatory Mediator Release PKA->Inflammation_Inhibition Leads to Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC_Kinase->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_Kinase Relaxation Bronchial Smooth Muscle Relaxation Myosin_LC_P->Relaxation Leads to

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

PCLS_Experimental_Workflow cluster_experiment Experimental Treatment cluster_analysis Analysis start Start: Obtain Lung Tissue inflate Inflate Lung with Agarose start->inflate slice Slice with Vibratome (200-500 µm) inflate->slice culture Culture PCLS (37°C, 5% CO₂) slice->culture pre_constrict Induce Bronchoconstriction (e.g., Methacholine) culture->pre_constrict treat_this compound Treat with this compound culture->treat_this compound Direct treatment inflammatory_stim Inflammatory Stimulus (e.g., LPS) culture->inflammatory_stim pre_constrict->treat_this compound imaging Live Imaging of Airway Lumen treat_this compound->imaging cAMP_assay Measure cAMP Levels treat_this compound->cAMP_assay treat_arformoterol2 Treat with this compound inflammatory_stim->treat_arformoterol2 cytokine_assay Measure Cytokine Release treat_arformoterol2->cytokine_assay analysis Data Analysis imaging->analysis cAMP_assay->analysis cytokine_assay->analysis

Caption: Experimental workflow for this compound treatment in PCLS.

References

Application Notes and Protocols: Establishing In Vitro Models of Bronchial Hyperresponsiveness with Arformoterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronchial hyperresponsiveness (BHR) is a hallmark feature of asthma and chronic obstructive pulmonary disease (COPD), characterized by an exaggerated bronchoconstrictor response to various stimuli. The development of robust in vitro models of BHR is crucial for understanding its underlying mechanisms and for the preclinical evaluation of novel therapeutics. Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β2-adrenergic agonist (LABA) used in the management of COPD.[1][2] It functions by stimulating β2-adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent bronchodilation.[3][4]

These application notes provide detailed protocols for establishing an in vitro model of bronchial hyperresponsiveness using primary human bronchial smooth muscle cells (HBSMCs) and utilizing this model to evaluate the therapeutic potential of this compound. The protocols cover cell culture, induction of hyperresponsiveness with methacholine, and assessment of this compound's efficacy through various functional assays.

Key Experimental Protocols

Culture of Primary Human Bronchial Smooth Muscle Cells (HBSMCs)

A reliable source of primary HBSMCs is fundamental for creating a physiologically relevant in vitro model.

Materials:

  • Primary Human Bronchial/Tracheal Smooth Muscle Cells (e.g., from ATCC, Lonza, or Cell Biologics).

  • Smooth Muscle Cell Growth Medium (e.g., VascuLife® SMC Medium).

  • Trypsin-EDTA for Primary Cells.

  • Trypsin Neutralizing Solution.

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Gelatin-based coating solution.

  • T25 or T75 culture flasks.

  • 6-well, 24-well, or 96-well culture plates.

Protocol:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cryopreserved HBSMCs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

    • Centrifuge at 100-200 x g for 5-10 minutes to pellet the cells.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Seeding and Culture:

    • Coat culture flasks with a gelatin-based solution for optimal cell attachment.

    • Seed the HBSMCs at a density of 2,500-5,000 cells/cm².

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

    • Change the culture medium every 2-3 days.

  • Subculturing (Passaging):

    • When the cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with DPBS.

    • Add Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin with Trypsin Neutralizing Solution.

    • Collect the cell suspension and centrifuge as described in the thawing step.

    • Resuspend the cells in fresh medium and re-seed into new coated flasks at the desired split ratio (typically 1:2 to 1:4).

    • For experiments, HBSMCs are typically used between passages 2 and 6.

Induction of Bronchial Hyperresponsiveness with Methacholine

Methacholine, a stable analog of acetylcholine, is a muscarinic receptor agonist widely used to induce bronchoconstriction in both clinical and research settings.

Protocol:

  • Seed HBSMCs in appropriate culture plates (e.g., 96-well plates for impedance assays, or plates with glass coverslips for calcium imaging) and grow to confluence.

  • Prior to the experiment, replace the growth medium with a serum-free medium or a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) for a starvation period of 4-24 hours. This helps to reduce basal signaling activity.

  • Prepare a stock solution of methacholine chloride in sterile water or saline.

  • Prepare a series of dilutions of methacholine to generate a dose-response curve. A typical concentration range for in vitro studies is 10⁻⁹ M to 10⁻³ M.

  • Add the different concentrations of methacholine to the cells and incubate for a sufficient period to induce a contractile response (typically 15-30 minutes).

Assessment of this compound's Bronchodilatory Effect

Once a hyperresponsive state is established with methacholine, the ability of this compound to reverse the bronchoconstriction can be evaluated.

Protocol:

  • After inducing bronchoconstriction with a specific concentration of methacholine (e.g., the EC₅₀ concentration determined from the dose-response curve), add this compound tartrate at various concentrations.

  • Prepare a stock solution of this compound tartrate in sterile water or a suitable buffer.

  • Generate a dose-response curve for this compound by adding increasing concentrations to the methacholine-contracted cells.

  • Incubate for a defined period (e.g., 15-30 minutes) to allow for the bronchodilatory effect to occur.

  • Measure the reversal of the contractile response using one of the methods described below.

Functional Readouts and Assays

Measurement of Cell Contraction using Electric Cell-Substrate Impedance Sensing (ECIS)

ECIS is a non-invasive, real-time method to monitor cell behavior, including contraction. Changes in cell morphology and adhesion associated with contraction alter the electrical impedance, which is measured by electrodes integrated into the culture plate.

Protocol:

  • Seed HBSMCs onto ECIS plates (e.g., 96-well E-plates) and grow to confluence.

  • Monitor the baseline impedance until a stable signal is achieved.

  • Induce bronchoconstriction by adding methacholine and record the change in impedance.

  • Add this compound to the methacholine-treated cells and continue to monitor the impedance to measure the reversal of the contractile response.

  • The impedance data can be used to calculate the percentage of contraction and relaxation in response to the respective compounds.

Intracellular Calcium ([Ca²⁺]i) Imaging

Bronchoconstriction is initiated by an increase in intracellular calcium. Calcium imaging allows for the visualization and quantification of these changes in real-time.

Materials:

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Confocal or fluorescence microscope equipped with an imaging system.

Protocol:

  • Grow HBSMCs on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Mount the coverslip onto the microscope stage in a perfusion chamber.

  • Acquire baseline fluorescence images.

  • Perfuse the cells with a solution containing methacholine and record the changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i.

  • Following the methacholine-induced calcium response, perfuse the cells with a solution containing this compound and monitor the subsequent changes in fluorescence to assess its effect on intracellular calcium levels.

Measurement of Intracellular cAMP Levels

This compound exerts its bronchodilatory effect by increasing intracellular cAMP. Measuring cAMP levels provides a direct biochemical readout of this compound's mechanism of action.

Materials:

  • cAMP enzyme-linked immunosorbent assay (ELISA) kit.

Protocol:

  • Culture HBSMCs in multi-well plates.

  • Treat the cells with methacholine to induce a hyperresponsive state.

  • Add different concentrations of this compound and incubate for a specified time (e.g., 15-30 minutes).

  • Lyse the cells and collect the lysates.

  • Measure the intracellular cAMP concentration in the lysates using a competitive ELISA kit according to the manufacturer's protocol.

  • The results will indicate the dose-dependent effect of this compound on cAMP production in HBSMCs.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Dose-Response of Methacholine-Induced Bronchoconstriction

Methacholine Concentration (M)Mean Contraction (%)Standard Deviation
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴
10⁻³

Data to be populated from experimental results. EC₅₀ value to be calculated from the dose-response curve.

Table 2: this compound-Mediated Reversal of Methacholine-Induced Bronchoconstriction

This compound Concentration (M)Mean Relaxation (%)Standard Deviation
10⁻¹²
10⁻¹¹
10⁻¹⁰
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶

Data to be populated from experimental results. IC₅₀ value to be calculated from the dose-response curve.

Table 3: Effect of this compound on Intracellular cAMP Levels

This compound Concentration (M)Mean cAMP Concentration (pmol/mg protein)Standard Deviation
0 (Control)
10⁻¹²
10⁻¹¹
10⁻¹⁰
10⁻⁹
10⁻⁸
10⁻⁷

Data to be populated from experimental results.

Visualizations

Experimental_Workflow cluster_0 Cell Culture cluster_1 Induction of BHR cluster_2 This compound Treatment cluster_3 Functional Readouts Thaw Thaw HBSMCs Culture Culture to 70-80% Confluency Thaw->Culture Seed Seed in Assay Plates Culture->Seed Starve Serum Starvation Seed->Starve Methacholine Add Methacholine (Dose-Response) Starve->Methacholine This compound Add this compound (Dose-Response) Methacholine->this compound ECIS ECIS (Contraction) This compound->ECIS Calcium Calcium Imaging This compound->Calcium cAMP cAMP ELISA This compound->cAMP

Caption: Experimental workflow for establishing an in vitro BHR model.

Arformoterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_inhibit Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibit Ca_decrease Decreased Intracellular Ca²⁺ PKA->Ca_decrease Relaxation Bronchial Smooth Muscle Relaxation MLCK_inhibit->Relaxation Ca_decrease->Relaxation

Caption: this compound's signaling pathway in bronchial smooth muscle cells.

References

Application Note: Quantification of Arformoterol in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) and the active (R,R)-enantiomer of formoterol. It is primarily used for the long-term management of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[2] This application note describes a sensitive and robust HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple sample preparation procedure and offers high selectivity and sensitivity, making it suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

Materials and Reagents
  • This compound tartrate reference standard

  • This compound-d6 (internal standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, ACS grade

  • Ammonium hydroxide, ACS grade

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX or similar mixed-mode cation exchange)

  • Tert-butyl methyl ether (TBME)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation

Two primary methods for sample extraction are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Pre-treatment: To a 300 µL aliquot of human plasma, add 20 µL of the internal standard working solution.

  • Extraction: Add 2.5 mL of tert-butyl methyl ether and 200 µL of 0.1% (v/v) ammonium hydroxide solution.[3]

  • Mixing: Vortex the mixture for 3 minutes.[3]

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue in 150 µL of 80:20 (v/v) methanol/10mM ammonium acetate in water.

HPLC-MS/MS Analysis

Chromatographic Conditions:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical, based on Formoterol):

    • This compound: Precursor Ion > Product Ion (e.g., 345.2 > 149.1)

    • This compound-d6 (IS): Precursor Ion > Product Ion (e.g., 351.2 > 155.1)

  • Collision Energy: Optimized for each transition.

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Data Presentation

The following table summarizes the typical validation parameters for a method of this nature, based on published data for the closely related compound, formoterol.

ParameterResult
Linearity Range 0.2 - 100 pg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 pg/mL
Accuracy at LLOQ 80-120%
Precision at LLOQ (%CV) < 20%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery 85-115%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Human Plasma Sample is_spike Spike with Internal Standard (this compound-d6) plasma->is_spike extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is_spike->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Overall experimental workflow for this compound quantification.

G cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler (Injects Sample) column Analytical Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase Delivery) pump->column esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Caption: Key steps in the HPLC-MS/MS analysis of this compound.

G This compound This compound beta2_receptor β2-Adrenergic Receptor This compound->beta2_receptor g_protein Gs Protein Activation beta2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka muscle_relaxation Smooth Muscle Relaxation (Bronchodilation) pka->muscle_relaxation

Caption: Simplified signaling pathway of this compound.

References

Application Note: Chiral Separation of Arformoterol from (S,S)-Formoterol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-agonist (LABA) used for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1] The bronchodilator activity of formoterol is primarily attributed to the (R,R)-enantiomer, while the (S,S)-enantiomer is considered pharmacologically less active.[2][3] Consequently, the development of analytical methods to separate and quantify this compound from its (S,S)-enantiomer is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details two effective HPLC methods for the chiral separation of this compound and (S,S)-formoterol: one utilizing a chiral stationary phase and another employing a chiral mobile phase additive.

Method 1: Chiral Stationary Phase HPLC

This method employs a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for formoterol enantiomers.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size)[4]

  • HPLC-grade n-hexane, 1-propanol, and diethylamine[4]

  • (±)-Formoterol reference standard

  • Methanol for sample preparation

  • 0.45 µm membrane filters

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane : 1-propanol : diethylamine (75:25:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 245 nm
Injection Volume 20 µL
Run Time 10 minutes

Sample Preparation:

  • Prepare a stock solution of (±)-formoterol by dissolving an accurately weighed amount in methanol.

  • Further dilute the stock solution with the mobile phase to achieve the desired concentration (e.g., 100 µg/mL for system suitability).

  • Filter the final solution through a 0.45 µm membrane filter before injection.

System Suitability: The system is deemed suitable if the resolution between the two formoterol enantiomers is not less than 2.5 and the tailing factor is not more than 1.3.

Quantitative Data Summary:

ParameterValue
Resolution (Rs) > 2.5
Limit of Detection (LOD) 0.20 µg/mL for each enantiomer
Limit of Quantification (LOQ) 0.7 µg/mL for each enantiomer
Precision (%RSD) < 0.68%

Experimental Workflow (Method 1)

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh (±)-Formoterol Standard p2 Dissolve in Methanol (Stock Solution) p1->p2 p3 Dilute with Mobile Phase p2->p3 p4 Filter through 0.45 µm Filter p3->p4 h1 Inject 20 µL onto Chiralpak AD-H p4->h1 h2 Isocratic Elution (n-hexane:1-propanol:diethylamine) h1->h2 h3 Flow Rate: 1.0 mL/min h2->h3 h4 Column Temp: 25 °C h3->h4 h5 UV Detection at 245 nm h4->h5 d1 Integrate Peaks h5->d1 d2 Calculate Resolution & Tailing Factor d1->d2 d3 Quantify Enantiomers d2->d3

Caption: Workflow for Chiral Separation using a Chiral Stationary Phase.

Method 2: Chiral Mobile Phase Additive HPLC

This cost-effective method utilizes a standard achiral column with a chiral selector added to the mobile phase to achieve enantiomeric separation.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Kinetex C8 column (150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen orthophosphate dihydrate

  • Orthophosphoric acid

  • Sulfated β-cyclodextrin (S-β-CD) as the chiral mobile phase additive

  • Methanol for sample preparation

  • 0.45 µm membrane filters

Chromatographic Conditions:

ParameterCondition
Column Kinetex C8 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Sodium dihydrogen orthophosphate dihydrate buffer (pH 3.0, adjusted with orthophosphoric acid) containing 5mM S-β-CD : Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 226 nm
Injection Volume 20 µL
Run Time 9 minutes

Sample Preparation:

  • Prepare a stock solution of racemic formoterol fumarate or this compound tartrate by dissolving an accurately weighed amount in methanol.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the solution through a 0.45 µm membrane filter prior to injection.

System Suitability: The method is considered suitable when the resolution between the enantiomers is approximately 2.57.

Quantitative Data Summary:

ParameterValue
Resolution (Rs) 2.57
Linearity (r²) 0.999 for both enantiomers (Concentration range: 2.5-25 µg/mL)
Limit of Detection (LOD) 0.2 µg/mL for both enantiomers
Limit of Quantification (LOQ) 0.7 µg/mL for both enantiomers
Precision (%RSD) < 2%
Accuracy (% Recovery) 99-101% for this compound

Experimental Workflow (Method 2)

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mp1 Prepare Buffer (pH 3.0) mp2 Add 5mM S-β-CD to Buffer mp1->mp2 mp3 Mix with Acetonitrile (90:10) mp2->mp3 h1 Inject 20 µL onto Kinetex C8 mp3->h1 sp1 Prepare Formoterol Stock in Methanol sp2 Dilute with Mobile Phase sp1->sp2 sp3 Filter Sample sp2->sp3 sp3->h1 h2 Isocratic Elution h1->h2 h3 Flow Rate: 1.0 mL/min h2->h3 h4 Column Temp: 35 °C h3->h4 h5 UV Detection at 226 nm h4->h5 d1 Integrate Peaks h5->d1 d2 Calculate Resolution d1->d2 d3 Quantify Enantiomers d2->d3

Caption: Workflow for Chiral Separation using a Chiral Mobile Phase Additive.

Both the chiral stationary phase and chiral mobile phase additive methods provide effective and reliable means for the chiral separation of this compound and (S,S)-formoterol. The choice of method may depend on the availability of specific columns and the desired cost-effectiveness of the analysis. The chiral stationary phase method offers a direct separation approach, while the chiral mobile phase additive method provides flexibility by using a conventional achiral column. Both methods have been validated and demonstrate good resolution, precision, and accuracy, making them suitable for routine analysis in a research or quality control setting.

References

Application Notes: High-Throughput Cell-Based Assay for Arformoterol Potency Determination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is mediated by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates intracellular adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which ultimately results in the relaxation of bronchial smooth muscle, alleviating bronchoconstriction.

Given that cAMP is a critical second messenger in the this compound signaling pathway, quantifying its intracellular concentration provides a direct measure of the drug's potency and efficacy. This application note describes a robust and high-throughput cell-based assay for determining the potency of this compound by measuring cAMP levels using a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF) detection.

Assay Principle

The assay quantifies intracellular cAMP levels in a competitive immunoassay format. In this setup, cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. When the labeled antibody and the d2-labeled cAMP are in close proximity, excitation of the europium cryptate results in a fluorescence resonance energy transfer (FRET) to the d2 acceptor, which then emits a specific fluorescent signal. An increase in intracellular cAMP produced by the cells in response to this compound stimulation will displace the d2-labeled cAMP from the antibody, leading to a decrease in the HTRF signal. This inverse relationship between cellular cAMP levels and the HTRF signal allows for the quantification of this compound's potency by generating a dose-response curve and calculating the half-maximal effective concentration (EC50).

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 cell line stably expressing the human β2-adrenergic receptor.

  • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • This compound Tartrate: To be prepared as a stock solution in a suitable solvent (e.g., DMSO or water) and serially diluted.

  • cAMP Assay Kit: HTRF-based cAMP assay kit (e.g., from Cisbio or Revvity).

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Reagents for Cell Culture and Detachment: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • HTRF-compatible Plate Reader: A microplate reader capable of time-resolved fluorescence detection with dual-wavelength emission reading (e.g., at 665 nm and 620 nm).

This compound Signaling Pathway

The diagram below illustrates the signaling cascade initiated by this compound binding to the β2-adrenergic receptor.

Arformoterol_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein (αβγ) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound signaling pathway leading to smooth muscle relaxation.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for determining this compound potency.

Experimental_Workflow A 1. Cell Culture (CHO-K1 β2-AR) B 2. Cell Plating (384-well plate) A->B D 4. Cell Treatment (Incubate with this compound) B->D C 3. Compound Preparation (this compound serial dilution) C->D E 5. Cell Lysis & Reagent Addition (Add HTRF reagents) D->E F 6. HTRF Reading (TR-FRET Plate Reader) E->F G 7. Data Analysis (Dose-response curve & EC50) F->G

Caption: Experimental workflow for the this compound potency assay.

Protocol

1. Cell Culture and Plating a. Culture CHO-K1 cells expressing the human β2-adrenergic receptor in F-12K medium at 37°C in a humidified atmosphere with 5% CO2. b. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Dilute the cells to the desired concentration (e.g., 2,000 to 10,000 cells per well, to be optimized) and plate into a 384-well assay plate. e. Incubate the plate overnight at 37°C with 5% CO2.

2. Compound Preparation a. Prepare a stock solution of this compound tartrate in an appropriate solvent. b. Perform a serial dilution of the this compound stock solution to generate a range of concentrations for the dose-response curve (e.g., 10-point dilution series).

3. Assay Procedure a. Remove the culture medium from the cell plate. b. Add the diluted this compound solutions to the respective wells. Include wells with vehicle control (no drug) and a positive control (e.g., a known β2-agonist like isoproterenol). c. Incubate the plate at room temperature for a specified time (e.g., 30 minutes, to be optimized). d. Following the HTRF cAMP assay kit manufacturer's instructions, add the cell lysis buffer containing the HTRF reagents (d2-labeled cAMP and europium cryptate-labeled anti-cAMP antibody) to each well. e. Incubate the plate at room temperature for 60 minutes to allow the reaction to reach equilibrium.

4. HTRF Signal Detection a. Read the plate on an HTRF-compatible microplate reader. b. Measure the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). c. The HTRF ratio is typically calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

Data Presentation and Analysis

Data Analysis
  • Calculate HTRF Ratios: Determine the HTRF ratio for each well as described above.

  • Data Normalization: Normalize the data by setting the HTRF ratio of the vehicle control as 100% and the ratio of a saturating concentration of a standard agonist as 0%. The response is inversely proportional to the cAMP concentration.

  • Dose-Response Curve: Plot the normalized HTRF ratio against the logarithm of the this compound concentration.

  • EC50 Calculation: Fit the dose-response data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Example Data Table

The following table structure should be used to organize and present the quantitative data from the assay.

This compound Conc. (nM)log[this compound]HTRF Ratio (665/620)% Response (Normalized)
0 (Vehicle)-15000100.0
0.01-11.01485098.5
0.1-10.01350085.0
1-9.0975047.5
10-8.0600010.0
100-7.052502.5
1000-6.050000.0
Summary of Potency Data

This table provides a clear summary for comparing the potency of different test compounds or batches of this compound.

CompoundEC50 (nM)95% Confidence IntervalHill Slope
This compound1.25[1.05, 1.48]1.1
Isoproterenol0.85[0.72, 1.01]1.0

Conclusion

This application note provides a detailed protocol for a sensitive and high-throughput cell-based assay to determine the potency of this compound. By quantifying the intracellular accumulation of cAMP via HTRF, this method allows for the reliable characterization of β2-adrenergic receptor agonists. The provided workflows, diagrams, and data presentation formats are designed to ensure reproducibility and clarity for researchers in drug discovery and development.

References

Application Note: Protocol for Assessing Arformoterol's Effect on Ciliary Beat Frequency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mucociliary clearance is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled pathogens and particulates. This process relies on the coordinated, rhythmic beating of cilia on the surface of airway epithelial cells. The rate of this beating, known as Ciliary Beat Frequency (CBF), is a critical parameter for evaluating airway function. Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) used in the management of Chronic Obstructive Pulmonary Disease (COPD).[1][2] It functions by stimulating β2-adrenergic receptors, which triggers a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the relaxation of bronchial smooth muscle.[3][4] This same pathway is present in ciliated epithelial cells, where increased cAMP levels can stimulate ciliary activity. This application note provides a detailed protocol for assessing the in vitro effects of this compound on ciliary beat frequency using high-speed video microscopy and reconstituted human airway epithelial cultures.

Key Experimental Protocol

This protocol details the methodology for treating reconstituted human airway epithelial cells with this compound and measuring the subsequent changes in ciliary beat frequency.

1. Materials and Reagents

  • Cell Model: Reconstituted human airway epithelial tissues (e.g., from small airway epithelial cells) cultured at an Air-Liquid Interface (ALI).

  • Culture Medium: Appropriate cell culture medium for maintaining ALI cultures.

  • Test Compound: this compound Tartrate salt.

  • Vehicle Control: Phosphate-Buffered Saline (PBS) or sterile water.

  • Positive Control (Optional): A known ciliary stimulant like ATP or a general β-agonist like isoproterenol.

  • Equipment:

    • Inverted microscope with phase-contrast or differential interference contrast (DIC) optics.

    • High-speed digital video camera (capable of ≥120 frames per second, fps).

    • Environmental chamber for the microscope stage to maintain 37°C and 5% CO₂.

    • CBF analysis software (e.g., based on Fast Fourier Transform (FFT) analysis).

2. Compound Preparation

  • Prepare a stock solution of this compound Tartrate in the chosen vehicle (e.g., sterile water).

  • Perform serial dilutions of the stock solution in pre-warmed culture medium to achieve the desired final concentrations for testing (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Prepare a vehicle-only control solution using the same dilution factor.

3. Ciliary Beat Frequency (CBF) Measurement Procedure

  • Acclimatization: Place the ALI culture plate on the microscope stage within the environmental chamber. Allow the tissues to acclimatize at 37°C and 5% CO₂ for at least 30 minutes before measurement.

  • Baseline Measurement:

    • Identify multiple (at least 4-5) distinct regions of interest (ROIs) per tissue insert that show active ciliary beating.

    • Using the high-speed camera, record video of each ROI. Recommended settings: 400-500 fps for a duration of 2-5 seconds. These recordings will serve as the baseline (T=0) measurement.

  • Treatment Application:

    • Gently add the prepared this compound solutions or vehicle control to the apical surface of the tissues. Ensure even distribution without disrupting the cell layer.

  • Post-Treatment Measurement:

    • At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), return the plate to the microscope stage.

    • Record videos from the same ROIs identified during the baseline measurement.

  • Data Analysis:

    • Use a validated CBF analysis software to process the video files. The software typically uses an FFT algorithm to convert pixel intensity fluctuations over time into a frequency spectrum, from which the dominant CBF (in Hz) is determined.

    • Calculate the mean CBF for each tissue insert at each time point by averaging the values from all ROIs.

Data Presentation

Quantitative data should be organized to clearly present the dose- and time-dependent effects of this compound on CBF.

Table 1: Effect of this compound on Ciliary Beat Frequency (Hz)

Treatment ConcentrationBaseline CBF (Hz) (Mean ± SD)CBF at 30 min (Hz) (Mean ± SD)% Change from Baseline (30 min)CBF at 2 hr (Hz) (Mean ± SD)% Change from Baseline (2 hr)
Vehicle Control8.5 ± 0.78.6 ± 0.8+1.2%8.4 ± 0.7-1.2%
This compound (1 nM)8.6 ± 0.69.5 ± 0.7+10.5%9.3 ± 0.8+8.1%
This compound (10 nM)8.4 ± 0.810.2 ± 0.9+21.4%9.9 ± 0.9+17.9%
This compound (100 nM)8.5 ± 0.511.1 ± 0.8+30.6%10.7 ± 0.7+25.9%

Note: Data presented are hypothetical and for illustrative purposes only.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the molecular mechanism by which this compound stimulates an increase in ciliary beat frequency.

Arformoterol_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Dynein Ciliary Dynein (Motor Protein) PKA->Dynein Phosphorylates Result Increased Ciliary Beat Frequency Dynein->Result Stimulates This compound This compound This compound->B2AR Binds

Caption: this compound β2-adrenergic receptor signaling cascade.

Experimental Workflow

This diagram outlines the sequential steps of the protocol for assessing CBF.

CBF_Workflow Start Start: ALI Cell Cultures Step1 1. Acclimatize Cultures (37°C, 5% CO₂) Start->Step1 Step2 2. Record Baseline CBF (High-Speed Video) Step1->Step2 Step3 3. Apical Application (this compound or Vehicle) Step2->Step3 Step4 4. Incubate (Designated Time Points) Step3->Step4 Step5 5. Record Post-Treatment CBF Step4->Step5 Step6 6. Analyze Videos (FFT for Frequency in Hz) Step5->Step6 End End: Quantified CBF Data Step6->End

Caption: Experimental workflow for CBF measurement.

References

Application Notes and Protocols for Studying Arformoterol Receptor Selectivity Using Transfected Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing transfected cell lines to elucidate the receptor selectivity profile of Arformoterol. This compound, the (R,R)-enantiomer of formoterol, is a potent and long-acting β2-adrenergic receptor (β2-AR) agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Understanding its precise interaction with the three β-adrenergic receptor subtypes (β1, β2, and β3) is critical for optimizing therapeutic efficacy while minimizing potential off-target effects, such as cardiovascular stimulation mediated by β1-AR.[3] This document details the necessary protocols for generating stable cell lines, conducting radioligand binding assays to determine affinity (Ki), and performing functional assays to measure potency (EC50) and efficacy (Emax).

Introduction to this compound and Receptor Selectivity

This compound exerts its therapeutic effect as a bronchodilator by binding to β2-adrenergic receptors on bronchial smooth muscle cells.[4] This interaction activates the Gs protein-coupled receptor (GPCR) pathway, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent smooth muscle relaxation.[3] While highly selective for the β2-AR, a thorough characterization of its binding affinity and functional activity at β1-AR and β3-AR is essential for a complete pharmacological profile.

The use of recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, which lack endogenous β-adrenergic receptors, provides a robust and controlled in vitro system. By stably transfecting these cells to express a single human β-AR subtype (β1, β2, or β3), it is possible to isolate and study the interaction of this compound with each receptor individually.

Key Signaling Pathways

Canonical Gs-cAMP Signaling Pathway

The primary mechanism of action for this compound involves the canonical Gs-cAMP pathway. Upon agonist binding, the β2-AR undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. The second messenger cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that result in smooth muscle relaxation.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound b2AR β2-AR This compound->b2AR Binds Gs Gs Protein (α, β, γ) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Response Cellular Response (e.g., Muscle Relaxation) PKA_active->Response Phosphorylates Targets

Figure 1. Canonical β2-Adrenergic Receptor Gs-cAMP Signaling Pathway.
Advanced Concept: Biased Agonism

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For GPCRs like the β-ARs, agonists can show bias between G-protein-mediated signaling (like cAMP production) and β-arrestin-mediated signaling, which is involved in receptor desensitization and can also initiate its own signaling cascades. Studying biased agonism can provide deeper insights into the nuanced pharmacology of this compound.

Figure 2. Conceptual Diagram of Biased Agonism at a β-Adrenergic Receptor.

Experimental Protocols

Protocol 1: Generation of Stable Transfected Cell Lines

This protocol describes the generation of CHO-K1 cell lines stably expressing individual human β1, β2, or β3-adrenergic receptors.

protocol1_workflow start Start: CHO-K1 Cells transfection Transfect with Plasmid (e.g., pcDNA3.1 containing human β1, β2, or β3-AR gene) start->transfection selection Antibiotic Selection (e.g., G418) transfection->selection cloning Isolate Resistant Colonies (Clonal Selection) selection->cloning expansion Expand Clonal Cell Lines cloning->expansion validation Validate Receptor Expression (e.g., Radioligand Binding, qPCR) expansion->validation cryopreservation Cryopreserve Validated Cell Banks validation->cryopreservation finish End: Stable Cell Line cryopreservation->finish

Figure 3. Workflow for Generating Stable β-AR Expressing Cell Lines.

Methodology:

  • Cell Culture: Culture CHO-K1 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transfection: Seed CHO-K1 cells to be 70-90% confluent on the day of transfection. Transfect cells with an expression vector containing the cDNA for the human β1, β2, or β3-AR and a selection marker (e.g., neomycin resistance) using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418, 400-800 µg/mL) to the culture medium. Replace the medium every 3-4 days.

  • Clonal Isolation: After 2-3 weeks, visible antibiotic-resistant colonies will form. Isolate individual colonies using cloning cylinders or by limiting dilution.

  • Expansion and Validation: Expand each clonal line and validate receptor expression and function using radioligand binding saturation assays and a functional cAMP assay with a non-selective agonist like isoproterenol.

  • Cell Banking: Cryopreserve validated, low-passage clonal cell lines in liquid nitrogen for future use.

Protocol 2: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for each β-AR subtype by measuring its ability to compete with a known radiolabeled antagonist.

protocol2_workflow start Start: Stable Cell Line (β1, β2, or β3) prep Prepare Cell Membranes or Whole Cells start->prep incubation Incubate: Membranes/Cells + Radioligand (e.g., [3H]-CGP 12177) + Varying [this compound] prep->incubation separation Separate Bound/Free Ligand (Rapid Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis: Plot % Inhibition vs [this compound] Calculate IC50, then Ki counting->analysis finish End: Binding Affinity (Ki) analysis->finish

Figure 4. Workflow for a Radioligand Competition Binding Assay.

Methodology:

  • Cell/Membrane Preparation: Harvest cells from culture. Either use whole cells or prepare cell membranes through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes (20-50 µg protein) or whole cells to assay buffer.

  • Competition Reaction: Add a fixed concentration of a non-selective radiolabeled antagonist (e.g., [3H]-CGP 12177) and a range of concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a non-labeled antagonist like 10 µM propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 3: Whole-Cell cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate cAMP production, allowing for the determination of its potency (EC50) and efficacy (Emax).

protocol3_workflow start Start: Stable Cell Line (β1, β2, or β3) seeding Seed Cells in 96/384-well Plate start->seeding pretreatment Pre-treat with PDE Inhibitor (e.g., IBMX) seeding->pretreatment stimulation Stimulate with Varying [this compound] pretreatment->stimulation lysis Lyse Cells stimulation->lysis detection Detect cAMP Levels (e.g., HTRF, ELISA, TR-FRET) lysis->detection analysis Data Analysis: Plot [cAMP] vs [this compound] Calculate EC50 and Emax detection->analysis finish End: Potency (EC50) & Efficacy (Emax) analysis->finish

Figure 5. Workflow for a cAMP Accumulation Functional Assay.

Methodology:

  • Cell Seeding: Seed the stably transfected cells into a 96- or 384-well plate and allow them to attach overnight.

  • Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control with a saturating concentration of the full agonist isoproterenol.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, TR-FRET, or ELISA) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration for each this compound concentration.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal response).

    • Normalize this compound's Emax to that of isoproterenol to determine its relative efficacy.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in tables to facilitate the assessment of this compound's receptor selectivity.

Table 1: Binding Affinity of this compound at Human β-Adrenergic Receptor Subtypes

This table summarizes the binding affinity (Ki) determined from radioligand competition binding assays. A lower Ki value indicates higher binding affinity. The selectivity ratio is calculated by dividing the Ki of the off-target receptor by the Ki of the on-target (β2) receptor.

Receptor SubtypeKi (nM) (Mean ± SEM)Selectivity Ratio vs. β2-AR
β1-AR 305 ± 25~308x
β2-AR 0.99 ± 0.121x
β3-AR > 10,000> 10,000x

Data are representative and synthesized based on published values for formoterol enantiomers. A higher selectivity ratio indicates greater selectivity for the β2-AR.

Table 2: Functional Potency and Efficacy of this compound

This table summarizes the functional activity (EC50 and Emax) determined from cAMP accumulation assays. A lower EC50 value indicates higher potency. Emax is often expressed relative to the response of a full agonist like isoproterenol.

Receptor SubtypeEC50 (nM) (Mean ± SEM)Emax (% Isoproterenol Response)Functional Selectivity (EC50 Ratio vs. β2-AR)
β1-AR 125 ± 1595%~250x
β2-AR 0.5 ± 0.08100%1x
β3-AR > 1,000< 10%> 2,000x

Data are representative and synthesized based on published values for formoterol enantiomers. This compound is a full agonist at the β2-AR and shows significantly lower potency at the β1-AR and minimal activity at the β3-AR.

References

Application Notes and Protocols for Measuring Arformoterol-Induced Bronchodilation in Ex Vivo Lung Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring Arformoterol-induced bronchodilation in ex vivo lung tissue. The two primary methods covered are the Precision-Cut Lung Slices (PCLS) technique and the Isolated Organ Bath technique. These methods allow for the direct assessment of this compound's efficacy on airway smooth muscle in a physiologically relevant environment.

Introduction to this compound and Ex Vivo Models

This compound is the (R,R)-enantiomer of formoterol, a long-acting beta-2 adrenoceptor agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its bronchodilatory effect is mediated through the activation of β2-adrenoceptors on airway smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and results in smooth muscle relaxation.[3][4]

Ex vivo models, such as Precision-Cut Lung Slices (PCLS) and isolated organ baths, are invaluable tools for studying the direct effects of bronchodilators like this compound on lung tissue.[5] These models maintain the native architecture and cellular heterogeneity of the lung, providing a translational bridge between in vitro cell culture and in vivo animal studies.

Key Experimental Techniques

Two robust methods for assessing this compound-induced bronchodilation ex vivo are:

  • Precision-Cut Lung Slices (PCLS): This technique utilizes thin, viable slices of lung tissue that preserve the three-dimensional structure of the airways. PCLS allow for the real-time visualization and quantification of airway diameter changes in response to pharmacological agents.

  • Isolated Organ Bath: This classic pharmacological method measures the isometric contraction and relaxation of isolated airway segments (e.g., trachea or bronchi) in a controlled physiological solution.

Protocol 1: Precision-Cut Lung Slices (PCLS) Assay

This protocol details the preparation of PCLS and the subsequent measurement of this compound-induced bronchodilation.

Materials and Equipment
  • Fresh lung tissue (e.g., rodent or human)

  • Low-melting-point agarose

  • Vibrating microtome (vibratome)

  • Culture medium (e.g., DMEM/F-12) supplemented with antibiotics/antimycotics

  • Physiological salt solution (e.g., Krebs-Henseleit buffer)

  • Methacholine or other contractile agonist

  • This compound tartrate

  • Microscope with a camera and image analysis software

Experimental Workflow

PCLS_Workflow A Lung Inflation with Agarose B Tissue Slicing with Vibratome (250-500 µm) A->B C Slice Culture and Equilibration B->C D Induce Airway Contraction (e.g., Methacholine) C->D E Image Acquisition (Baseline) D->E F Cumulative Addition of this compound E->F G Image Acquisition (Post-Arformoterol) F->G H Data Analysis: Airway Area Measurement G->H

PCLS experimental workflow for assessing bronchodilation.
Detailed Methodology

  • Lung Tissue Preparation:

    • Perfuse the lungs with physiological salt solution to remove blood.

    • Slowly inflate the lungs via the trachea with warm (37°C) low-melting-point agarose solution (1.5-3% w/v in physiological salt solution).

    • After inflation, cool the lungs on ice for 30 minutes to solidify the agarose.

  • Slicing:

    • Dissect the desired lung lobes and mount them on the vibratome specimen holder.

    • Cut the tissue into 250-500 µm thick slices in a bath of cold physiological salt solution.

  • Culture and Equilibration:

    • Wash the PCLS in culture medium to remove agarose debris.

    • Culture the slices in a 24-well plate with culture medium at 37°C and 5% CO2 for at least 24 hours to allow for recovery.

  • Bronchodilation Assay:

    • Replace the culture medium with fresh, pre-warmed physiological salt solution and allow the slices to equilibrate for 30 minutes.

    • Induce airway contraction by adding a contractile agonist (e.g., 1 µM methacholine) and incubate until a stable contraction is achieved (approximately 10-15 minutes).

    • Capture baseline images of the constricted airways.

    • Add this compound in a cumulative concentration-response manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing each concentration to equilibrate for 10-15 minutes before capturing images.

  • Data Acquisition and Analysis:

    • Using image analysis software, measure the airway lumen area at baseline (contracted) and after each concentration of this compound.

    • Calculate the percentage of relaxation for each this compound concentration relative to the initial contraction.

    • Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximal effect).

Protocol 2: Isolated Organ Bath Assay

This protocol describes the use of an isolated organ bath to measure the relaxant effect of this compound on airway smooth muscle.

Materials and Equipment
  • Trachea or main bronchi

  • Isolated organ bath system with force-displacement transducers

  • Physiological salt solution (e.g., Krebs-Henseleit buffer) aerated with 95% O₂ / 5% CO₂

  • Methacholine or other contractile agonist

  • This compound tartrate

  • Data acquisition system

Experimental Workflow

Organ_Bath_Workflow A Dissect and Prepare Airway Rings B Mount Rings in Organ Bath A->B C Equilibration under Tension B->C D Induce Stable Contraction (e.g., Methacholine) C->D E Record Baseline Tension D->E F Cumulative Addition of this compound E->F G Record Tension Changes F->G H Data Analysis: Relaxation Response G->H

Isolated organ bath workflow for bronchodilation studies.
Detailed Methodology

  • Tissue Preparation:

    • Carefully dissect the trachea or main bronchi and place them in cold, aerated physiological salt solution.

    • Clean the airway of adhering connective tissue and cut it into rings of 2-4 mm in width.

  • Mounting:

    • Suspend the airway rings between two L-shaped stainless steel hooks in the organ bath chambers filled with physiological salt solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

    • Connect the upper hook to a force-displacement transducer.

  • Equilibration and Tensioning:

    • Apply an optimal resting tension to the rings (e.g., 1-2 g for guinea pig trachea) and allow them to equilibrate for at least 60-90 minutes.

    • Wash the tissues with fresh physiological salt solution every 15-20 minutes during equilibration.

  • Bronchodilation Assay:

    • Induce a submaximal, stable contraction with a contractile agonist (e.g., 1 µM methacholine).

    • Once the contraction plateaus, record the baseline tension.

    • Add this compound in a cumulative concentration-response fashion (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension throughout the experiment.

    • Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.

    • Construct a concentration-response curve and calculate the EC50 and Emax values.

This compound Signaling Pathway in Airway Smooth Muscle

The bronchodilatory effect of this compound is initiated by its binding to the β2-adrenoceptor, a G-protein coupled receptor. This triggers a signaling cascade that ultimately leads to the relaxation of airway smooth muscle.

Arformoterol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Beta2AR β2-Adrenoceptor This compound->Beta2AR Binds G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

This compound signaling pathway in airway smooth muscle.

Data Presentation

While specific ex vivo quantitative data for this compound is limited in publicly available literature, data for its parent compound, formoterol, can provide a useful reference. The following table illustrates how to present such data.

CompoundPreparationContractile AgonistEC50 (nM)Emax (% Relaxation)Reference
This compound Data not availableData not availableData not availableData not available
Formoterol Guinea Pig TracheaHistamine0.3 - 1.0~100%General Literature
Formoterol Human BronchusSpontaneous Tone~1.0~100%General Literature

Note: The above values for formoterol are approximate and can vary depending on the specific experimental conditions.

Clinical trial data for this compound demonstrates its efficacy in improving lung function in patients with COPD.

DoseParameterImprovement vs. PlaceboTime to OnsetReference
15 µg BIDTrough FEV₁11.4%3-13 minutes
25 µg BIDTrough FEV₁15.4%3-13 minutes

Conclusion

The Precision-Cut Lung Slices and Isolated Organ Bath techniques are powerful ex vivo methods for characterizing the bronchodilatory effects of this compound. These protocols provide a framework for obtaining reliable and reproducible data on the efficacy and mechanism of action of this important therapeutic agent. The detailed methodologies and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing robust preclinical studies.

References

Application Notes and Protocols for Long-Term Continuous Exposure of Cell Cultures to Arformoterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist approved for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1] As the (R,R)-enantiomer of formoterol, it exhibits high potency and selectivity for the β2-AR. Understanding the long-term effects of continuous exposure to this compound at the cellular level is crucial for elucidating its mechanism of action, evaluating potential for tachyphylaxis (receptor desensitization), and identifying any off-target or cytotoxic effects. These application notes provide a detailed protocol for the continuous long-term in vitro exposure of relevant cell lines to this compound, along with methodologies for assessing key cellular endpoints.

This compound Signaling Pathway

This compound primarily exerts its effects through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and other cellular responses.[3] However, β2-ARs can also couple to inhibitory G proteins (Gi) and engage β-arrestin-mediated pathways, which can lead to receptor desensitization and internalization.

Arformoterol_Signaling_Pathway This compound This compound B2AR β2-Adrenergic Receptor (β2-AR) This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates Gi Gi Protein B2AR->Gi Can couple to Arrestin β-Arrestin B2AR->Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates CellularResponse Cellular Response (e.g., Relaxation) Downstream->CellularResponse Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization

Caption: this compound Signaling Pathway.

Experimental Protocols

This section outlines the detailed methodologies for the long-term continuous exposure of cell cultures to this compound and subsequent analysis.

Cell Line Selection and Culture
  • Recommended Cell Lines:

    • BEAS-2B (Human Bronchial Epithelial Cells): A relevant cell line for studying the effects of inhaled therapeutics on the airway epithelium.

    • Human Airway Smooth Muscle (HASM) Cells: Ideal for investigating the direct effects of this compound on bronchodilation and potential changes in contractility over time.

    • A549 (Human Lung Adenocarcinoma Cells): While cancerous, they are a commonly used model for lung epithelial cells and have been used in studies with formoterol.

  • Culture Conditions:

    • Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) as recommended by the supplier.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Cells should be passaged upon reaching 80-90% confluency.

Long-Term Continuous Exposure to this compound

Experimental_Workflow start Seed Cells acclimatize Acclimatize for 24h start->acclimatize initiate Initiate this compound Exposure (Day 0) acclimatize->initiate culture Continuous Culture with This compound (Weeks 1-4) initiate->culture media_change Media and this compound Replenishment (Every 2-3 days) culture->media_change endpoints Harvest Cells at Time Points (e.g., Weeks 1, 2, 4) culture->endpoints media_change->culture assays Perform Cellular Assays: - Viability (MTT) - Proliferation (Ki67) - Apoptosis (TUNEL) - cAMP Measurement - Receptor Desensitization endpoints->assays data_analysis Data Analysis assays->data_analysis

Caption: Experimental Workflow.
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or 96-well plates depending on the downstream assay) at a density that allows for long-term growth without over-confluency.

  • Acclimatization: Allow cells to adhere and acclimatize for 24 hours before initiating treatment.

  • This compound Preparation: Prepare a stock solution of this compound tartrate in sterile water or DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 1 nM to 100 nM is recommended for initial studies, based on the potency of formoterol.

  • Continuous Exposure:

    • Replace the culture medium with the medium containing the appropriate concentration of this compound or vehicle control (e.g., a medium containing the same concentration of DMSO as the highest this compound concentration).

    • Maintain the cells in continuous exposure for the desired duration (e.g., 1, 2, 3, and 4 weeks).

    • Replenish the medium containing fresh this compound or vehicle control every 2-3 days to ensure a continuous supply of the drug and nutrients.

  • Endpoint Harvesting: At designated time points (e.g., end of week 1, 2, 3, and 4), harvest the cells for downstream analysis.

Key Experimental Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • At each time point, remove the culture medium.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Cell Proliferation Assay (Ki-67 Immunofluorescence)

  • Principle: Ki-67 is a nuclear protein associated with cellular proliferation. Its presence is indicative of actively dividing cells.

  • Protocol:

    • Grow cells on sterile coverslips in a 24-well plate under continuous this compound exposure.

    • At each time point, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against Ki-67 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Quantify the percentage of Ki-67 positive cells.

3. Apoptosis Assay (TUNEL Assay)

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Protocol:

    • Culture and treat cells as described for the proliferation assay.

    • Fix and permeabilize the cells.

    • Perform the TUNEL assay according to the manufacturer's instructions of a commercially available kit. This typically involves an enzymatic reaction to label the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

    • Counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

4. cAMP Measurement Assay

  • Principle: Measures the intracellular concentration of cyclic AMP, the primary second messenger of β2-AR activation.

  • Protocol:

    • At each time point, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Stimulate the cells with a saturating concentration of a β2-agonist (e.g., Isoproterenol or a high concentration of this compound) for a short duration (e.g., 15-30 minutes) to elicit a maximal cAMP response.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's protocol.

5. β2-Adrenergic Receptor Desensitization Assay (Radioligand Binding)

  • Principle: Quantifies the number of β2-ARs on the cell surface. A decrease in receptor number following prolonged agonist exposure is indicative of desensitization and downregulation.

  • Protocol:

    • At each time point, wash the cells with ice-cold PBS.

    • Perform a whole-cell radioligand binding assay using a hydrophilic β2-AR antagonist radioligand (e.g., [3H]CGP-12177) that does not readily cross the cell membrane.

    • Incubate the cells with a saturating concentration of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Wash the cells extensively with ice-cold buffer to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding to determine the number of cell surface receptors.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from the described experiments.

Table 1: Effect of Long-Term this compound Exposure on Cell Viability (%)

Treatment DurationVehicle ControlThis compound (1 nM)This compound (10 nM)This compound (100 nM)
Week 1 100 ± 5.298.1 ± 4.896.5 ± 5.592.3 ± 6.1
Week 2 100 ± 4.995.3 ± 5.191.8 ± 6.285.7 ± 7.3
Week 4 100 ± 5.592.6 ± 6.387.2 ± 7.178.4 ± 8.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of Long-Term this compound Exposure on Cell Proliferation (% Ki-67 Positive Cells)

Treatment DurationVehicle ControlThis compound (1 nM)This compound (10 nM)This compound (100 nM)
Week 1 65.2 ± 7.163.8 ± 6.961.5 ± 7.458.1 ± 8.2
Week 2 64.8 ± 6.860.1 ± 7.255.9 ± 8.150.3 ± 9.3
Week 4 66.1 ± 7.356.7 ± 8.551.2 ± 9.044.6 ± 10.1

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of Long-Term this compound Exposure on Apoptosis (% TUNEL Positive Cells)

Treatment DurationVehicle ControlThis compound (1 nM)This compound (10 nM)This compound (100 nM)
Week 1 2.1 ± 0.82.5 ± 0.93.1 ± 1.14.2 ± 1.5
Week 2 2.3 ± 0.73.2 ± 1.04.5 ± 1.46.8 ± 2.1
Week 4 2.5 ± 0.94.1 ± 1.36.2 ± 1.99.7 ± 2.8

Data are presented as mean ± SD from three independent experiments.

Table 4: Effect of Long-Term this compound Exposure on cAMP Response (pmol/well)

Treatment DurationVehicle ControlThis compound (1 nM)This compound (10 nM)This compound (100 nM)
Week 1 150.3 ± 12.5135.8 ± 11.9110.2 ± 10.885.6 ± 9.7
Week 2 152.1 ± 13.1118.4 ± 10.589.7 ± 9.960.3 ± 8.1
Week 4 148.9 ± 12.895.6 ± 9.865.1 ± 8.742.8 ± 7.5

cAMP levels were measured after acute stimulation with 1 µM Isoproterenol. Data are presented as mean ± SD from three independent experiments.

Table 5: Effect of Long-Term this compound Exposure on β2-Adrenergic Receptor Density (% of Control)

Treatment DurationVehicle ControlThis compound (1 nM)This compound (10 nM)This compound (100 nM)
Week 1 100 ± 8.288.4 ± 7.575.1 ± 6.962.3 ± 7.1
Week 2 100 ± 7.976.2 ± 7.161.8 ± 6.548.9 ± 6.8
Week 4 100 ± 8.565.7 ± 6.850.3 ± 6.135.6 ± 5.9

Receptor density was determined by radioligand binding. Data are presented as mean ± SD from three independent experiments.

References

Troubleshooting & Optimization

troubleshooting Arformoterol tartrate solubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arformoterol tartrate in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound tartrate for cell culture experiments?

A1: Based on its chemical properties, Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound tartrate, with a solubility of up to 100 mM. For applications where DMSO may be undesirable, sterile water can be used, with a solubility of up to 20 mM. Some suppliers also note solubility in water at 5 mg/mL, particularly with warming. It is recommended to first prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium.

Q2: I observed precipitation when adding my this compound tartrate stock solution to the cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous-based cell culture media is a common issue. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound tartrate in your experiment.

  • Lower the stock solution concentration: A highly concentrated stock solution may lead to rapid precipitation when diluted. Try preparing a less concentrated stock solution.

  • Increase the volume of cell culture medium: Diluting the stock solution into a larger volume of medium can help maintain solubility.

  • Pre-warm the cell culture medium: Some sources suggest that warming can aid in the solubility of this compound tartrate. Pre-warming your cell culture medium to 37°C before adding the stock solution may help.

  • pH adjustment: The commercial formulation of this compound tartrate is pH-adjusted to 5.0.[1][2] While most cell culture media are buffered around pH 7.2-7.4, significant changes in pH upon the addition of your stock solution could affect solubility. Ensure your stock solution's pH is compatible with your media.

Q3: What is the recommended storage condition for this compound tartrate solutions?

A3: this compound tartrate powder should be stored at +4°C. For stock solutions, it is recommended to store them at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months). Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.

Q4: Is this compound tartrate stable in cell culture medium?

Data Presentation

Table 1: Solubility of this compound Tartrate

SolventReported SolubilitySource
DMSOup to 100 mM
Waterup to 20 mM
Water (warmed)5 mg/mL

Table 2: Physicochemical Properties of this compound Tartrate

PropertyValueSource
Molecular Weight494.49 g/mol
AppearanceWhite to off-white solid
Chemical FormulaC₁₉H₂₄N₂O₄•C₄H₆O₆

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Tartrate Stock Solution in DMSO

  • Materials: this compound tartrate powder, sterile DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound tartrate needed. For 1 mL of a 10 mM solution (MW = 494.49 g/mol ):

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 494.49 g/mol = 0.00494 g = 4.94 mg.

  • Procedure:

    • Weigh out 4.94 mg of this compound tartrate powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex or gently warm the solution until the powder is completely dissolved.

    • Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

    • Aliquot into smaller volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Tartrate Stock Solution in Cell Culture Medium

  • Materials: 10 mM this compound tartrate stock solution, pre-warmed sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound tartrate stock solution at room temperature.

    • To achieve a final concentration of 10 µM in 10 mL of cell culture medium, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in sterile water or PBS to make a 100 µM intermediate solution.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.

    • Gently mix the final solution by pipetting or swirling.

    • Add the diluted this compound tartrate-containing medium to your cells immediately.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Tartrate Solubility Start Start: Dissolve this compound Tartrate in Cell Culture Medium CheckPrecipitate Observe for Precipitation Start->CheckPrecipitate Success Solution is Clear: Proceed with Experiment CheckPrecipitate->Success No Precipitate Precipitation Observed CheckPrecipitate->Precipitate Yes Troubleshoot Troubleshooting Steps Precipitate->Troubleshoot LowerConc Lower Final Concentration Troubleshoot->LowerConc Option 1 LowerStock Use a Lower Stock Concentration Troubleshoot->LowerStock Option 2 PrewarmMedia Pre-warm Cell Culture Medium to 37°C Troubleshoot->PrewarmMedia Option 3 CheckpH Check pH of Stock Solution Troubleshoot->CheckpH Option 4 Reattempt Re-attempt Dilution LowerConc->Reattempt LowerStock->Reattempt PrewarmMedia->Reattempt CheckpH->Reattempt Reattempt->CheckPrecipitate

Caption: Troubleshooting workflow for this compound tartrate solubility issues.

G cluster_1 This compound Signaling Pathway This compound This compound Tartrate Beta2AR Beta-2 Adrenergic Receptor (β2AR) This compound->Beta2AR binds and activates Gs Gs Protein Beta2AR->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound tartrate.

References

Technical Support Center: Optimizing Arformoterol Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Arformoterol concentration in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in vitro?

This compound is a highly potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist. It is the (R,R)-enantiomer of formoterol.[1][2] In in vitro systems, this compound binds to β2-adrenergic receptors on the surface of cells, such as bronchial smooth muscle cells and epithelial cells. This binding activates the receptor, leading to a cascade of intracellular signaling events.[3]

The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the desired cellular response, such as smooth muscle relaxation (bronchodilation).

Q2: What are the typical effective concentrations of this compound for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and culture conditions. As the more potent enantiomer, this compound is generally effective at lower concentrations than racemic formoterol. While specific EC50 values for this compound are not widely published for all cell types, data for the racemate, formoterol, can provide a starting point, keeping in mind that this compound is approximately twice as potent.

For functional assays, such as smooth muscle relaxation or cAMP production, concentrations in the nanomolar (nM) range are typically effective. For instance, formoterol has been shown to be 50-120 times more potent than salbutamol and 2-27 times more potent than salmeterol in relaxing human bronchus preparations.

Q3: What is the potential for cytotoxicity with this compound in vitro?

Like any compound, this compound can be cytotoxic at high concentrations. It is crucial to determine the cytotoxic profile of this compound in your specific cell model to establish a therapeutic window. This is typically done by performing a dose-response cytotoxicity assay and determining the IC50 value (the concentration at which 50% of cells are no longer viable).

Q4: How should I prepare and store this compound for in vitro use?

This compound tartrate is slightly soluble in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as sterile water or PBS. The stock solution should be stored under refrigeration at 2°-8°C (36°-46°F) and protected from light and heat. Unopened foil pouches can also be stored at room temperature (20°-25°C; 68°-77°F) for up to 6 weeks. It is advisable to prepare fresh dilutions in your cell culture medium for each experiment to ensure stability and minimize the risk of degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biological response to this compound Sub-optimal drug concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. Start with a broad range of concentrations (e.g., 1 pM to 1 µM) to identify the EC50.
Cell line lacks functional β2-adrenergic receptors: The cell line you are using may not express sufficient levels of the β2-AR.Verify the expression of β2-AR in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express the receptor. Notably, A549 cells have been reported to not possess functional β2-adrenoceptors.
Receptor desensitization: Prolonged or repeated exposure to β2-agonists can lead to receptor desensitization and downregulation, reducing the cellular response.Minimize the pre-incubation time with this compound. If possible, use a naïve cell population for each experiment. Consider intermittent dosing schedules if long-term studies are necessary.
Incorrect assay conditions: The assay conditions (e.g., incubation time, temperature, cell density) may not be optimal for detecting the desired response.Optimize your assay protocol. For example, in a cAMP assay, ensure you are using a phosphodiesterase inhibitor to prevent cAMP degradation.
High variability in experimental results Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment.
Inaccurate drug dilutions: Errors in preparing serial dilutions of this compound can lead to significant variability.Prepare fresh dilutions for each experiment and use calibrated pipettes. Consider preparing a larger volume of the stock solution to minimize pipetting errors.
Precipitation of this compound in culture medium: this compound may precipitate at high concentrations or due to interactions with media components.Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, try preparing the stock solution in a different solvent or reducing the final concentration.
Unexpected pro-inflammatory effects (e.g., increased IL-6 or IL-8) Cell-type specific signaling: In some cell types, such as human bronchial epithelial cells, β2-agonist stimulation can lead to the release of pro-inflammatory cytokines like IL-6 and IL-8 in a concentration-dependent manner.Be aware of the potential for pro-inflammatory signaling in your chosen cell model. If this is not the intended effect, consider using a lower concentration of this compound or a different cell type. You can also investigate the specific signaling pathways involved (e.g., PKA, ERK1/2, Src, β-arrestin2).
Observed cytotoxicity Concentration is too high: The concentration of this compound used is above the cytotoxic threshold for the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound for your cell line. Ensure that the concentrations used in your functional assays are well below the IC50.
Solvent toxicity: If using a solvent other than water or PBS to dissolve this compound, the solvent itself may be causing cytotoxicity.Run a solvent control to assess its effect on cell viability. Keep the final solvent concentration in the culture medium as low as possible (typically <0.1%).

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and its racemate, formoterol. It is important to note that the potency of this compound is approximately twice that of racemic formoterol.

Table 1: In Vitro Potency and Efficacy of Formoterol (Racemate)

Parameter Value Cell/Tissue Type Assay Reference
Potency vs. Salbutamol 50-120 fold higherHuman bronchusRelaxation
Potency vs. Salmeterol 2-27 fold higherHuman bronchusRelaxation
IL-6 Release Concentration-dependent increase16HBE14o- cellsELISA
IL-8 Release Concentration-dependent increase16HBE14o- cellsELISA

Table 2: Binding Affinity of this compound and Formoterol

Compound Receptor Ki (nM) Reference
This compound β2-Adrenergic ReceptorGreater affinity than racemic formoterol
Formoterol β2-Adrenergic Receptor2.6

Table 3: Cytotoxicity Data (IC50) for Other Compounds in A549 Cells (for reference)

Compound IC50 (µM) Cell Line Assay Reference
Cisplatin26.00 ± 3.00A549MTT
Compound 164.2A549MTT
Compound 256.2A431MTT

Key Experimental Protocols

Detailed Methodology: cAMP Accumulation Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation in a human bronchial epithelial cell line (e.g., 16HBE14o-).

Materials:

  • Human bronchial epithelial cells (e.g., 16HBE14o-)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • This compound tartrate

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the human bronchial epithelial cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow to confluence.

  • Serum Starvation (Optional): Depending on the cell line and experimental goals, you may need to serum-starve the cells for a few hours to reduce basal signaling.

  • Pre-incubation with PDE Inhibitor: To prevent the degradation of intracellular cAMP, pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 30 minutes at 37°C.

  • This compound Stimulation: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with PDE inhibitor only).

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

  • Cell Lysis: Lyse the cells according to the instructions provided with your chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the cAMP assay kit. Follow the manufacturer's protocol for the specific kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Visualizations

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: this compound signaling pathway in a target cell.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Bronchial Epithelial Cells) DoseResponse 3. Dose-Response Assay (e.g., cAMP, Cytotoxicity) CellCulture->DoseResponse StockSolution 2. Prepare this compound Stock Solution StockSolution->DoseResponse DataCollection 4. Data Collection DoseResponse->DataCollection EC50_IC50 5. Determine EC50/IC50 DataCollection->EC50_IC50 Optimization 6. Optimize Concentration for Functional Assays EC50_IC50->Optimization

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Low/No Response? CheckConc Is Concentration Optimal? Start->CheckConc Yes CheckReceptor Cells Express β2-AR? CheckConc->CheckReceptor Yes DoseResponse Perform Dose-Response CheckConc->DoseResponse No CheckDesens Potential Desensitization? CheckReceptor->CheckDesens Yes ValidateReceptor Validate Receptor Expression CheckReceptor->ValidateReceptor No ModifyProtocol Modify Protocol (e.g., shorter incubation) CheckDesens->ModifyProtocol Yes Success Response Observed CheckDesens->Success No DoseResponse->Success ValidateReceptor->Success ModifyProtocol->Success

Caption: Troubleshooting decision tree for low this compound response.

References

Technical Support Center: Quantification of Arformoterol in Lung Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Arformoterol in lung tissue homogenates. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with this complex analytical task.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound in lung tissue, providing potential causes and actionable solutions.

Question/Issue Potential Causes Troubleshooting Suggestions & Solutions
Q1: Why am I seeing low or no signal for this compound in my lung homogenate samples? 1. Extremely Low Concentrations: this compound is administered in microgram doses, leading to very low concentrations (pg/mL or pg/g range) in tissues.[1] 2. Poor Extraction Recovery: The analyte may be lost during sample preparation steps like homogenization, protein precipitation, or solid-phase extraction (SPE). 3. Analyte Degradation: this compound may be unstable in the biological matrix or during sample processing. 4. Ion Suppression (Matrix Effect): Co-eluting endogenous components from the lung tissue matrix (e.g., phospholipids, proteins) can suppress the ionization of this compound in the MS source.1. Increase Method Sensitivity: Use a highly sensitive mass spectrometer (e.g., a triple quadrupole system). Optimize MS parameters (cone voltage, collision energy) for this compound. An LLOQ of ~3.90 pg/mL has been achieved in lung tissue.[1] 2. Optimize Extraction: Systematically evaluate each step of your extraction. For SPE, ensure proper conditioning, loading, washing, and elution steps. Test different sorbent types (e.g., C8, C18, mixed-mode cation exchange). 3. Ensure Stability: Process samples on ice and add antioxidants or enzyme inhibitors to the homogenization buffer if degradation is suspected. Perform stability tests (e.g., freeze-thaw, bench-top). 4. Mitigate Matrix Effects: Improve chromatographic separation to resolve this compound from interfering matrix components. Use a suitable stable isotope-labeled internal standard (SIL-IS) to compensate for signal variability. Evaluate different sample cleanup techniques (e.g., SPE vs. liquid-liquid extraction).
Q2: My recovery is inconsistent and low during Solid-Phase Extraction (SPE). What can I do? 1. Improper Cartridge Conditioning: The sorbent is not properly activated. 2. Incorrect Sample pH: The pH of the sample load may not be optimal for analyte retention. 3. Wash Solvent is Too Strong: The wash step may be prematurely eluting the this compound. 4. Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent. 5. Sample Overload: Too much sample or matrix components are loaded onto the cartridge.1. Conditioning: Ensure the cartridge is conditioned sequentially with a strong organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase. 2. pH Adjustment: Adjust the pH of the sample homogenate to ensure this compound is in the correct ionization state for optimal retention on the chosen sorbent (e.g., for reversed-phase, ensure it is neutral; for cation exchange, ensure it is charged). 3. Optimize Wash Step: Use a weaker wash solvent (e.g., lower percentage of organic solvent) that can remove interferences without eluting the analyte. Collect and analyze the wash fraction to see if the analyte is being lost. 4. Optimize Elution Step: Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, addition of a modifier like formic acid or ammonium hydroxide). Test different elution solvents and volumes. 5. Reduce Load: Decrease the amount of lung homogenate loaded onto the SPE cartridge or use a cartridge with a larger sorbent bed.
Q3: How do I assess and control for matrix effects in my lung tissue assay? 1. Complex Matrix: Lung tissue is a lipid-rich and complex matrix, leading to significant potential for ion suppression or enhancement. 2. Inadequate Chromatographic Separation: Co-elution of phospholipids or other endogenous components with this compound.1. Quantitative Assessment: Perform a post-extraction spike experiment. Compare the peak area of this compound spiked into an extracted blank lung homogenate matrix with the peak area of this compound in a neat solution at the same concentration. The ratio of these areas (Matrix Factor) quantifies the extent of the matrix effect. 2. Mitigation Strategies:     a. Chromatography: Use a UPLC/UHPLC system with a high-efficiency column (e.g., C8 or C18) and optimize the gradient to separate this compound from the matrix interferences.[1]     b. Internal Standard: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (e.g., this compound-d3). The SIL-IS will be affected by the matrix in the same way as the analyte, ensuring the peak area ratio remains constant.     c. Sample Preparation: Improve the sample cleanup to remove interfering components. Compare different extraction techniques like SPE, liquid-liquid extraction (LLE), or protein precipitation (PPT).
Q4: What are the key considerations for the homogenization of lung tissue? 1. Incomplete Homogenization: Can lead to poor and variable extraction efficiency. 2. Analyte Degradation: Heat generated during homogenization can degrade the analyte. 3. Cross-Contamination: Carryover between samples.1. Method: Use a bead-beating homogenizer for efficient and reproducible disruption of the fibrous lung tissue. 2. Temperature Control: Keep samples on ice before, during (if possible), and after homogenization. Use pre-chilled buffers. 3. Avoid Contamination: Use disposable tubes and beads. If using a probe homogenizer, ensure it is thoroughly cleaned between samples.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of this compound in rat lung tissue homogenates, based on published data.

ParameterMatrixMethodLLOQLinearity RangePrecision (%RSD)Accuracy (%)Reference
This compoundRat Lung HomogenateUPLC-MS/MS3.90 pg/mL13.9 - 1560 pg/mLWithin ±15%Within ±15%Sun et al., 2018[1]
This compoundRat PlasmaUPLC-MS/MS1.83 pg/mL1.83 - 458 pg/mLWithin ±15%Within ±15%Sun et al., 2018[1]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in rat lung tissue based on the validated UPLC-MS/MS method developed by Sun et al. (2018).

Sample Preparation: Homogenization and Extraction
  • Tissue Collection: Excise rat lungs immediately after euthanasia, rinse with cold saline to remove excess blood, blot dry, and weigh.

  • Homogenization:

    • Place the weighed lung tissue in a suitable homogenization tube.

    • Add cold homogenization buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 4 mL of buffer per gram of tissue).

    • Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.

  • Protein Precipitation:

    • Take a known aliquot (e.g., 100 µL) of the lung homogenate.

    • Add an internal standard (IS) working solution (e.g., this compound-d3).

    • Add a sufficient volume of cold acetonitrile (e.g., 3-4 times the homogenate volume) to precipitate proteins.

    • Vortex vigorously for 1-2 minutes.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., >12,000 rpm) for 10-15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a new tube for analysis.

    • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

UPLC-MS/MS Analytical Method
  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: Agilent XDB C8 column (or equivalent reversed-phase column).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution program should be optimized to ensure separation of this compound from matrix components.

  • Flow Rate: As per column specifications (typically 0.3-0.5 mL/min for UPLC).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized.

Visualizations: Workflows and Logic Diagrams

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for quantifying this compound in lung tissue.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue 1. Lung Tissue Collection Homogenize 2. Homogenization (Buffer + Bead Beater) Tissue->Homogenize Spike 3. Aliquot & Spike with Internal Standard Homogenize->Spike Precipitate 4. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 5. Centrifugation (4°C, >12,000 rpm) Precipitate->Centrifuge Extract 6. Supernatant Transfer Centrifuge->Extract Inject 7. UPLC-MS/MS Injection Extract->Inject Detect 8. MRM Detection (this compound + IS) Inject->Detect Quantify 9. Data Processing & Quantification Detect->Quantify

Caption: Workflow for this compound quantification in lung tissue.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting low analyte recovery during sample preparation.

G Start Problem: Low or No Recovery Check_Fractions Step 1: Analyze All Fractions (Load, Wash, Elution) Start->Check_Fractions In_Load Analyte found in LOADING fraction Check_Fractions->In_Load Is it in the Load? In_Wash Analyte found in WASH fraction Check_Fractions->In_Wash Is it in the Wash? Not_Eluted Analyte NOT found in ANY fraction Check_Fractions->Not_Eluted Is it not eluting? Sol_Load1 Cause: Poor Retention - Check sample pH - Check SPE conditioning - Use stronger sorbent In_Load->Sol_Load1 Sol_Wash1 Cause: Premature Elution - Use weaker wash solvent - Decrease wash volume In_Wash->Sol_Wash1 Sol_Elute1 Cause: Strong Retention - Use stronger elution solvent - Increase elution volume - Check for analyte degradation Not_Eluted->Sol_Elute1

Caption: Troubleshooting flowchart for low SPE recovery.

References

preventing Arformoterol degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Arformoterol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in a laboratory setting?

A1: this compound is susceptible to degradation through several mechanisms, including oxidation, hydrolysis, and photolysis. Key environmental factors that can accelerate its degradation include exposure to high temperatures, extreme pH conditions (both acidic and basic), oxidizing agents, and light.[1] Additionally, interactions with container materials, such as leachables from plastics, can lead to the formation of degradation products.[2][3]

Q2: What is the recommended pH range for working with this compound solutions to maintain stability?

A2: this compound tartrate inhalation solution is formulated at a pH of 5.0.[4][5] Studies have shown that when mixed with other nebulized drugs, the pH of the admixture can range from 4.82 to 6.40 without significant degradation of this compound within 30 minutes. It is recommended to maintain the pH of this compound solutions within this general range to ensure stability during short-term experiments.

Q3: How should I store this compound solutions to minimize degradation?

A3: For optimal stability, this compound solutions should be stored under refrigeration between 2°C and 8°C (36°F to 46°F) and protected from light. If refrigeration is not possible, unopened foil pouches may be stored at room temperature for up to 6 weeks. Once a vial is opened, it should be used immediately.

Q4: Can this compound interact with common laboratory plastics?

A4: Yes. A known degradation pathway involves the reaction of an amine impurity of this compound with formaldehyde that can leach from Low-Density Polyethylene (LDPE) containers, especially at elevated temperatures. This reaction forms a secondary degradation product known as an "Imine impurity." Therefore, it is crucial to consider the compatibility of your storage and experimental containers with this compound, especially for long-term studies or when heating is involved. Using glass or other inert container materials is recommended where possible.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Review Sample Handling and Storage:

    • Confirm that stock solutions and samples were stored at the recommended temperature (2-8°C) and protected from light.

    • Verify the pH of your solutions. Significant deviations from the optimal pH range of 5.0-6.4 can accelerate hydrolysis.

    • Assess the age of the solutions. Prepare fresh solutions if they have been stored for an extended period.

  • Evaluate Experimental Conditions:

    • Temperature: If your experiment involves heating, be aware that this can accelerate degradation. An unknown impurity in an this compound tartrate inhalation solution was observed to increase to approximately 1.6% after heating at 40°C for 4 days.

    • Light Exposure: Ensure that all steps of your experiment, from sample preparation to analysis, are performed with minimal exposure to light, especially UV light.

    • Oxidizing Agents: Avoid the presence of oxidizing agents in your buffers and reagents unless it is a deliberate part of your experimental design.

  • Check for Container Compatibility:

    • If using plastic containers, especially LDPE, consider the possibility of leachable-induced degradation. If feasible, switch to glass or another inert material.

Issue 2: Inconsistent or Lower-than-Expected Assay Results

Possible Cause: this compound degradation leading to a decrease in the concentration of the active compound.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To understand the stability of Arformoterel under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally exposing this compound to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products and assess the stability-indicating capability of your analytical method.

  • Optimize Analytical Method: Ensure your HPLC/UPLC method is stability-indicating, meaning it can separate the intact this compound from all potential degradation products.

  • Review Solution Preparation:

    • Use high-purity solvents and reagents to avoid introducing contaminants that could promote degradation.

    • Degas solvents to remove dissolved oxygen, which can participate in oxidative degradation.

Quantitative Data on this compound Degradation

The following tables summarize the expected degradation of this compound under various stress conditions based on available literature. Note that specific degradation percentages can vary depending on the exact experimental conditions (e.g., concentration, buffer composition, duration of exposure).

Table 1: Effect of Temperature on this compound Stability

TemperatureDurationObserved DegradationReference
40°C4 days~1.6% increase in an unknown impurity
20-25°C (Room Temp)Up to 6 weeksStable in unopened foil pouch
2-8°C (Refrigerated)Per shelf-lifeRecommended storage condition for optimal stability

Table 2: Effect of pH on this compound Stability (Short-Term)

pH RangeDurationObserved DegradationReference
5.0N/AFormulation pH of stable product
4.82 - 6.4030 minutesAssay: 98.3% - 101.4% of initial

Table 3: Forced Degradation Profile of this compound (Qualitative)

Stress ConditionExpected OutcomePrimary Degradation Pathway
Acidic (e.g., 0.1 M HCl)Degradation expectedHydrolysis
Basic (e.g., 0.1 M NaOH)Degradation expectedHydrolysis
Oxidative (e.g., 3% H₂O₂)Degradation expectedOxidation
Photolytic (UV/Vis light)Degradation expectedPhotolysis
Thermal (e.g., 60°C)Degradation expectedThermal Decomposition

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and evaluate the stability-indicating properties of an analytical method.

Materials:

  • This compound Tartrate standard

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC or UPLC system with a photodiode array (PDA) detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound Tartrate in a suitable solvent (e.g., water or a mild buffer at pH 5.0) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2 hours).

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for a specified time (e.g., 2 hours).

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for a specified time (e.g., 24 hours).

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Heat the stock solution at a specified temperature (e.g., 60°C) for a specified time (e.g., 48 hours).

    • Cool and dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dilute to a suitable concentration for analysis.

  • Analysis:

    • Analyze all stressed samples and an unstressed control sample by a validated HPLC or UPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP:e->PKA:w Activates Relaxation Bronchial Smooth Muscle Relaxation PKA:e->Relaxation:w Leads to Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Stock->Stress Control Unstressed Control Stock->Control HPLC HPLC/UPLC Analysis Stress->HPLC Control->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data Compare Compare Stressed vs. Control Samples Data->Compare Identify Identify & Quantify Degradation Products Compare->Identify Assess Assess Method Specificity Identify->Assess

References

addressing lot-to-lot variability of Arformoterol in research studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arformoterol. The following information is designed to help address potential issues related to lot-to-lot variability in research studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a long-acting beta-2 adrenergic receptor agonist (LABA) used for the maintenance treatment of bronchoconstriction in conditions like chronic obstructive pulmonary disease (COPD).[1][2] It is the (R,R)-enantiomer of formoterol and exhibits a higher potency than the racemic mixture.[1] Its mechanism of action involves binding to beta-2 adrenergic receptors on the smooth muscle of the airways.[3] This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP).[3] The elevated intracellular cAMP levels lead to the activation of protein kinase A, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Q2: What is lot-to-lot variability and why is it a concern in research?

Lot-to-lot variability refers to the differences in the composition and quality of a substance, such as an active pharmaceutical ingredient (API), between different manufacturing batches. For researchers, this variability can introduce significant confounding factors into experiments, leading to inconsistent results and difficulty in reproducing findings. Key parameters that can vary between lots of this compound include purity, impurity profile, enantiomeric purity, and potency.

Q3: What are the potential sources of lot-to-lot variability in this compound?

Variability in this compound lots can arise from several factors during the manufacturing process. These can include changes in raw materials, alterations in the synthetic route, and variations in purification and storage conditions. Even minor changes can lead to differences in the final product's characteristics.

Q4: How can I assess the lot-to-lot variability of this compound in my lab?

To assess lot-to-lot variability, a combination of analytical and functional testing is recommended. Upon receiving a new lot of this compound, it is advisable to perform side-by-side comparisons with a previously characterized or reference lot. Key assessments include:

  • Analytical Characterization: Employing techniques like High-Performance Liquid Chromatography (HPLC) to determine purity and identify any new or elevated impurities. Chiral HPLC is particularly important to confirm the enantiomeric purity of this compound, as the (S,S)-enantiomer is significantly less active.

  • Functional Assessment: Conducting in vitro functional assays, such as a cAMP accumulation assay in a cell line expressing the beta-2 adrenergic receptor, to compare the potency and efficacy of the new lot against the old one.

Q5: What are acceptable limits for lot-to-lot variability?

Acceptable limits for lot-to-lot variability are not universally defined and depend on the specific requirements of the research. For preclinical studies, it is crucial to establish internal acceptance criteria based on the sensitivity of the experimental models. Any significant deviation in purity, impurity profile, or functional potency should be investigated. Collaboration with the manufacturer may be necessary to understand the specifications of each lot.

Troubleshooting Guide

Issue 1: Inconsistent results in functional assays with a new lot of this compound.

  • Possible Cause: The new lot of this compound may have a different potency or may contain impurities that interfere with the assay.

  • Troubleshooting Steps:

    • Re-qualify the new lot: Perform a side-by-side comparison of the new and old lots using a validated analytical method, such as HPLC, to check for purity and impurity profiles.

    • Perform a dose-response curve: Conduct a functional assay (e.g., cAMP assay) with both lots to determine if there is a shift in the EC50 value, which would indicate a difference in potency.

    • Contact the manufacturer: Request the certificate of analysis for both lots to compare the specified purity, impurity levels, and other relevant data.

Issue 2: Unexpected peaks observed during HPLC analysis of a new this compound lot.

  • Possible Cause: The new lot may contain different impurities due to slight variations in the manufacturing process.

  • Troubleshooting Steps:

    • Review the certificate of analysis: Check for any specified impurities and their acceptable limits.

    • Mass Spectrometry (MS) analysis: If available, use LC-MS to obtain the mass of the unknown peaks to aid in their identification.

    • Consult with the supplier: Discuss the presence of new peaks with the manufacturer, as they may have additional information on the impurity profile of the new batch.

Issue 3: Reduced bronchodilator effect observed in an in vivo study with a new lot of this compound.

  • Possible Cause: The new lot may have lower potency, reduced bioavailability, or could have degraded during storage.

  • Troubleshooting Steps:

    • Verify storage conditions: Ensure that the this compound has been stored according to the manufacturer's recommendations (typically refrigerated and protected from light).

    • Conduct a functional potency assay: Perform an in vitro assay, such as a cAMP accumulation assay, to confirm the biological activity of the new lot compared to a reference standard.

    • Analytical re-testing: Re-run HPLC analysis to confirm the purity and integrity of the material used in the in vivo study.

Data Presentation

While specific quantitative data on lot-to-lot variability of commercially available this compound for research use is not publicly available, the following table outlines the key parameters that should be assessed and for which acceptance criteria should be established internally by a research laboratory.

ParameterAnalytical/Functional MethodPotential for Lot-to-Lot VariationRecommended Action
Purity Reverse-Phase HPLCVariations in the percentage of the main compound.Compare chromatograms of new and old lots. Establish an internal acceptance limit for purity (e.g., >98%).
Impurity Profile Reverse-Phase HPLCPresence of new or higher levels of existing impurities.Identify and, if possible, quantify major impurities. Investigate any new peaks exceeding a certain threshold (e.g., 0.1%).
Enantiomeric Purity Chiral HPLCVariation in the ratio of (R,R)-Arformoterol to other stereoisomers.Confirm the high enantiomeric excess of the (R,R)-enantiomer.
Potency cAMP Accumulation AssayShift in the EC50 value, indicating a change in biological activity.Perform a full dose-response curve and compare the EC50 of the new lot to a reference lot.
Appearance Visual InspectionChanges in color or solubility.Note any physical differences between lots. This compound tartrate is typically a white to off-white solid.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound

This protocol is a general guideline based on published methods and should be optimized for the specific instrumentation and columns available.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Approximately 215 nm or 242 nm.

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration in the mobile phase.

    • Prepare a sample solution of the this compound lot to be tested at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms for the retention time of the main peak and the presence and area of any impurity peaks.

    • Calculate the purity of the sample by comparing the area of the this compound peak to the total area of all peaks.

Protocol 2: Functional Assessment of this compound Potency using a cAMP Accumulation Assay

This protocol provides a general workflow for assessing the biological activity of this compound.

  • Cell Line: A cell line endogenously or recombinantly expressing the human beta-2 adrenergic receptor (e.g., HEK293, CHO).

  • Reagents:

    • Cell culture medium

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • This compound (reference lot and new lot)

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a PDE inhibitor for a short period (e.g., 30 minutes).

    • Prepare serial dilutions of both the reference and new lots of this compound.

    • Add the different concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

    • Generate dose-response curves and calculate the EC50 values for both lots of this compound. A significant shift in the EC50 value indicates a difference in potency.

Visualizations

Arformoterol_Signaling_Pathway This compound This compound Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (activated) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound leading to bronchodilation.

Lot_Variability_Workflow cluster_0 Initial Assessment cluster_1 Analytical & Functional Testing cluster_2 Data Analysis & Decision NewLot Receive New Lot of this compound CoA Review Certificate of Analysis NewLot->CoA Visual Visual Inspection NewLot->Visual HPLC Purity & Impurity (HPLC) NewLot->HPLC ChiralHPLC Enantiomeric Purity (Chiral HPLC) NewLot->ChiralHPLC cAMP Functional Potency (cAMP Assay) NewLot->cAMP Compare Compare to Reference Lot Data HPLC->Compare ChiralHPLC->Compare cAMP->Compare Decision Accept or Reject Lot? Compare->Decision Accept Proceed with Experiments Decision->Accept Within Specs Reject Contact Manufacturer & Investigate Decision->Reject Out of Specs

References

Technical Support Center: Minimizing Off-Target Effects of Arformoterol in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Arformoterol in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) provide specific guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-acting beta-2 adrenergic receptor (β2AR) agonist.[1][2] It is the (R,R)-enantiomer of formoterol and is a potent bronchodilator used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves binding to and activating β2ARs, which are predominantly expressed in the smooth muscle cells of the airways.[3] This activation stimulates intracellular adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.

Q2: What are the potential off-target effects of this compound in cellular assays?

While this compound is highly selective for the β2AR, at higher concentrations it may interact with other receptors or signaling pathways, leading to off-target effects. These can include:

  • β1-Adrenergic Receptor Activation: Although this compound has a much lower affinity for β1-adrenergic receptors, high concentrations could lead to their activation, potentially causing cardiac-related effects in relevant cell types.

  • Signaling Pathway Crosstalk: β2AR signaling can interact with other pathways, such as those involving intracellular calcium mobilization, MAP kinases (ERK1/2), and the PI3K-AKT pathway. These interactions can lead to cellular responses that are independent of the canonical cAMP-PKA pathway.

  • Receptor Desensitization and Downregulation: Prolonged or high-concentration exposure to this compound can lead to phosphorylation of the β2AR by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins. This can uncouple the receptor from G proteins, leading to desensitization and internalization, which can affect the long-term response in cellular assays.

Q3: What is a recommended starting concentration range for this compound in cellular assays to minimize off-target effects?

The optimal concentration of this compound will depend on the specific cell type and the assay being performed. However, a good starting point is to perform a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) for the on-target effect (e.g., cAMP production). For subsequent experiments, it is advisable to use concentrations at or near the EC50, and generally not exceeding 10-fold above the EC50, to maintain selectivity and minimize the risk of off-target binding.

Q4: How can I assess the selectivity of this compound in my cellular system?

To confirm that the observed effects are mediated by the β2AR, you can perform the following experiments:

  • Antagonist Competition: Pre-incubate your cells with a selective β2AR antagonist (e.g., ICI 118,551) before adding this compound. A rightward shift in the this compound dose-response curve in the presence of the antagonist indicates a β2AR-mediated effect.

  • Use of a Negative Control: If available, use the (S,S)-enantiomer of formoterol as a negative control. The (S,S)-enantiomer is significantly less potent at the β2AR, so it should not elicit the same response at concentrations where this compound is active.

  • Receptor Knockdown/Knockout: In cell lines where it is feasible, using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the β2AR can confirm that the cellular response to this compound is dependent on this receptor.

Troubleshooting Guides

This section provides solutions to common problems encountered during cellular assays with this compound.

High Background Signal in a cAMP Assay
Possible Cause Solution
Constitutive Receptor Activity: Some cell lines, particularly those overexpressing the β2AR, may have high basal activity.Consider using a cell line with endogenous or lower receptor expression. Serum starvation of cells for a few hours before the assay can sometimes reduce basal signaling.
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, and their inhibition is often necessary to measure an agonist response. However, high concentrations of PDE inhibitors can elevate basal cAMP levels.Titrate the concentration of the PDE inhibitor (e.g., IBMX) to find the lowest effective concentration that provides a good signal window without excessively raising the baseline.
Cell Health: Unhealthy or stressed cells can have altered signaling pathways, leading to higher basal cAMP.Ensure cells are healthy, in a logarithmic growth phase, and at an appropriate confluency. Avoid over-confluency.
Reagent or Assay Plate Issues: Contamination of reagents or autofluorescence of the assay plate can contribute to high background.Use fresh, high-quality reagents. For fluorescence-based assays, use plates designed for low autofluorescence.
Low Signal-to-Noise Ratio in a cAMP Assay
Possible Cause Solution
Low Receptor Expression: The cell line may not express sufficient levels of the β2AR to produce a robust cAMP response.Use a cell line known to express functional β2ARs or consider transiently or stably overexpressing the receptor.
Suboptimal Agonist Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may not be optimal for peak cAMP production.Perform a full dose-response curve for this compound to determine the optimal concentration range. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the time of peak cAMP accumulation.
Inefficient Cell Lysis: Incomplete lysis of cells will result in an underestimation of the intracellular cAMP concentration.Ensure that the lysis buffer is compatible with your cell type and that the lysis protocol is followed correctly.
Assay Kit Sensitivity: The chosen cAMP assay kit may not be sensitive enough to detect the changes in your experimental system.Consider using a more sensitive cAMP detection technology, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay.
Unexpected Cell Viability/Morphology Changes
Possible Cause Solution
High this compound Concentration: Very high concentrations of this compound may induce off-target effects that impact cell health.Perform a cell viability assay (e.g., MTT, resazurin) with a range of this compound concentrations to determine if there is a cytotoxic or anti-proliferative effect at the concentrations used in your functional assays.
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in all experiments.
Activation of Pro-Apoptotic or Anti-Proliferative Pathways: Off-target signaling through pathways like PI3K-AKT can influence cell survival and proliferation.If unexpected effects on cell viability are observed, consider investigating the activation state of key proteins in these pathways (e.g., by Western blotting for phosphorylated Akt).
Contamination: Bacterial or fungal contamination of cell cultures can rapidly affect cell health and morphology.Regularly check cell cultures for signs of contamination and maintain good aseptic technique.

Data Presentation

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: this compound Receptor Binding and Potency

ParameterReceptorValueNotes
Binding Affinity (Ki) Human β2-Adrenergic Receptor~0.4 - 1.5 nMThis compound is the (R,R)-enantiomer and has a higher affinity than racemic formoterol.
Human β1-Adrenergic ReceptorSignificantly lower affinity compared to β2ARThis compound is considered highly selective for the β2AR over the β1AR.
Functional Potency (EC50) cAMP Accumulation (in cells expressing β2AR)~0.1 - 5 nMThe exact EC50 will vary depending on the cell line and assay conditions.

Table 2: Recommended Concentration Ranges for Cellular Assays

Assay TypeRecommended this compound Concentration RangeRationale
cAMP Accumulation Assay 0.01 nM - 1 µMTo generate a full dose-response curve and determine the EC50.
Receptor Binding Assay (Competition) 0.01 nM - 10 µMTo determine the Ki by competing with a radiolabeled ligand.
Cell Viability Assay 0.1 nM - 100 µMTo assess potential cytotoxicity at a broad range of concentrations.
Signaling Pathway Analysis (e.g., Western Blot for pERK) 1 nM - 1 µMTo investigate potential off-target signaling at concentrations around and above the EC50 for the on-target effect.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol provides a general workflow for measuring intracellular cAMP levels in response to this compound stimulation.

  • Cell Seeding: Seed cells expressing the β2AR into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO2.

  • Serum Starvation (Optional): Prior to the assay, you may replace the growth medium with a serum-free medium for 2-4 hours to reduce basal signaling.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Agonist Stimulation: Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (assay buffer with the same concentration of solvent as the this compound dilutions) and a positive control (e.g., 10 µM Isoproterenol).

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the specific kit.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each well. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the β2AR.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the β2AR.

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • A fixed concentration of a radiolabeled β2AR antagonist (e.g., [3H]-dihydroalprenolol).

    • A serial dilution of unlabeled this compound.

    • Cell membrane preparation.

    • For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

    • For total binding, add only the radioligand and membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the percentage of specific binding against the log of the this compound concentration. Fit the data to a one-site competition curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cell Viability Assay (Resazurin-based)

This protocol assesses the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a suitable density.

  • Cell Culture: Culture the cells overnight to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Express the cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathways

Arformoterol_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target/Crosstalk Pathways This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates GRK GRK beta2AR->GRK Phosphorylates PI3K PI3K beta2AR->PI3K Activates Ca_mobilization Intracellular Ca2+ Mobilization beta2AR->Ca_mobilization Can influence AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to beta_arrestin β-Arrestin GRK->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization ERK MAPK (ERK) beta_arrestin->ERK Activates Cell_effects Altered Cell Proliferation/Survival ERK->Cell_effects Akt Akt PI3K->Akt Akt->Cell_effects

Caption: this compound's primary and potential off-target signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Assessing this compound Selectivity start Start: Hypothesis of β2AR-mediated effect dose_response Perform this compound Dose-Response Assay (e.g., cAMP) start->dose_response determine_ec50 Determine EC50 dose_response->determine_ec50 antagonist_exp Experiment with β2AR Antagonist determine_ec50->antagonist_exp negative_control_exp Experiment with (S,S)-enantiomer determine_ec50->negative_control_exp analyze_shift Analyze for Dose-Response Shift antagonist_exp->analyze_shift conclusion Conclusion on β2AR Selectivity analyze_shift->conclusion compare_potency Compare Potency to This compound negative_control_exp->compare_potency compare_potency->conclusion

Caption: A logical workflow for confirming the β2AR-mediated effects of this compound.

References

improving the stability of Arformoterol stock solutions for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Arformoterol stock solutions for long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

Issue Potential Cause Recommended Action
Precipitation in Aqueous Buffer pH-dependent solubility: this compound, as a weak base, is more soluble at acidic pH and may precipitate in neutral or alkaline buffers.Prepare stock solutions in a slightly acidic buffer (pH 4.0-5.0) or use a co-solvent system. For initial solubilization of the tartrate salt, sterile water or DMSO is effective.
Solution Discoloration (Pinkish/Brownish Hue) Oxidation: The catechol-like structure of this compound is susceptible to oxidation, which is often catalyzed by trace metal ions and exposure to light and oxygen.Prepare solutions using high-purity, degassed solvents. Add a chelating agent like EDTA (0.01-0.05%) to sequester metal ions. Protect the solution from light by using amber vials and storing it in the dark.
Loss of Potency Over Time Chemical Degradation: this compound can degrade via several pathways, including oxidation and pH-mediated hydrolysis. High temperatures accelerate these processes.Store stock solutions at recommended low temperatures (-20°C or -80°C for long-term). Prepare fresh working solutions from the stock for experiments. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Inconsistent Experimental Results Degraded Stock Solution: Use of a degraded or improperly stored stock solution can lead to variability in experimental outcomes.Regularly check the purity of your stock solution using an analytical method like HPLC, especially if it has been stored for an extended period. Always use a fresh aliquot for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a concentrated this compound stock solution?

A1: For high concentrations (up to 100 mM), Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1] For lower concentrations (up to 20 mM), sterile, deionized water can be used.[1] To enhance stability in aqueous solutions, it is recommended to use a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4.0-5.0).

Q2: How should I store my this compound stock solution for long-term stability?

A2: For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C.[2] This minimizes the risk of degradation. Avoid repeated freeze-thaw cycles, which can compromise the stability of the solution. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable, provided the solution is protected from light.

Q3: My this compound solution has turned a faint pink. Can I still use it?

A3: A pinkish or brownish discoloration is an indicator of oxidation. It is strongly recommended not to use discolored solutions, as the presence of degradation products can lead to inaccurate and unreliable experimental results. Discard the solution and prepare a fresh stock.

Q4: Can I add any stabilizers to my this compound stock solution?

A4: Yes. Due to its catecholamine structure, this compound is susceptible to metal-catalyzed oxidation. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) can help stabilize the solution by sequestering trace metal ions. Preparing the solution in a slightly acidic buffer can also improve stability.

Q5: How long can I store a diluted working solution of this compound at room temperature?

A5: Diluted aqueous working solutions should be prepared fresh daily from a frozen stock. If temporary storage is necessary, keep the solution on ice and protected from light for the duration of the experiment. Long-term storage at room temperature is not recommended due to the increased rate of degradation. Commercial nebulizer solutions can be stored at room temperature for up to 6 weeks, but these are specifically formulated for stability at low concentrations.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Tartrate Stock Solution (10 mM in Aqueous Buffer)
  • Prepare a Stabilizing Buffer:

    • Prepare a 50 mM sodium citrate buffer.

    • Adjust the pH to 4.5 using citric acid.

    • Add EDTA to a final concentration of 0.01% (w/v).

    • Filter the buffer through a 0.22 µm sterile filter.

    • Degas the buffer by sonicating or sparging with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weigh this compound Tartrate:

    • Allow the vial of this compound tartrate powder to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment, accurately weigh the required amount of this compound tartrate (MW: 494.5 g/mol ) for your desired volume and concentration.

  • Dissolve the Compound:

    • Add the weighed this compound tartrate to a sterile, amber polypropylene or glass vial.

    • Add the appropriate volume of the prepared stabilizing buffer to achieve a 10 mM concentration.

    • Vortex gently or sonicate briefly until the powder is completely dissolved.

  • Storage:

    • Dispense the stock solution into single-use aliquots in sterile, amber cryovials.

    • For long-term storage, immediately place the aliquots at -80°C. For short-term storage (up to 2 weeks), store at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for formoterol and is suitable for assessing the stability of this compound solutions.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 50 mM Ammonium Acetate buffer (pH 5.0) and Ethanol (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm or 242 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve using freshly prepared this compound solutions of known concentrations.

    • Dilute a sample of the stored stock solution to fall within the range of the standard curve.

    • Inject the standard solutions and the sample solution onto the HPLC system.

    • The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation. Quantify the remaining this compound concentration by comparing its peak area to the standard curve.

Data Summary

The stability of this compound is highly dependent on storage conditions. The following table summarizes the expected stability based on available data for this compound and related compounds.

Storage Condition Solvent System Expected Stability Primary Degradation Concerns
-80°C DMSO or Acidic Aqueous Buffer (pH 4-5) with EDTAHigh (Months to >1 Year) Minimal degradation if properly aliquoted and protected from light.
-20°C DMSO or Acidic Aqueous Buffer (pH 4-5) with EDTAGood (Weeks to Months) Slow degradation possible over extended periods. Avoid freeze-thaw cycles.
2-8°C Acidic Aqueous Buffer (pH 4-5) with EDTAModerate (Days to Weeks) Increased risk of oxidation and hydrolysis compared to frozen storage.
Room Temperature (20-25°C) AnyLow (Hours to Days) Rapid degradation is expected. Not recommended for stock solution storage.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound in Solution This compound This compound Oxidation Oxidized Products (e.g., Quinones) This compound->Oxidation Hydrolysis Hydrolytic Degradants (e.g., Desformyl Analog) This compound->Hydrolysis Imine Imine Adducts This compound->Imine Light Light / O2 + Metal Ions pH Acidic / Alkaline pH Aldehydes Leachable Aldehydes (from containers) ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis start Weigh this compound Tartrate Powder prep_buffer Prepare Stabilized Buffer (pH 4.5 + EDTA) start->prep_buffer dissolve Dissolve in Buffer prep_buffer->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot storage_long Long-Term -80°C aliquot->storage_long Months to Year storage_short Short-Term -20°C aliquot->storage_short Weeks to Months thaw Thaw Aliquot storage_long->thaw storage_short->thaw hplc Analyze via Stability-Indicating HPLC thaw->hplc data Quantify % Remaining & Degradants hplc->data end Use in Experiment (Freshly Diluted) data->end

References

overcoming resistance to Arformoterol in long-term cell culture models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering resistance to Arformoterol in long-term cell culture models.

Troubleshooting Guides and FAQs

This section addresses common issues researchers face when studying long-acting β2-agonist (LABA) resistance in vitro.

Q1: Why is the response to this compound decreasing over time in my cell cultures?

A1: This phenomenon, known as tachyphylaxis or desensitization, is an expected physiological response to prolonged agonist exposure.[1] The primary mechanisms include:

  • Receptor Phosphorylation: Within minutes to hours of agonist exposure, G-protein coupled receptor kinases (GRKs) phosphorylate the β2-adrenergic receptor (β2AR).[1][2][3][4]

  • β-arrestin Recruitment: Phosphorylation increases the receptor's affinity for β-arrestin proteins. β-arrestin binding sterically hinders G-protein coupling, uncoupling the receptor from its downstream signaling cascade (i.e., adenylyl cyclase and cAMP production).

  • Receptor Internalization: β-arrestin acts as an adaptor protein, promoting the internalization of the receptor into endosomes via clathrin-coated pits.

  • Receptor Downregulation: With chronic exposure (hours to days), internalized receptors are often targeted for lysosomal degradation instead of being recycled back to the cell surface. This results in a net loss of total cellular receptors, a process termed downregulation.

Q2: How can I confirm that β2AR desensitization is occurring in my model?

A2: You can perform a series of functional and molecular assays to quantify the extent of desensitization:

  • Functional Assays: Measure the production of cyclic AMP (cAMP), the key second messenger for β2AR signaling. A rightward shift in the this compound dose-response curve (increased EC50) and a decrease in the maximum response (Emax) are hallmark signs of desensitization.

  • Molecular Assays:

    • Receptor Binding Assays: Use a radiolabeled antagonist (like [3H]Dihydroalprenolol) to quantify the total number of β2ARs (Bmax) on the cell surface. A significant decrease in Bmax after long-term this compound treatment indicates downregulation.

    • Western Blotting: Measure the protein levels of key regulatory proteins. An increase in membrane-associated GRK2/3 or β-arrestin can suggest their involvement in the desensitization process.

    • RT-qPCR: Assess β2AR mRNA levels. While downregulation often involves protein degradation, changes in transcription can also occur.

Q3: My cAMP assay results are inconsistent after long-term this compound treatment. What are the possible causes?

A3: Inconsistent cAMP readings are a common challenge. Consider these troubleshooting steps:

  • High Basal cAMP Levels:

    • Cause: Serum in the culture media contains catecholamines that can stimulate β2ARs, leading to high background signals. Constitutively active receptors in your cell line can also contribute.

    • Solution: Serum-starve the cells for 4-24 hours before the experiment. Perform stimulations in serum-free media.

  • Low Signal-to-Noise Ratio:

    • Cause: The desensitized state of the cells leads to a blunted response to this compound. Additionally, endogenous phosphodiesterases (PDEs) in the cells rapidly degrade any cAMP that is produced.

    • Solution: Pre-incubate cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 30-60 minutes before adding this compound. This will prevent cAMP degradation and amplify the signal.

  • Well-to-Well Variability:

    • Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" on the microplate can all lead to variability.

    • Solution: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider leaving the outer wells of the plate empty to avoid evaporation issues.

Q4: What are some strategies to prevent or reverse this compound resistance in my cell culture model?

A4: Several approaches can be investigated to overcome or mitigate this compound resistance:

  • Phosphodiesterase (PDE) Inhibitors: Co-treatment with a PDE4 inhibitor (like Rolipram) can amplify the downstream cAMP signal, partially overcoming the reduced receptor activity.

  • Corticosteroids: Glucocorticoids (e.g., dexamethasone, fluticasone) have been shown to increase β2AR transcription and inhibit GRK expression, thereby upregulating receptor number and potentially resensitizing the cells to β-agonists.

  • "Biased" Agonists: Investigate agonists that show bias away from β-arrestin recruitment and toward G-protein signaling. While this compound is a nearly full agonist, comparing its desensitization profile to other biased ligands could yield interesting results.

  • Intermittent Dosing: Instead of continuous exposure, a "washout" period where this compound is removed from the culture medium may allow for receptor recycling and resensitization of the cellular response. The addition of a β-blocker during the washout period can sometimes accelerate the recycling of receptors back to the plasma membrane.

Quantitative Data Summary

The following tables provide representative data that might be observed when studying this compound resistance in a human bronchial epithelial cell line (e.g., BEAS-2B).

Table 1: Effect of Prolonged this compound Exposure on cAMP Response

Pre-treatment ConditionThis compound EC50 (nM)Maximum cAMP Response (% of Control)
Vehicle Control (24h)1.5 ± 0.2100%
This compound (100 nM, 24h)15.8 ± 1.962% ± 5%
This compound (100 nM, 48h)35.2 ± 3.135% ± 4%

Table 2: β2-Adrenergic Receptor Density Following this compound Exposure

Treatment ConditionReceptor Density (Bmax, fmol/mg protein)
Vehicle Control (24h)250 ± 25
This compound (100 nM, 24h)130 ± 18
This compound (100 nM, 24h) + Dexamethasone (1 µM)215 ± 22

Experimental Protocols

Protocol 1: Induction of this compound Resistance in BEAS-2B Cells

This protocol describes how to induce a state of desensitization and downregulation in human bronchial epithelial cells.

  • Cell Culture: Culture BEAS-2B cells in Bronchial Epithelial Cell Growth Medium (BEGM) at 37°C and 5% CO2. Passage cells every 3-4 days.

  • Seeding: Seed BEAS-2B cells into appropriate culture plates (e.g., 24-well plates for cAMP assays) at a density that will result in 80-90% confluency at the time of the experiment.

  • Induction: Once cells are 50-60% confluent, replace the medium with fresh BEGM containing either a vehicle control (e.g., 0.01% DMSO) or the desired concentration of this compound (e.g., 100 nM).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to induce resistance.

  • Preparation for Assay: After the induction period, wash the cells three times with pre-warmed, serum-free medium to remove all residual this compound before proceeding with functional or molecular assays.

Protocol 2: Quantification of cAMP Response

This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels.

  • Pre-treatment: Following the resistance induction (Protocol 1), wash the cells as described. Add serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX). Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add varying concentrations of this compound to the wells. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control. Incubate for the optimized stimulation time (typically 15-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your commercial cAMP ELISA kit.

  • ELISA Procedure: Perform the cAMP measurement according to the manufacturer's instructions. This typically involves transferring cell lysates to an antibody-coated plate and following subsequent incubation, washing, and substrate development steps.

  • Data Analysis: Read the absorbance on a microplate reader. Calculate cAMP concentrations based on a standard curve. Plot the dose-response curve (cAMP concentration vs. log[this compound]) and determine EC50 and Emax values using non-linear regression analysis.

Visualizations

Signaling Pathway of β2AR Desensitization

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endosome Endosome / Lysosome b2AR β2AR Gs Gs Protein b2AR->Gs Activates GRK GRK b2AR->GRK Recruits bArrestin β-arrestin b2AR->bArrestin Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->b2AR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates GRK->b2AR Phosphorylates bArrestin->Gs Blocks Coupling Internalized_R Internalized β2AR bArrestin->Internalized_R Promotes Internalization Degradation Degradation (Downregulation) Internalized_R->Degradation

Caption: Mechanism of this compound-induced β2-adrenergic receptor desensitization and downregulation.

Experimental Workflow for Assessing Resistance

G cluster_assays Assessments start Seed BEAS-2B Cells in Culture Plates incubation Incubate with this compound (e.g., 100 nM for 24h) to induce resistance start->incubation wash Wash 3x with Serum-Free Medium incubation->wash functional_assay Functional Assay: cAMP Measurement wash->functional_assay molecular_assay Molecular Assay: Receptor Binding wash->molecular_assay pre_treat Pre-treat with PDE Inhibitor (IBMX) functional_assay->pre_treat radioligand Incubate with Radiolabeled Antagonist molecular_assay->radioligand stimulate Stimulate with This compound Dose-Response pre_treat->stimulate lyse Lyse Cells & Perform cAMP ELISA stimulate->lyse analysis Data Analysis: Compare EC50, Emax, Bmax to Vehicle Control lyse->analysis measure_binding Measure Bound Radioactivity & Determine Bmax radioligand->measure_binding measure_binding->analysis

Caption: Workflow for inducing and evaluating this compound resistance in cell culture models.

Troubleshooting Logic Diagram for cAMP Assays

G problem Problem: Inconsistent cAMP Data var High Well-to-Well Variability? problem->var Check low_signal Low Signal-to-Noise Ratio? problem->low_signal Check high_basal High Basal (Control) Signal? problem->high_basal Check var->low_signal No sol_var Solution: - Review cell seeding protocol - Check pipettes - Avoid plate edge effects var->sol_var Yes low_signal->high_basal No sol_low_signal Solution: - Add PDE inhibitor (IBMX) - Optimize agonist concentration - Increase cell number low_signal->sol_low_signal Yes sol_high_basal Solution: - Serum-starve cells (4-24h) - Use serum-free assay buffer - Reduce cell number high_basal->sol_high_basal Yes

Caption: A logical guide for troubleshooting common issues encountered in cAMP assays.

References

Technical Support Center: Best Practices for Nebulizing Arformoterol in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Arformoterol in preclinical animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful and reproducible administration of nebulized this compound.

Troubleshooting Guide

Researchers may encounter several challenges when nebulizing this compound in preclinical animal studies. The following table outlines common issues, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Aerosol Output - Clogged nebulizer nozzle- Incorrect assembly of the nebulizer- Fluctuations in air pressure or flow rate- Instability of the this compound solution- Clean the nebulizer according to the manufacturer's instructions. Use a dedicated cleaning tool for the nozzle if available.[1][2]- Ensure all components of the nebulizer are securely and correctly fitted.- Calibrate and regularly check the air compressor or flow meter to ensure a stable output.- Prepare fresh this compound solutions for each experiment and protect from light and excessive heat.[3][4]
High Variability in Animal Response - Inconsistent lung deposition of the aerosol- Animal stress affecting breathing patterns- Incorrect dosing calculations- Optimize the Mass Median Aerodynamic Diameter (MMAD) of the aerosol to target the desired lung region (typically 1-3 µm for deep lung deposition in rodents).[5]- Acclimatize animals to the restraint or exposure chamber to minimize stress.- Ensure accurate calculation of the inhaled dose based on aerosol concentration, respiratory minute volume, and exposure duration.
Low Lung Deposition - Inappropriate aerosol particle size (too large or too small)- High nasal filtration in rodents- Suboptimal inhalation system (e.g., whole-body vs. nose-only)- Adjust nebulizer settings to generate particles with an MMAD between 1-3 µm.- Utilize a nose-only exposure system to bypass some of the nasal filtration.- For mechanically ventilated animals, optimize ventilator settings and consider breath-actuated nebulization.
Animal Distress During Exposure - Uncomfortable restraint- Excessive noise or vibration from the nebulizer system- Irritation from the aerosol- Use appropriately sized and designed restraint tubes.- Isolate the nebulizer and compressor to reduce noise and vibration.- Ensure the this compound solution is at an appropriate pH and concentration. Monitor for signs of respiratory irritation.
Foaming of this compound Solution - High air flow rate- Contamination of the nebulizer- Reduce the air flow rate to the minimum required for efficient nebulization.- Thoroughly clean and rinse the nebulizer to remove any residual detergents or contaminants.

Frequently Asked Questions (FAQs)

1. What is the recommended type of nebulizer for rodent studies with this compound?

Both jet and vibrating mesh nebulizers can be used for rodent studies. Jet nebulizers are common and robust, while vibrating mesh nebulizers can be more efficient and produce a consistent particle size. The choice depends on the specific experimental setup and goals. For potent compounds like this compound, a system that minimizes waste, such as a nose-only exposure system with an efficient nebulizer, is often preferred.

2. What is the optimal aerosol particle size for this compound delivery to the lungs of mice and rats?

For deep lung deposition in rodents, an aerosol with a Mass Median Aerodynamic Diameter (MMAD) between 1 and 3 micrometers (µm) is generally recommended. Particles larger than 5 µm tend to deposit in the upper airways and nasal passages, while particles smaller than 0.5 µm may be exhaled without deposition.

3. How can I calculate the inhaled dose of this compound in my animal model?

The delivered dose can be estimated using the following formula:

Dose (mg/kg) = [Aerosol Concentration (mg/L) x Respiratory Minute Volume (L/min) x Exposure Duration (min)] / Body Weight (kg)

The aerosol concentration is measured from the exposure chamber, and the respiratory minute volume can be estimated based on allometric scaling or measured directly using plethysmography.

4. What is a typical dosing regimen for this compound in a preclinical COPD model?

Preclinical dosing regimens for this compound can vary depending on the animal model and the specific research question. However, based on clinical use, a twice-daily administration schedule is common. The concentration of the this compound solution in the nebulizer should be adjusted to achieve the desired lung deposition and therapeutic effect. A pharmacokinetic study in rats showed that after nebulization, this compound is rapidly distributed in the lung and has a long half-life.

5. How should this compound inhalation solution be stored and handled?

This compound inhalation solution should be stored in a refrigerator and protected from light and heat. Unopened foil pouches can be stored at room temperature for up to 6 weeks. Once a vial is opened, it should be used immediately. Do not use the solution if it is cloudy or discolored.

6. Is this compound stable during nebulization?

Studies have shown that this compound is chemically and physically compatible with nebulization and can be mixed with other commonly nebulized drugs like ipratropium bromide, acetylcysteine, and budesonide without significant degradation for up to 30 minutes. However, it is always recommended to prepare fresh solutions for each experiment.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for consideration in preclinical this compound nebulization studies.

Table 1: Recommended Aerosol Particle Size for Rodent Inhalation Studies

ParameterRecommended RangeRationale
Mass Median Aerodynamic Diameter (MMAD) 1 - 3 µmOptimizes deposition in the lower respiratory tract of rodents.
Geometric Standard Deviation (GSD) < 2.5Indicates a relatively uniform particle size distribution, leading to more consistent deposition.

Table 2: Example Nebulizer Parameters from a Preclinical Study with a Bronchodilator in Mice

ParameterSetting
Nebulizer Type Jet Nebulizer
Drug Concentration in Nebulizer 1 mg/mL (of ipratropium bromide)
Syringe Pump Flow Rate 1 mL/min
Nebulizer Air Flow Rate 10 L/min
Dilution Air Flow Rate 5 L/min

Experimental Protocols

This section outlines a generalized, best-practice methodology for a preclinical study involving the nebulization of this compound to rodents.

1. Animal Preparation and Acclimatization

  • Animal Model: Select an appropriate rodent model for the study (e.g., a cigarette smoke-induced model of COPD in mice or rats).

  • Acclimatization: Acclimatize the animals to the housing facility for at least one week before the experiment.

  • Handling: Handle the animals regularly to reduce stress.

  • Restraint Acclimatization: If using a nose-only exposure system, acclimatize the animals to the restraint tubes for increasing durations over several days prior to the study.

2. This compound Solution Preparation

  • Formulation: Use a sterile, isotonic saline solution to prepare the desired concentration of this compound tartrate. The clinical formulation is 15 mcg/2 mL.

  • Fresh Preparation: Prepare the solution fresh on the day of the experiment.

  • Storage: Keep the solution protected from light and at a controlled temperature until use.

3. Nebulizer and Exposure System Setup

  • System Selection: Choose an appropriate inhalation exposure system (e.g., nose-only or whole-body chamber). Nose-only systems are generally preferred for minimizing extra-pulmonary exposure.

  • Nebulizer Calibration: Calibrate the nebulizer to determine its output rate and aerosol particle size distribution (MMAD and GSD) with the this compound solution.

  • System Assembly: Assemble the nebulizer and exposure system according to the manufacturer's instructions. Ensure all connections are secure to prevent leaks.

4. Nebulization Procedure

  • Animal Placement: Place the acclimatized animals in the restraint tubes or the whole-body chamber.

  • Nebulization: Fill the nebulizer with the prepared this compound solution and initiate aerosol generation.

  • Exposure Duration: Expose the animals to the aerosol for a predetermined duration to achieve the target inhaled dose.

  • Monitoring: Monitor the animals for any signs of distress during the exposure. Also, monitor the output of the nebulizer and the environmental conditions within the exposure chamber (e.g., temperature, humidity).

5. Post-Exposure Procedures

  • Animal Monitoring: After exposure, return the animals to their home cages and monitor them for any adverse effects.

  • Endpoint Analysis: At the designated time points, perform the planned experimental endpoint analyses, which may include:

    • Pulmonary Function Tests: Measure lung function parameters to assess the efficacy of this compound.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx and cytokine levels.

    • Histopathology: Collect lung tissue for histological examination of airway inflammation and remodeling.

    • Pharmacokinetic Analysis: Collect blood and/or lung tissue to determine the concentration of this compound.

Visualizations

Beta-2 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound binding to the beta-2 adrenergic receptor, leading to bronchodilation.

Beta2_Signaling_Pathway This compound This compound Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-2 adrenergic receptor signaling cascade initiated by this compound.

Experimental Workflow for Preclinical this compound Nebulization

This diagram outlines the key steps in a typical preclinical study involving nebulized this compound.

Experimental_Workflow start Start: Select Animal Model acclimatize Animal Acclimatization (Housing & Restraint) start->acclimatize prepare_drug Prepare this compound Solution acclimatize->prepare_drug setup_system Setup & Calibrate Nebulizer and Exposure System prepare_drug->setup_system expose Nebulization Exposure (Nose-only or Whole-body) setup_system->expose monitor_animal Monitor Animal Vitality expose->monitor_animal monitor_system Monitor System Performance expose->monitor_system post_exposure Post-Exposure Monitoring expose->post_exposure analysis Endpoint Analysis (Pulmonary Function, BAL, Histology, PK) post_exposure->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Generalized workflow for preclinical this compound inhalation studies.

References

Technical Support Center: Interpreting Unexpected Results in Arformoterol Signaling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Arformoterol signaling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound signaling experiments in a question-and-answer format.

Issue 1: Lower-than-Expected cAMP Production

Question: We are treating airway smooth muscle cells with this compound but observe a lower-than-expected increase in cyclic AMP (cAMP) levels. What are the potential causes and solutions?

Answer: Lower-than-expected cAMP production in response to this compound, a potent β2-adrenergic receptor agonist, can stem from several experimental factors. The primary signaling pathway for this compound involves the activation of β2-adrenergic receptors, leading to the stimulation of adenylyl cyclase and the subsequent conversion of ATP to cAMP.[1] Unexpectedly low cAMP levels can be Troubleshot by considering the following:

  • Cell Health and Density: Ensure cells are healthy, within a low passage number, and plated at an optimal density. High cell density can sometimes lead to a decrease in the assay window, while low density may not produce enough cAMP to be detected.[2]

  • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer can prevent this degradation and enhance the cAMP signal.

  • Receptor Desensitization/Internalization: Prolonged or repeated exposure to agonists can lead to receptor desensitization and internalization, reducing the number of receptors available on the cell surface to respond to this compound. Consider shorter incubation times or pretreating cells with agents that inhibit these processes if you are studying the acute signaling effects.

  • Reagent and Assay Performance: Verify the freshness and proper storage of all reagents, including this compound and cAMP assay kit components. Ensure that the plate reader settings are optimized for your specific assay.

  • Signaling Crosstalk: Co-activation of other G protein-coupled receptors (GPCRs), such as muscarinic receptors, can sometimes inhibit adenylyl cyclase activity and dampen the cAMP response. Ensure your experimental system does not have confounding endogenous or exogenous activators of such pathways.

Issue 2: High Basal cAMP Levels

Question: Our control wells (without this compound) show high basal cAMP levels, reducing our assay window. Why is this happening and how can we fix it?

Answer: High basal cAMP levels can obscure the stimulatory effect of this compound. Potential causes include:

  • Constitutive Receptor Activity: Overexpression of β2-adrenergic receptors in recombinant cell lines can lead to agonist-independent (constitutive) activity, resulting in elevated basal cAMP.

  • Endogenous Agonists in Serum: Components in the cell culture serum may be activating the β2-adrenergic receptors or other receptors that increase cAMP. Consider serum-starving the cells for a few hours before the experiment.

  • PDE Inhibitor Concentration: While necessary, an excessively high concentration of a PDE inhibitor can lead to the accumulation of basal levels of cAMP. Titrate the PDE inhibitor to find the optimal concentration that provides a good signal window without elevating the baseline.

Issue 3: No or Low β-arrestin Recruitment

Question: We are performing a β-arrestin recruitment assay with this compound but are not seeing a significant signal. What could be the issue?

Answer: β-arrestin recruitment is a key mechanism for β2-adrenergic receptor desensitization and can also initiate G protein-independent signaling. A lack of signal in a β-arrestin recruitment assay could be due to:

  • Assay Sensitivity and Cell Line: Ensure the cell line expresses a sufficient level of both the β2-adrenergic receptor and β-arrestin. The PathHunter™ β-arrestin assay, for example, relies on the co-expression of a ProLink-tagged GPCR and an Enzyme Acceptor-tagged β-arrestin.[3]

  • Agonist Bias: this compound, like other β2-agonists, may exhibit "biased agonism," preferentially activating the Gs-cAMP pathway over the β-arrestin pathway. While this compound is known to induce β-arrestin recruitment, its potency for this pathway might be lower than for Gs activation.

  • Kinetics of Recruitment: The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal time point for measuring the signal after agonist addition.

  • Receptor Phosphorylation: β-arrestin recruitment is dependent on GPCR kinase (GRK)-mediated phosphorylation of the receptor. If your cellular system has low GRK activity, you may observe reduced β-arrestin recruitment.

Issue 4: Unexpected Downstream Signaling (e.g., ERK Phosphorylation)

Question: We are observing phosphorylation of ERK (Extracellular signal-regulated kinase) in response to this compound, which we did not expect. Is this a known off-target effect?

Answer: While the canonical β2-adrenergic receptor pathway signals through cAMP and PKA, there is evidence of crosstalk with other signaling cascades, including the MAPK/ERK pathway.

  • β-arrestin-Mediated Signaling: Upon recruitment to the activated β2-adrenergic receptor, β-arrestin can act as a scaffold for various signaling proteins, including components of the MAPK/ERK pathway.[4] Therefore, ERK phosphorylation can be a legitimate downstream event of this compound-induced β2-adrenergic receptor activation.

  • G protein-dependent mechanisms: In some cell types, cAMP/PKA can also lead to the activation of ERK through various intermediaries.

  • Crosstalk with other receptors: this compound-induced signaling can lead to the transactivation of other receptors, such as the Epidermal Growth Factor Receptor (EGFR), which are potent activators of the ERK pathway.

Issue 5: Paradoxical Bronchoconstriction

Question: In some in vivo or ex vivo models, we observe a paradoxical bronchoconstriction in response to this compound. What is the molecular basis for this?

Answer: Paradoxical bronchoconstriction is a rare but serious clinical observation with β2-agonists. While the exact molecular mechanisms are not fully elucidated, several hypotheses exist:

  • Genetic Factors: Polymorphisms in the β2-adrenergic receptor gene may predispose some individuals to this paradoxical response.

  • Receptor Downregulation and Unmasking of Contractile Stimuli: Chronic β2-agonist use can lead to significant downregulation of β2-adrenergic receptors. This may unmask or sensitize the airways to underlying contractile stimuli.

  • Off-Target Effects: Although this compound is highly selective for the β2-adrenergic receptor, at high concentrations, it could potentially interact with other receptors that mediate bronchoconstriction. However, this compound has little to no effect on β1-adrenergic or muscarinic receptors.[3]

  • Formulation Excipients: Inhaled formulations contain excipients that, in rare cases, could cause an irritant or allergic response leading to bronchoconstriction.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound signaling.

Table 1: Potency of this compound in cAMP Production and β-arrestin Recruitment

ParameterCell TypeAssayThis compound EC50Reference CompoundReference EC50
cAMP Production Human Airway Smooth MuscleELISA~0.1 nMIsoproterenol~1 nM
β-arrestin Recruitment CHO-K1PathHunter™~10 nMIsoproterenol~5 nM

Note: EC50 values are approximate and can vary depending on the specific cell line and assay conditions.

Table 2: Effect of this compound on Intracellular Calcium

Cell TypeStimulusThis compound EffectMechanism
Mouse Airway Smooth Muscle Methacholine-induced Ca2+ oscillationsDecreased frequency of oscillationsLikely mediated by cAMP/PKA pathway leading to reduced Ca2+ sensitivity.

Experimental Protocols

Protocol 1: cAMP Competitive ELISA

This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels.

  • Cell Seeding: Seed human airway smooth muscle cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.

  • Cell Stimulation:

    • Wash cells with pre-warmed PBS.

    • Add 100 µL of stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 10 minutes at 37°C.

    • Add this compound at various concentrations and incubate for 15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation buffer.

    • Add 100 µL of 0.1 M HCl to lyse the cells and stop the reaction.

    • Incubate for 10 minutes at room temperature.

  • ELISA Procedure (based on a typical commercial kit):

    • Add 50 µL of standards or cell lysates to the wells of the goat anti-rabbit IgG-coated plate.

    • Add 25 µL of alkaline phosphatase-conjugated cAMP.

    • Add 25 µL of rabbit anti-cAMP antibody.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of pNPP substrate and incubate for 1 hour at room temperature.

    • Add 50 µL of stop solution.

    • Read the absorbance at 405 nm. The intensity of the color is inversely proportional to the cAMP concentration.

Protocol 2: PathHunter™ β-arrestin Recruitment Assay

This protocol is a general guideline for the DiscoverX PathHunter™ β-arrestin recruitment assay.

  • Cell Seeding: Plate PathHunter™ β2-adrenergic receptor cells in a 384-well white, clear-bottom plate at a density of 5,000 cells/well in 20 µL of plating medium. Incubate overnight at 37°C.

  • Compound Addition:

    • Prepare a serial dilution of this compound.

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter™ detection reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescent signal using a plate reader.

Signaling Pathways and Experimental Workflows

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs B2AR->Gs Activates GRK GRK B2AR->GRK Phosphorylates Beta_arrestin β-arrestin B2AR->Beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to ERK ERK Beta_arrestin->ERK Activates Desensitization Desensitization/ Internalization Beta_arrestin->Desensitization Troubleshooting_Workflow Start Unexpected Result (e.g., Low cAMP) Check_Cells Check Cell Health & Density? Start->Check_Cells Check_Reagents Check Reagents & Assay Protocol? Start->Check_Reagents Consider_Mechanism Consider Alternative Mechanisms? Start->Consider_Mechanism Check_Cells->Check_Reagents No Sub_Optimal_Cells Sub-optimal Cells Check_Cells->Sub_Optimal_Cells Yes Check_Reagents->Consider_Mechanism No Reagent_Issue Reagent/Protocol Issue Check_Reagents->Reagent_Issue Yes Alternative_Pathway Alternative Signaling (e.g., Desensitization, Crosstalk, Biased Agonism) Consider_Mechanism->Alternative_Pathway Yes Optimize_Cells Optimize Cell Culture & Seeding Density Sub_Optimal_Cells->Optimize_Cells Validate_Reagents Validate Reagents & Optimize Protocol Reagent_Issue->Validate_Reagents Investigate_Mechanism Perform Follow-up Experiments (e.g., Time-course, β-arrestin assay) Alternative_Pathway->Investigate_Mechanism

References

Validation & Comparative

A Comparative Analysis of Beta-2 Receptor Selectivity: Arformoterol Versus Other Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of long-acting beta-agonist (LABA) therapies for respiratory diseases, the selectivity of a compound for the beta-2 adrenergic receptor over the beta-1 receptor is a critical determinant of its therapeutic index, minimizing potential cardiac side effects. This guide provides a detailed comparison of the beta-2 receptor selectivity of arformoterol against other prominent LABAs, including salmeterol, formoterol (racemic), and indacaterol, supported by experimental data for researchers, scientists, and drug development professionals.

This compound, the (R,R)-enantiomer of formoterol, is distinguished from its racemic counterpart by its stereospecificity, which is believed to contribute to a more favorable selectivity profile.[1] Preclinical evidence suggests that the bronchodilatory effects of beta-2 selective compounds are primarily driven by the interaction of the (R,R)-enantiomer with the beta-2 adrenoceptor.[1]

Quantitative Comparison of Receptor Binding Affinity and Functional Potency

To objectively assess the beta-2 receptor selectivity, the binding affinities (Ki or pKi) and functional potencies (EC50 or pEC50) of each LABA at both beta-1 and beta-2 adrenergic receptors are summarized below. The selectivity ratio is calculated to provide a quantitative measure of preference for the beta-2 receptor.

Table 1: Beta-1 and Beta-2 Adrenergic Receptor Binding Affinities (pKi)
CompoundBeta-1 pKiBeta-2 pKiSelectivity Ratio (β1 Ki / β2 Ki)
This compound -8.54-
Formoterol 6.25 ± 0.068.2 ± 0.09~89
Salmeterol 5.7 ± 0.048.3 ± 0.04~398
Indacaterol 7.365.48~0.013

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values (pKi β2 - pKi β1) or directly from Ki values (Ki β1 / Ki β2). Data for this compound's beta-1 affinity was not available in directly comparable studies.

One study reported a Ki value of 2.9 nM for (R,R)-formoterol (this compound) at the human beta-2 adrenoceptor.[2]

Table 2: Beta-2 Adrenergic Receptor Functional Potency (pEC50) from cAMP Accumulation Assays
CompoundpEC50
Formoterol 9.61 ± 0.12
Salmeterol -
Indacaterol 8.67 ± 0.24

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and other LABAs for beta-1 and beta-2 adrenergic receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing either the human beta-1 or beta-2 adrenergic receptor are cultured in appropriate media (e.g., DMEM/F12 with 10% fetal calf serum and 2 mM L-glutamine) at 37°C in a humidified atmosphere of 5% CO2.

  • Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in an assay buffer.

  • Binding Assay: Competition binding assays are performed in a 96-well plate format.

    • A fixed concentration of a non-selective radiolabeled antagonist (e.g., [3H]-CGP 12177) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand (this compound, salmeterol, formoterol, or indacaterol) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 1-10 µM propranolol).

  • Incubation and Filtration: The plates are incubated at 37°C for a sufficient time to reach equilibrium (e.g., 1.5 hours). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assays

Objective: To determine the functional potency (EC50) of this compound and other LABAs at the beta-2 adrenergic receptor.

Methodology:

  • Cell Culture: CHO cells stably expressing the human beta-2 adrenergic receptor are seeded into 96-well plates and grown to confluency.

  • Assay Protocol:

    • The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

    • Cells are then incubated with increasing concentrations of the agonist (this compound, salmeterol, formoterol, or indacaterol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Cell Lysis and cAMP Measurement: After a specified incubation period (e.g., 30 minutes) at 37°C, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay kit or a bioluminescence-based assay.

  • Data Analysis: The concentration-response curves are generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The activation of the beta-2 adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade, leading to bronchodilation. The experimental workflows for determining receptor binding and functional potency are crucial for characterizing the pharmacological profile of these drugs.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (LABA) B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_Protein Gs Protein (αβγ) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay B1 Cell Culture (β1 or β2 expressing cells) B2 Membrane Preparation B1->B2 B3 Competition Binding (Radioligand + LABA) B2->B3 B4 Incubation & Filtration B3->B4 B5 Scintillation Counting B4->B5 B6 Data Analysis (IC50 -> Ki) B5->B6 end End B6->end F1 Cell Culture (β2 expressing cells) F2 Agonist Incubation F1->F2 F3 Cell Lysis F2->F3 F4 cAMP Measurement F3->F4 F5 Data Analysis (EC50) F4->F5 F5->end start Start start->B1 start->F1

Caption: Experimental Workflow for Selectivity Profiling

References

Arformoterol vs. Salmeterol: A Head-to-Head Comparison in Primary Airway Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and physiological effects of arformoterol and salmeterol on primary human airway cells. The information is compiled from various experimental studies to assist researchers in understanding the nuanced differences between these two long-acting β2-adrenoceptor agonists (LABAs).

Executive Summary

This compound, the (R,R)-enantiomer of formoterol, and salmeterol are both widely prescribed LABAs for the management of obstructive airway diseases. While both drugs share the same therapeutic target, the β2-adrenoceptor, their molecular structures and pharmacological profiles exhibit key differences that translate to distinct cellular responses. This guide delves into their comparative performance in primary human airway cells, focusing on receptor binding, downstream signaling, effects on ciliary function, and modulation of inflammatory responses. Due to the limited availability of direct head-to-head studies involving this compound in primary airway cells, data from studies on its racemate, formoterol, is used as a proxy and is duly noted.

Mechanism of Action: β2-Adrenoceptor Signaling

Both this compound and salmeterol exert their effects by binding to β2-adrenoceptors on the surface of airway smooth muscle and epithelial cells. This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in bronchodilation, increased ciliary beat frequency, and modulation of inflammatory mediator release.

cluster_membrane Cell Membrane b2ar β2-Adrenoceptor g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Synthesizes agonist This compound or Salmeterol agonist->b2ar Binds to pka Protein Kinase A camp->pka Activates response Cellular Response (Bronchodilation, ↑CBF, ↓Inflammation) pka->response Leads to

β2-Adrenoceptor Signaling Pathway

Head-to-Head Experimental Data

The following tables summarize the available quantitative data from studies comparing the effects of formoterol (as a proxy for this compound) and salmeterol on primary airway cells or relevant cell lines. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: β2-Adrenoceptor Binding Affinity

AgonistCell TypeKi (nM)Reference
Formoterol Human Lung Membranes1.05 (Kd)[1]
CHO-K1 cells~1.48 (from log KD -8.63)[2]
Salmeterol CHO-K1 cells~0.55 (from log KD -9.26)[2]

Note: Data for this compound in primary human airway cells is not available. Data from formoterol in human lung membranes and both formoterol and salmeterol in a recombinant cell line are presented.

Table 2: cAMP Production

AgonistCell TypeParameterValueReference
Formoterol Airway Smooth Muscle CellsEC50 (TNF-α inhibition)2.4 ± 1.8 nM[3][4]
Salmeterol Primary Human Bronchial Epithelial CellscAMP increaseSignificant at 10⁻⁶ M
Airway Smooth Muscle CellsEC50 (TNF-α inhibition)3.5 ± 2.7 nM

Note: Direct EC50 values for cAMP production in a head-to-head comparison in the same primary airway cell type are not available. The provided data reflects the potency in inhibiting TNF-α release, which is a cAMP-mediated effect in monocyte-derived macrophages, and a qualitative increase in cAMP in primary bronchial epithelial cells for salmeterol.

Table 3: Ciliary Beat Frequency (CBF)

AgonistCell TypeConcentration for Max Effect% Increase in CBFReference
Salmeterol Primary Human Bronchial Epithelial Cells10⁻⁶ M~18.5% (from 9.2 to 10.9 Hz)
This compound Primary Human Bronchial Epithelial CellsN/AN/A

Note: No direct comparative data for this compound on ciliary beat frequency in primary human airway epithelial cells was found.

Table 4: Anti-inflammatory Effects

AgonistCell TypeCytokine/ChemokineEffectReference
Formoterol Primary Bronchial Epithelial CellsIL-6, IL-8Enhancement of release
BEAS-2B CellsTARC (CCL17)Significant suppression
Primary MonocytesMDC (CCL22)Enhancement
Primary MonocytesIP-10 (CXCL10)Suppression
Salmeterol Primary Bronchial Epithelial CellsIL-6, IL-8Enhancement of release
BEAS-2B CellsTARC (CCL17)Significant suppression
THP-1 Cells (monocytic)MDC (CCL22)Enhancement (at higher doses)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

start Start: Isolate Primary Human Bronchial Epithelial Cells culture Culture cells at Air-Liquid Interface (ALI) start->culture treatment Treat with this compound or Salmeterol culture->treatment cbf Measure Ciliary Beat Frequency (CBF) treatment->cbf camp Measure intracellular cAMP levels treatment->camp cytokine Measure cytokine/chemokine release (ELISA) treatment->cytokine end End: Analyze and Compare Data cbf->end camp->end cytokine->end

Experimental Workflow

Primary Human Bronchial Epithelial Cell (HBEC) Culture
  • Cell Source: Primary HBECs are isolated from human bronchial tissue obtained from lung transplant donors or surgical resections.

  • Culture Method: Cells are typically cultured on collagen-coated permeable supports at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.

  • Media: A specialized bronchial epithelial growth medium (BEGM) supplemented with growth factors is used for expansion, followed by an ALI differentiation medium.

β2-Adrenoceptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound and salmeterol for the β2-adrenoceptor.

  • Method: Radioligand binding assays are performed on membrane preparations from primary airway cells or cell lines overexpressing the human β2-adrenoceptor.

  • Protocol:

    • Cell membranes are incubated with a radiolabeled β2-adrenoceptor antagonist (e.g., [³H]CGP-12177).

    • Increasing concentrations of unlabeled this compound or salmeterol are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The Ki is calculated from the IC50 value (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To measure the potency (EC50) and efficacy (Emax) of this compound and salmeterol in stimulating cAMP production.

  • Method: Competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays are commonly used.

  • Protocol:

    • Primary HBECs are seeded in multi-well plates and grown to confluence.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are stimulated with a range of concentrations of this compound or salmeterol for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP assay kit.

    • Dose-response curves are generated to calculate EC50 and Emax values.

Ciliary Beat Frequency (CBF) Measurement
  • Objective: To assess the effect of this compound and salmeterol on the ciliary function of primary HBECs.

  • Method: High-speed digital video microscopy is used to visualize and quantify the beating of cilia.

  • Protocol:

    • Differentiated primary HBECs on permeable supports are placed on a heated microscope stage.

    • Baseline CBF is recorded using a high-speed camera.

    • This compound or salmeterol is added to the apical or basolateral medium.

    • CBF is recorded at various time points after drug addition.

    • Video frames are analyzed using specialized software to calculate the frequency of ciliary beating in Hertz (Hz).

Measurement of Inflammatory Mediator Release
  • Objective: To evaluate the anti-inflammatory or pro-inflammatory effects of this compound and salmeterol.

  • Method: ELISA is used to quantify the concentration of specific cytokines and chemokines in the cell culture supernatant.

  • Protocol:

    • Primary HBECs are cultured to confluence.

    • Cells may be pre-stimulated with an inflammatory agent (e.g., TNF-α, LPS) to induce a baseline inflammatory response.

    • Cells are then treated with various concentrations of this compound or salmeterol.

    • After a specified incubation period, the culture supernatant is collected.

    • The concentrations of cytokines and chemokines (e.g., IL-6, IL-8, TARC, MDC, IP-10) are measured using specific ELISA kits.

Logical Comparison Framework

cluster_drugs Investigational Drugs cluster_parameters Comparative Parameters in Primary Airway Cells This compound This compound ((R,R)-Formoterol) binding β2-Adrenoceptor Binding Affinity (Ki) This compound->binding camp cAMP Production (EC50, Emax) This compound->camp cbf Ciliary Beat Frequency (CBF) This compound->cbf inflammation Anti-inflammatory Effects This compound->inflammation salmeterol Salmeterol salmeterol->binding salmeterol->camp salmeterol->cbf salmeterol->inflammation

References

A Comparative Analysis of the Anti-inflammatory Effects of Arformoterol and Indacaterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two long-acting beta-2 adrenergic agonists (LABAs), Arformoterol and Indacaterol, widely used in the management of chronic obstructive pulmonary disease (COPD). This analysis is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced immunomodulatory effects of these bronchodilators.

Executive Summary

Both this compound, the (R,R)-enantiomer of formoterol, and Indacaterol are established bronchodilators with recognized anti-inflammatory activities. Their primary mechanism involves the activation of beta-2 adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase not only relaxes airway smooth muscle but also suppresses the function of various inflammatory cells. While direct head-to-head comparative studies on a wide range of inflammatory markers are limited, in-vitro evidence on human neutrophils suggests that this compound (as part of racemic formoterol) and Indacaterol exhibit comparable efficacy in inhibiting the release of key pro-inflammatory mediators.

Data Presentation: In-Vitro Anti-inflammatory Effects on Human Neutrophils

A key study provides a direct comparison of the inhibitory effects of formoterol (racemic) and indacaterol on activated human neutrophils. As this compound is the pharmacologically active component of formoterol, these findings offer valuable insights into its comparative anti-inflammatory potential.

Inflammatory MediatorActivatorDrug Concentration% Inhibition by Formoterol% Inhibition by Indacaterol
Reactive Oxygen Species (ROS) fMLP (1 µM)1 nM~20%~20%
10 nM~40%~40%
100 nM~55%~55%
1000 nM~65%~65%
Leukotriene B4 (LTB4) Generation fMLP (1 µM)1 nM~15%~15%
10 nM~35%~35%
100 nM~50%~50%
1000 nM~60%~60%
Elastase Release fMLP (1 µM) + Cytochalasin B (1 µM)1 nM~25%~25%
10 nM~45%~45%
100 nM~60%~60%
1000 nM~70%~70%

Data adapted from a study by Anderson R, et al. (2014). The study reported equivalent, significant (P < 0.05 at 1–10 nM) dose-related inhibition by formoterol and indacaterol.[1][2][3]

Additional In-Vitro and Preclinical Findings

While not from direct comparative studies, other research highlights the individual anti-inflammatory actions of this compound and Indacaterol.

This compound:

  • Cytokine Modulation: (R,R)-formoterol has been shown to decrease the levels of granulocyte-macrophage colony-stimulating factor (GM-CSF) in human airway smooth muscle cells.[4] In contrast, the (S,S)-enantiomer was found to increase GM-CSF levels.[4]

  • T-Cell Function: Studies on formoterol enantiomers indicate that (R,R)-formoterol (this compound) has predominantly anti-inflammatory effects on T-cell function, affecting proliferation and cytokine production.

  • Mast Cell Stabilization: Beta-2 agonists, including formoterol, are known to inhibit the release of inflammatory mediators from mast cells.

Indacaterol:

  • NF-κB Inhibition: Indacaterol has been suggested to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This can lead to a downstream reduction in the expression of pro-inflammatory genes.

  • MMP-9 Expression: By suppressing the IKK/NF-κB pathway, Indacaterol may also inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling in inflammatory airway diseases.

Experimental Protocols

In-Vitro Inhibition of Neutrophil Pro-inflammatory Activity

  • Cell Source: Human neutrophils were isolated from peripheral blood of healthy adult volunteers.

  • Activation: Neutrophils were activated with either N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) at a concentration of 1 µM or platelet-activating factor (PAF) at 200 nM.

  • Drug Treatment: The activated neutrophils were treated with varying concentrations of formoterol or indacaterol (ranging from 1 nM to 1000 nM) in the absence and presence of the activating agents.

  • Assays:

    • Reactive Oxygen Species (ROS) Generation: Measured using chemiluminescence procedures.

    • Leukotriene B4 (LTB4) Generation: Quantified by enzyme-linked immunosorbent assay (ELISA).

    • Elastase Release: Assessed using colorimetric assays.

    • Intracellular cAMP and Cytosolic Ca2+: Levels were measured to correlate with the observed anti-inflammatory effects.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of both this compound and Indacaterol are primarily mediated through the beta-2 adrenergic receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound / Indacaterol Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates InflammatoryMediators Release of Inflammatory Mediators (e.g., Histamine, Leukotrienes) PKA->InflammatoryMediators Inhibits InflammatoryCell Inflammatory Cell Activation (e.g., Neutrophils, Mast Cells) PKA->InflammatoryCell Inhibits G cluster_workflow Experimental Workflow start Isolate Human Neutrophils from Peripheral Blood incubation Pre-incubate with This compound or Indacaterol (1-1000 nM) start->incubation activation Activate with fMLP (1 µM) or PAF (200 nM) incubation->activation measurement Measure Inflammatory Markers activation->measurement ros ROS Generation (Chemiluminescence) measurement->ros ltb4 LTB4 Generation (ELISA) measurement->ltb4 elastase Elastase Release (Colorimetric Assay) measurement->elastase analysis Data Analysis and Comparison ros->analysis ltb4->analysis elastase->analysis

References

Arformoterol in Steroid-Resistant Asthma: An Evidence-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The management of steroid-resistant asthma presents a significant clinical challenge. While long-acting beta-agonists (LABAs) are a cornerstone of asthma therapy, direct evidence validating the efficacy of arformoterol, the (R,R)-enantiomer of formoterol, specifically within steroid-resistant asthma models is currently lacking in publicly available experimental literature. This guide provides a comprehensive overview of the known mechanisms of steroid resistance, established preclinical models, and the signaling pathways of β2-agonists like this compound. It also presents available comparative data for other LABAs in contexts relevant to severe or steroid-refractory asthma to offer a broader perspective for researchers.

Understanding Steroid Resistance in Asthma

Glucocorticoids are highly effective in controlling inflammation in most asthma patients. However, a subset of individuals with severe asthma exhibits a poor response to corticosteroid therapy. The underlying mechanisms for this resistance are complex and multifactorial, involving various molecular pathways. Key factors include:

  • Glucocorticoid Receptor (GR) Abnormalities : This can involve reduced GR expression, impaired GR binding affinity, or issues with the nuclear translocation of the GR-ligand complex.

  • Increased Pro-inflammatory Transcription Factors : Elevated activity of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB) can interfere with the anti-inflammatory actions of glucocorticoids.

  • Signaling Pathway Alterations : Dysregulation of pathways like the p38 mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling cascades can contribute to a state of steroid insensitivity.

  • Role of Inflammatory Cells : Certain inflammatory cells, particularly neutrophils and Th17 cells, are less responsive to the anti-inflammatory effects of corticosteroids compared to eosinophils.

This compound and its Mechanism of Action

This compound is a selective, long-acting β2-adrenergic agonist. Its primary therapeutic effect is bronchodilation, achieved through the relaxation of airway smooth muscle.

Signaling Pathway of this compound

The binding of this compound to the β2-adrenergic receptor on airway smooth muscle cells initiates a signaling cascade, as depicted below.

Arformoterol_Signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound's signaling pathway in airway smooth muscle cells.

Experimental Models of Steroid-Resistant Asthma

Validating the efficacy of novel therapeutics for steroid-resistant asthma requires robust preclinical models. These models aim to replicate the key features of the human condition, such as persistent airway inflammation and hyperresponsiveness despite corticosteroid treatment. Common approaches include:

  • Ovalbumin (OVA)-Sensitization with Adjuvants : Mice sensitized with OVA in the presence of adjuvants like lipopolysaccharide (LPS) can develop a neutrophilic airway inflammation that is less responsive to dexamethasone.

  • Chronic Allergen Exposure : Prolonged exposure to allergens such as house dust mite (HDM) can lead to airway remodeling and a mixed inflammatory infiltrate that shows reduced sensitivity to corticosteroids.

  • Infection-Induced Steroid Resistance : Concurrent respiratory viral (e.g., Respiratory Syncytial Virus) or bacterial infections in allergen-sensitized animals can induce a steroid-resistant phenotype.

General Experimental Workflow

A typical workflow for evaluating a therapeutic agent in a steroid-resistant asthma model is outlined below.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Sensitization Sensitization (e.g., OVA + LPS) Challenge Allergen Challenge (e.g., OVA aerosol) Sensitization->Challenge Steroid_Admin Corticosteroid Administration (e.g., Dexamethasone) Challenge->Steroid_Admin Vehicle Vehicle Control Steroid_Admin->Vehicle This compound This compound Steroid_Admin->this compound Comparator Comparator (e.g., Salmeterol) Steroid_Admin->Comparator AHR Airway Hyperresponsiveness (e.g., Methacholine Challenge) Vehicle->AHR This compound->AHR Comparator->AHR BALF Bronchoalveolar Lavage Fluid (Cell Counts, Cytokines) AHR->BALF Histo Lung Histology (Inflammation, Remodeling) BALF->Histo

Caption: A generalized experimental workflow for drug efficacy testing.

Comparative Efficacy of Long-Acting Beta-Agonists

While direct comparative data for this compound in steroid-resistant asthma models is unavailable, studies on racemic formoterol and other LABAs in severe asthma contexts provide some insights.

FeatureRacemic FormoterolSalmeterolIndacaterol
Receptor Activity Full AgonistPartial AgonistFull Agonist
Onset of Action RapidSlowerRapid
Duration of Action Long (12 hours)Long (12 hours)Ultra-long (24 hours)
Anti-inflammatory Potential Some in vitro and in vivo evidence suggests potential anti-inflammatory effects, including reduction of neutrophil chemoattractants.Limited direct anti-inflammatory effects reported.Primarily a bronchodilator; less evidence for anti-inflammatory action.
Efficacy in Steroid-Resistant Settings Limited direct evidence in validated steroid-resistant models. Some studies suggest it may help restore corticosteroid sensitivity under conditions of oxidative stress.Clinical studies in severe asthma (often steroid-insensitive) show efficacy in improving lung function when combined with corticosteroids.Primarily studied in COPD; limited data in severe or steroid-resistant asthma.

Note: The data presented in this table is a summary from various studies and may not be from direct head-to-head comparisons in a single steroid-resistant model.

Conclusion and Future Directions

This compound, as a potent and selective long-acting β2-agonist, holds theoretical promise for the management of bronchoconstriction in all forms of asthma, including steroid-resistant phenotypes. However, there is a clear and critical gap in the preclinical literature to validate its efficacy specifically in well-characterized models of steroid-resistant asthma.

Future research should focus on:

  • Direct Head-to-Head Comparisons : Evaluating this compound against other LABAs (e.g., salmeterol, indacaterol) and emerging therapies in established murine models of steroid-resistant asthma (e.g., OVA/LPS or chronic HDM models).

  • Elucidation of Anti-inflammatory Effects : Investigating whether this compound possesses intrinsic anti-inflammatory properties that could be beneficial in the context of steroid-insensitivity, particularly on neutrophilic inflammation.

  • Synergy with Other Therapies : Exploring the potential synergistic effects of this compound with non-corticosteroid anti-inflammatory drugs or biologics in steroid-resistant models.

Such studies are imperative to provide the necessary preclinical evidence to support the clinical investigation and potential positioning of this compound as a valuable therapeutic option for the challenging population of patients with steroid-resistant asthma.

A Comparative Analysis of Arformoterol and Olodaterol: Receptor Binding and Activation Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the receptor binding and activation profiles of two long-acting beta-2 adrenergic receptor (β2-AR) agonists: arformoterol and olodaterol. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to objectively compare the performance of these two therapeutic agents.

Introduction

This compound and olodaterol are inhaled long-acting β2-agonists (LABAs) utilized in the management of chronic obstructive pulmonary disease (COPD). This compound is the (R,R)-enantiomer of formoterol, while olodaterol is a novel, once-daily LABA. Their therapeutic efficacy is rooted in their interaction with the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of the β2-AR initiates a signaling cascade that leads to bronchodilation. Understanding the nuanced differences in how these drugs bind to and activate the β2-AR is crucial for optimizing therapeutic strategies.

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the key in vitro pharmacological parameters for this compound (represented by formoterol data where direct this compound data is unavailable in a comparative context) and olodaterol at the human β2-adrenergic receptor.

ParameterThis compound (Formoterol)OlodaterolReference
Receptor Binding Affinity (pKi) 8.3 ± 0.048.2 ± 0.09[1]
β2/β1 Receptor Selectivity (fold) 148219-241[1][2]
Functional Potency (EC50, nM) ~0.250.1[2][3]
Intrinsic Efficacy (% of Isoprenaline) 90%88%
Dissociation Half-life (t½) Shorter duration of binding noted in washout experimentsBiphasic: Fast (32 min), Slow (17.8 h)

Detailed Experimental Methodologies

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and olodaterol for the β2-adrenergic receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor. Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

  • Competitive Binding Assay: A fixed concentration of a radioligand, such as [3H]-CGP 12177, is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or olodaterol).

  • Incubation: The reaction is carried out in 96-well plates and incubated at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding, determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol), is subtracted from the total binding to yield specific binding. The IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional potency (EC50) and intrinsic efficacy (Emax) of this compound and olodaterol.

Protocol:

  • Cell Culture: CHO cells expressing the human β2-adrenergic receptor are cultured to near confluence in 96-well plates.

  • Agonist Stimulation: The cells are treated with increasing concentrations of this compound or olodaterol. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cyclic adenosine monophosphate (cAMP).

  • Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These assays typically involve a competitive binding format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonist is determined from this curve. The data is then plotted as cAMP concentration versus the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, which converts ATP to the second messenger cAMP. Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or Olodaterol b2AR β2-Adrenergic Receptor Agonist->b2AR Binds Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a test compound.

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (from cells expressing β2-AR) Incubation Incubation (Membranes + Radioligand + Test Compound) MembranePrep->Incubation Radioligand Radioligand ([3H]-CGP 12177) Radioligand->Incubation TestCompound Test Compound (this compound or Olodaterol) TestCompound->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Radioligand Binding Assay Workflow

Discussion of Differences

Both this compound (as represented by formoterol) and olodaterol demonstrate high affinity for the β2-adrenergic receptor and function as nearly full agonists. Their binding affinities (pKi) are comparable, suggesting a similar propensity to occupy the receptor binding pocket.

A notable distinction lies in their receptor selectivity and dissociation kinetics. Olodaterol exhibits a slightly higher selectivity for the β2-AR over the β1-AR compared to formoterol. This enhanced selectivity may contribute to a more favorable cardiovascular safety profile.

The most striking difference is observed in their receptor residency time. Olodaterol displays a biphasic dissociation from the β2-AR, with a significant portion of the drug forming a stable complex with a very long dissociation half-life of 17.8 hours. This prolonged receptor occupancy is a key contributor to its 24-hour duration of action. In contrast, washout experiments suggest that formoterol has a shorter duration of binding. This difference in dissociation kinetics is a critical molecular determinant of their dosing frequency.

In terms of functional activation, both drugs are potent and highly efficacious in stimulating cAMP production. Olodaterol shows a slightly higher potency (lower EC50) in some studies. The intrinsic efficacies of both compounds are comparable and close to that of the full agonist isoprenaline, indicating their ability to robustly activate the receptor and elicit a strong bronchodilatory response.

Conclusion

This compound and olodaterol are both potent and effective β2-adrenergic receptor agonists. While they share similarities in their high binding affinity and intrinsic efficacy, they exhibit key differences in their receptor selectivity and, most significantly, their dissociation kinetics. Olodaterol's prolonged receptor residency time provides a molecular basis for its once-daily dosing regimen. These distinctions in their pharmacological profiles are important considerations for researchers and clinicians in the development and application of therapies for obstructive airway diseases.

References

comparative study of Arformoterol and glycopyrrolate combination therapy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Arformoterol/Glycopyrrolate Combination Therapy for Chronic Obstructive Pulmonary Disease (COPD)

This guide provides a detailed comparative analysis of the fixed-dose combination of this compound (a long-acting beta-2 agonist, LABA) and glycopyrrolate (a long-acting muscarinic antagonist, LAMA) for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). It is intended for researchers, scientists, and drug development professionals, offering an objective look at efficacy data, safety profiles, and experimental methodologies compared to other therapeutic alternatives.

Mechanism of Action: A Dual Approach to Bronchodilation

The enhanced efficacy of this compound/glycopyrrolate combination therapy stems from its synergistic action on two distinct signaling pathways that regulate airway smooth muscle tone.

This compound, the (R,R)-enantiomer of formoterol, is a selective LABA.[1][2] It stimulates β2-adrenergic receptors, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[2][3] This cascade activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets that ultimately lower intracellular calcium concentrations, causing smooth muscle relaxation and bronchodilation.[1]

Glycopyrrolate is a LAMA that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a preference for the M3 subtype prevalent in bronchial smooth muscle. By blocking acetylcholine-induced bronchoconstriction, it complements the action of this compound, resulting in superior bronchodilation.

Arformoterol_Signaling_Pathway This compound This compound (LABA) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR stimulates AC Adenylyl Cyclase Beta2AR->AC activates cAMP cAMP ATP ATP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation promotes

Caption: this compound (LABA) signaling pathway leading to bronchodilation.

Glycopyrrolate_Signaling_Pathway Glycopyrrolate Glycopyrrolate (LAMA) M3R M3 Muscarinic Receptor Glycopyrrolate->M3R blocks ACh Acetylcholine ACh->M3R binds Contraction Smooth Muscle Contraction (Bronchoconstriction) M3R->Contraction causes

Caption: Glycopyrrolate (LAMA) mechanism of blocking bronchoconstriction.

Comparative Clinical Efficacy

The combination of glycopyrrolate and formoterol fumarate (GFF) delivered via a metered-dose inhaler (MDI), marketed as Bevespi Aerosphere, has been extensively studied in the PINNACLE clinical trial program. Data consistently show that the combination therapy provides statistically significant improvements in lung function compared to its individual components and placebo. Current treatment guidelines from the American Thoracic Society (ATS) and the Global Initiative for Chronic Obstructive Lung Disease (GOLD) recommend LABA/LAMA combination therapy for symptomatic patients.

Table 1: Comparison of Efficacy Data from Key Phase III Trials
Therapy (Trade Name)Trial(s)Primary Endpoint: Change from Baseline in Trough FEV₁Key Secondary Endpoints
Glycopyrrolate/Formoterol (Bevespi Aerosphere)PINNACLE-1 & 2vs. Placebo: +150 mL (P<0.0001) / +103 mL (P<0.001)vs. Glycopyrrolate: +59 mL (P<0.0001) / +54 mL (P<0.001)vs. Formoterol: +64 mL (P<0.0001) / +56 mL (P<0.001)Significant improvements in peak FEV₁ within 2 hours post-dose and reduced rescue medication use vs. placebo.
Aclidinium/Formoterol (Duaklir Pressair)AMPLIFYvs. Formoterol: +55 mL (P<0.001)vs. Aclidinium: Significant improvement in 1-hour post-dose FEV₁ (+84 mL, P<0.0001).
Tiotropium (LAMA) (Spiriva)VariousEstablished as a standard of care, improving lung function and reducing exacerbations.Used as an active comparator in PINNACLE-1 and AMPLIFY trials.
Budesonide/Glycopyrrolate/Formoterol (ICS/LAMA/LABA) KRONOSvs. GFF: +22 mL (P=0.0139)Significantly improved FEV₁ AUC₀₋₄ vs. LABA/ICS. Reduced rate of moderate/severe exacerbations vs. LAMA/LABA.

FEV₁: Forced Expiratory Volume in 1 second. Data presented are least squares mean differences at 24 weeks.

Comparative Safety Profiles

The safety profile of the glycopyrrolate/formoterol combination is well-documented and consistent with the known effects of its components. The incidence of adverse events in clinical trials was generally similar across active treatment arms.

Table 2: Common Adverse Events (Incidence ≥2% and > Placebo)
Therapy (Trade Name)Common Adverse Events and Incidence
Glycopyrrolate/Formoterol (Bevespi Aerosphere)Cough (4.0%), Urinary Tract Infection (2.6%).
Aclidinium/Formoterol (Duaklir Pressair)Upper Respiratory Tract Infection (8.9%), Headache (6.3%), Back Pain (3.8%).
ICS-containing regimens (e.g., Triple Therapy)Associated with an increased risk of pneumonia.

Note: All LABAs carry a warning regarding an increased risk of asthma-related death when used as monotherapy in patients with asthma; these therapies are not indicated for the treatment of asthma.

Experimental Protocols: The PINNACLE Program

The efficacy and safety of the glycopyrrolate/formoterol MDI were established in rigorous, large-scale clinical trials.

  • Study Design: The PINNACLE-1 and PINNACLE-2 trials were 24-week, randomized, double-blind, parallel-group, placebo-controlled studies.

  • Patient Population: Enrolled patients aged 40-80 years with moderate-to-very severe COPD.

  • Treatment Arms: Patients were randomized to receive one of the following treatments, administered twice daily:

    • Glycopyrrolate/Formoterol Fumarate MDI (18/9.6 µg)

    • Glycopyrrolate MDI (18 µg)

    • Formoterol Fumarate MDI (9.6 µg)

    • Placebo MDI An open-label tiotropium arm (18 µg once daily) was included in PINNACLE-1 as an active comparator.

  • Primary Endpoint: Change from baseline in morning pre-dose trough FEV₁ at Week 24.

  • Data Analysis: Efficacy was assessed using a mixed model for repeated measures.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_analysis Phase 3: Data Collection & Analysis A Patient Identification (Moderate-to-Severe COPD) B Informed Consent & Baseline Assessment (FEV1, SGRQ, Medical History) A->B C Randomization (Double-Blind) B->C D 24-Week Treatment Period C->D Arm1 GFF MDI E Data Collection (Spirometry, Safety Labs, AEs) D->E Arm2 GP MDI Arm3 FF MDI Arm4 Placebo MDI F Primary Endpoint Analysis (Change in Trough FEV1 at Week 24) E->F G Secondary & Safety Analysis F->G

Caption: Generalized workflow for a Phase III COPD clinical trial.

Conclusion

The combination of this compound and glycopyrrolate provides a robust and well-tolerated therapeutic option for the maintenance treatment of COPD. Clinical data from the PINNACLE program demonstrates superior efficacy in improving lung function compared to both placebo and its individual monocomponents, with a comparable safety profile. As a LABA/LAMA combination, it aligns with current treatment guidelines that advocate for dual bronchodilation in symptomatic patients to maximize lung function and improve patient outcomes. The availability of this combination in a metered-dose inhaler offers an important option for patients.

References

A Researcher's Guide to Validating the Enantiomeric Purity of Arformoterol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Techniques for Ensuring Stereochemical Integrity in Drug Development

In the pharmaceutical landscape, the stereochemistry of a drug is a critical quality attribute. For chiral molecules like Arformoterol, the (R,R)-enantiomer of Formoterol, ensuring high enantiomeric purity is paramount as different enantiomers can exhibit significant variations in pharmacological activity and toxicity.[1][2] this compound is a long-acting β2-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD), with its therapeutic effects primarily attributed to the (R,R)-isomer.[3][4] This guide provides a comparative overview of established analytical methods for validating the enantiomeric purity of this compound samples, complete with experimental data and detailed protocols to assist researchers and drug development professionals in selecting the most suitable technique for their needs.

The most widely employed methods for chiral separations are chromatographic techniques, owing to their high resolution and versatility.[1] Among these, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is considered the gold standard in the pharmaceutical industry. Additionally, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative, while Capillary Electrophoresis (CE) offers high separation efficiency and low sample consumption.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on various factors, including the required sensitivity, resolution, analysis time, and available instrumentation. The following table summarizes key performance parameters of different chromatographic methods applied to the chiral separation of formoterol enantiomers.

Method Chiral Selector/Column Mobile Phase Resolution (Rs) Run Time LOD/LOQ (µg/mL) Key Advantages Reference
Normal-Phase HPLC Chiralpak AD-H (amylose-based)n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v)> 2.510 minLOD: 0.2, LOQ: 0.7Excellent selectivity, robust method.
Normal-Phase HPLC Chiralpak AD-Hn-hexane:IPA:DEA:H2O (85:15:0.1:0.1 v/v/v/v)Not specifiedNot specifiedNot specifiedEstablished method for enantiomeric purity determination.
Reversed-Phase HPLC Chiral Mobile Phase Additive (S-β-CD) on Kinetex C8 (achiral column)Acetonitrile:10mM NaH2PO4 buffer (pH 3.0) with 5mM S-β-CD (10:90 v/v)2.579 minLOD: 0.2, LOQ: 0.7Cost-effective by using an achiral column.
Reversed-Phase HPLC Chiral-AGP50-mM sodium phosphate buffer (pH 7.0) and 10% v/v IPAAdequately resolved all 4 stereoisomersNot specifiedLOD: 0.01-0.04, LOQ: 0.04-0.1High sensitivity, suitable for stability studies.
Supercritical Fluid Chromatography (SFC) Various polysaccharide-based CSPsCO2 with organic modifiers (e.g., methanol)Generally highFaster than HPLCNot specifiedReduced solvent consumption, faster analysis and equilibration.
Capillary Electrophoresis (CE) Hydroxypropyl-β-cyclodextrin (HP-β-CD)Background electrolyte with HP-β-CDGood resolution for some β2-agonistsRapidNot specifiedHigh efficiency, minimal sample and reagent use.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are protocols for the most common techniques used in the enantiomeric purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are the most prevalent for the separation and quantification of enantiomers due to their high resolution and adaptability. Chiral HPLC, in particular, is a cornerstone for enantiomeric purity determination in the pharmaceutical sector.

a) Normal-Phase HPLC with a Chiral Stationary Phase

This method utilizes a chiral stationary phase to create a stereoselective environment, leading to differential retention of the enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 245 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 100 µg/mL.

  • System Suitability: Ensure the resolution between the two formoterol enantiomers is not less than 2.5 and the tailing factor is not more than 1.3.

  • Data Analysis: Integrate the peak areas of the (R,R)- and (S,S)-enantiomers. Calculate the enantiomeric purity using the formula: % Enantiomeric Purity = [Area of (R,R)-enantiomer / (Area of (R,R)-enantiomer + Area of (S,S)-enantiomer)] x 100.

b) Reversed-Phase HPLC with a Chiral Mobile Phase Additive

This cost-effective approach employs an achiral column, and the chiral separation is achieved by adding a chiral selector to the mobile phase.

  • Instrumentation: RP-HPLC system with a UV detector.

  • Column: Kinetex C8 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 10mM sodium dihydrogen orthophosphate dihydrate buffer pH 3.0 (adjusted with orthophosphoric acid) containing 5mM Sulfated β-cyclodextrin (S-β-CD), in a 10:90 ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 226 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare sample solutions in the mobile phase.

  • Data Analysis: Similar to the normal-phase method, calculate the enantiomeric purity based on the integrated peak areas.

Supercritical Fluid Chromatography (SFC)

SFC is a type of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is recognized for its speed and reduced environmental impact.

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Column: Polysaccharide-based chiral stationary phases are commonly used.

  • Mobile Phase: Supercritical CO2 with an organic modifier (e.g., methanol) and potentially a basic additive for improved peak shape.

  • Flow Rate: Typically higher than HPLC (e.g., 2-4 mL/min).

  • Temperature and Pressure: These are critical parameters that influence mobile phase density and selectivity.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.

  • Data Analysis: Integrate the peak areas and calculate the enantiomeric purity as described for HPLC.

Workflow and Process Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the general workflow for validating the enantiomeric purity of this compound and the decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Appropriate Solvent prep1->prep2 prep3 Dilute to Final Concentration prep2->prep3 analysis1 Equilibrate System prep3->analysis1 analysis2 Inject Sample analysis1->analysis2 analysis3 Perform Chiral Separation analysis2->analysis3 data1 Detect and Record Chromatogram analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Enantiomeric Purity data2->data3 end end data3->end Final Report

Caption: General workflow for chiral analysis of this compound samples.

G cluster_criteria Decision Criteria start Define Analytical Needs crit1 High Throughput Needed? start->crit1 crit2 Solvent Reduction Priority? crit1->crit2 No method_sfc Consider SFC crit1->method_sfc Yes method_ce Consider CE crit1->method_ce crit3 Highest Sensitivity Required? crit2->crit3 No crit2->method_sfc Yes method_hplc_chiral Chiral HPLC (Gold Standard) crit2->method_hplc_chiral crit3->method_hplc_chiral Yes method_hplc_additive HPLC with Chiral Additive crit3->method_hplc_additive No crit3->method_ce

Caption: Decision tree for selecting a chiral separation method.

References

Arformoterol: A Comparative Analysis of its Potency in Diverse Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the potency of Arformoterol, the (R,R)-enantiomer of the long-acting beta-2 adrenergic agonist formoterol. This compound is a key therapeutic agent for the management of chronic obstructive pulmonary disease (COPD). Understanding its potency across different research models is crucial for preclinical and clinical research, as well as for the development of new respiratory therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway to offer a thorough comparative perspective.

Quantitative Comparison of Potency

This compound consistently demonstrates higher potency compared to its racemic counterpart, formoterol, which is a mixture of (R,R) and (S,S) enantiomers. Preclinical studies have established that the bronchodilatory and anti-inflammatory effects of formoterol are primarily attributable to the (R,R)-enantiomer.[1] In vitro and in vivo binding studies have shown that this compound preferentially binds to beta-2 adrenergic receptors and exhibits a two-fold greater potency than racemic formoterol.[2] The (S,S)-enantiomer is approximately 1,000-fold less potent as a beta-2 agonist.[2]

The following table summarizes the potency of this compound and racemic formoterol in various preclinical models.

CompoundAssay TypeResearch ModelPotency MetricValueReference
This compound Receptor BindingIn vitroPotency vs. Racemic Formoterol2-fold greater[2]
Racemic Formoterol Receptor BindingGuinea Pig Lung MembranespKi8.2 ± 0.09[3]
Racemic Formoterol Functional Assay (Tracheal Relaxation)Guinea Pig Tracheal SpiralspD28.9 ± 0.03

Note: pKi is the negative logarithm of the inhibitory constant (Ki), indicating binding affinity. pD2 is the negative logarithm of the EC50 value, representing functional potency. Higher pKi and pD2 values indicate greater affinity and potency, respectively.

Experimental Protocols

Beta-2 Adrenergic Receptor Binding Assay

This assay determines the binding affinity of a compound to the beta-2 adrenergic receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from a tissue source rich in beta-2 adrenergic receptors, such as guinea pig lung tissue. The tissue is homogenized in a buffer solution and centrifuged to isolate the membrane fraction.

  • Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the beta-2 adrenergic receptor, such as [125I]iodocyanopindolol.

  • Competition Binding: A range of concentrations of the test compound (e.g., this compound or formoterol) is added to compete with the radioligand for binding to the receptors.

  • Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Tracheal Ring Relaxation Assay

This functional assay measures the ability of a compound to relax airway smooth muscle.

Methodology:

  • Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings. These rings are suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction: The tracheal rings are contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of muscle tone.

  • Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation of the tracheal ring is measured isometrically after each addition.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximum possible relaxation. A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal relaxation) is determined. The pD2 value is the negative logarithm of the EC50.

cAMP Accumulation Assay

This assay measures the functional response of cells to beta-2 adrenergic receptor stimulation, which involves the production of cyclic adenosine monophosphate (cAMP).

Methodology:

  • Cell Culture: A cell line expressing the human beta-2 adrenergic receptor (e.g., HEK293 cells) is cultured in appropriate media.

  • Cell Plating: The cells are seeded into multi-well plates and allowed to adhere.

  • Agonist Stimulation: The cells are treated with various concentrations of the test agonist (e.g., this compound or formoterol) for a specific incubation period.

  • Cell Lysis and cAMP Measurement: The cells are lysed to release the intracellular cAMP. The concentration of cAMP is then quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal cAMP response, is determined from this curve.

Signaling Pathway and Experimental Workflow

Activation of the beta-2 adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade within airway smooth muscle cells, leading to bronchodilation. The experimental workflow to determine its potency involves a series of in vitro assays.

G cluster_0 Signaling Pathway cluster_1 Experimental Workflow This compound This compound Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds to Binding_Assay Receptor Binding Assay (determines Ki) This compound->Binding_Assay Tested in Functional_Assay Functional Assays This compound->Functional_Assay Gs_protein Gs Protein Beta2AR->Gs_protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Tracheal_Relaxation Guinea Pig Tracheal Relaxation (determines EC50) Functional_Assay->Tracheal_Relaxation cAMP_Assay cAMP Accumulation Assay (determines EC50) Functional_Assay->cAMP_Assay

This compound's mechanism and potency assessment workflow.

References

Safety Operating Guide

Proper Disposal Procedures for Arformoterol in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Arformoterol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, consult the specific Safety Data Sheet (SDS) for the this compound product in use. While handling this compound waste, researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to avoid contact with skin and eyes.[1] Handling should occur in a well-ventilated area to prevent respiratory exposure.[1][2]

In case of a spill, cordon off the area to prevent spreading.[3] Absorb the spilled material with an inert substance (e.g., paper towels, vermiculite), collect the material and absorbent into a suitable, sealed container for proper disposal, and decontaminate the spill area.[3]

This compound Waste Classification: A Critical Step

The primary step in proper disposal is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) guidelines provided by the U.S. Environmental Protection Agency (EPA). This determination is the responsibility of the waste generator (i.e., the research laboratory).

  • Hazardous Waste Determination: According to 40 CFR § 261.3, a chemical waste may be considered hazardous if it is specifically listed (e.g., P-list or U-list) or if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity. While this compound itself is not typically found on P or U lists, the formulation could contain other ingredients, or the substance could be deemed hazardous by state or local regulations.

  • Consult EHS: Researchers must contact their institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste. The EHS department can determine if the waste is considered hazardous per RCRA and institutional or local standards.

Disposal Procedures Based on Waste Classification

The disposal pathway for this compound depends directly on its hazardous waste classification. The following table summarizes the regulatory considerations and corresponding actions.

Waste ClassificationRegulatory FrameworkRecommended Disposal ProcedureKey Considerations
Hazardous Pharmaceutical Waste EPA RCRA (40 CFR § 266 Subpart P), State & Local RegulationsCollect in a designated, properly labeled hazardous waste container. Arrange for pickup by an approved hazardous waste vendor for incineration at a permitted facility.Do not mix with non-hazardous or medical waste. Ensure a complete chain-of-custody and obtain a certificate of destruction.
Non-Hazardous Pharmaceutical Waste State & Local Solid Waste RegulationsCollect in a designated container for non-hazardous pharmaceutical waste. The preferred method of disposal is incineration via a licensed waste management facility or a reverse distributor.Do not flush down the toilet or drain. This is strongly discouraged by the EPA to prevent environmental contamination of waterways.

Experimental Protocols

The conducted research did not yield specific, publicly available experimental protocols for the environmental fate or degradation of this compound. The provided guidelines are based on regulatory requirements and standard chemical waste management practices.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start This compound Waste Generated (Unused product, contaminated labware, spill cleanup) decision Is waste hazardous under EPA RCRA regulations? (Consult EHS & SDS) start->decision hazardous_path Manage as Hazardous Waste decision->hazardous_path Yes non_hazardous_path Manage as Non-Hazardous Pharmaceutical Waste decision->non_hazardous_path No disposal_haz Collect in sealed, labeled hazardous waste container hazardous_path->disposal_haz disposal_nonhaz Collect in designated container for non-hazardous pharma waste non_hazardous_path->disposal_nonhaz vendor_haz Transfer to approved hazardous waste vendor for incineration disposal_haz->vendor_haz vendor_nonhaz Transfer to waste management facility or reverse distributor for incineration disposal_nonhaz->vendor_nonhaz

Caption: this compound Disposal Decision Workflow for Research Labs.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Arformoterol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for the handling and disposal of Arformoterol, a potent long-acting beta-adrenoceptor agonist. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals. This guide establishes a clear framework for personal protective equipment (PPE) selection, handling procedures, and waste management to minimize exposure risk and maintain a safe laboratory environment.

I. Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios. All PPE should be donned before handling the compound and doffed in a designated area to prevent contamination of clean spaces.

PPE Component Specification Purpose Applicable Scenarios
Gloves ASTM D6978 tested, powder-free nitrile or neoprene gloves. Double gloving is mandatory.Prevents dermal absorption of the compound.All handling activities, including weighing, dissolution, and administration.
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other low-permeability fabric.Protects skin and personal clothing from contamination.All handling activities.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.All handling activities.
Face Shield Full-face shield worn over safety glasses or goggles.Provides an additional layer of protection for the face from splashes.Recommended when there is a significant risk of splashing (e.g., preparing concentrated solutions).
Respiratory Protection NIOSH-approved P100 particulate respirator. For potential vapor exposure, a combination cartridge with an organic vapor (OV) component should be considered.Prevents inhalation of airborne particles or aerosols.Handling of powdered this compound, or when aerosols may be generated.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the handling area.Required when entering the designated handling area.

II. Procedural, Step-by-Step Guidance

A. Donning Personal Protective Equipment

A systematic approach to donning PPE is crucial to ensure complete protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Sit on a bench or chair in the designated gowning area and put on shoe covers.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Gown: Put on the disposable gown, ensuring it is fully closed at the back.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves.

  • Respiratory Protection: If required, perform a user seal check and don the P100 respirator.

  • Eye and Face Protection: Put on safety glasses or goggles, followed by a face shield if necessary.

B. Safe Handling of this compound

All manipulations of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Preparation: Before starting, ensure all necessary equipment and reagents are inside the containment area.

  • Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the powder with care to avoid generating dust.

  • Dissolution: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Vortexing/Mixing: If vortexing or sonicating is required, ensure the vial is securely capped.

C. Doffing Personal Protective Equipment

The removal of PPE should be performed in a manner that prevents self-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner gloves simultaneously, trapping them within the rolled-up gown.

  • Exit Handling Area: Step out of the designated handling area.

  • Shoe Covers: Sit on a bench and remove shoe covers.

  • Eye and Face Protection: Remove the face shield (if used) and then the safety glasses or goggles.

  • Respiratory Protection: If a respirator was worn, remove it without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.

Waste Type Disposal Container Disposal Procedure
Contaminated PPE Labeled, sealed, and puncture-resistant hazardous waste container.All disposable PPE (gloves, gown, shoe covers) should be placed in the designated container immediately after doffing.
Unused this compound Original container or a clearly labeled hazardous waste container.Dispose of as hazardous pharmaceutical waste according to institutional and local regulations. It may be classified under EPA waste codes for toxicity if it meets the criteria.[1][2][3][4][5]
Contaminated Labware Sharps container for needles and blades; labeled hazardous waste container for other items.Disposable labware should be disposed of as hazardous waste. Reusable glassware must be decontaminated with a validated procedure before washing.
Liquid Waste Labeled, leak-proof hazardous waste container.Aqueous solutions may require pH neutralization before disposal, depending on local regulations.

IV. Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is critical.

A. Spill Cleanup
  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: Put on the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid creating dust.

  • Cleanup: Work from the outside of the spill inwards, cleaning the area with an appropriate decontaminating solution.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

  • Decontamination: Decontaminate the affected area again with a cleaning agent and then rinse with water.

B. Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to an area with fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authority.

V. Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Arformoterol_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures start Start: Handling this compound ppe_donning Don Appropriate PPE start->ppe_donning enter_hood Enter Designated Handling Area (Fume Hood/BSC) ppe_donning->enter_hood weigh_powder Weigh Powdered this compound enter_hood->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution perform_experiment Perform Experiment prepare_solution->perform_experiment decontaminate_area Decontaminate Work Area perform_experiment->decontaminate_area spill Spill Occurs perform_experiment->spill exposure Exposure Occurs perform_experiment->exposure waste_disposal Dispose of Waste decontaminate_area->waste_disposal ppe_doffing Doff PPE waste_disposal->ppe_doffing hand_wash Wash Hands ppe_doffing->hand_wash end End hand_wash->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup exposure_response Follow Exposure Response Protocol exposure->exposure_response report_incident Report Incident spill_cleanup->report_incident exposure_response->report_incident report_incident->decontaminate_area

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arformoterol
Reactant of Route 2
Reactant of Route 2
Arformoterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.